3,5-Dihydroxytetradecanoyl-CoA
Description
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Properties
Molecular Formula |
C35H62N7O19P3S |
|---|---|
Molecular Weight |
1009.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,5-dihydroxytetradecanethioate |
InChI |
InChI=1S/C35H62N7O19P3S/c1-4-5-6-7-8-9-10-11-22(43)16-23(44)17-26(46)65-15-14-37-25(45)12-13-38-33(49)30(48)35(2,3)19-58-64(55,56)61-63(53,54)57-18-24-29(60-62(50,51)52)28(47)34(59-24)42-21-41-27-31(36)39-20-40-32(27)42/h20-24,28-30,34,43-44,47-48H,4-19H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52) |
InChI Key |
LUJCFQKJVTZLHR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of 3-Hydroxyacyl-CoAs: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct information regarding the biological role of 3,5-Dihydroxytetradecanoyl-CoA is not available in current scientific literature. This document will focus on the well-established biological significance of its close structural and functional analog, (S)-3-Hydroxytetradecanoyl-CoA , a key intermediate in fatty acid metabolism. The principles and pathways discussed herein are fundamental to understanding the roles of 3-hydroxyacyl-CoA molecules in cellular bioenergetics and are of critical relevance to metabolic research and drug development.
Executive Summary
Long-chain 3-hydroxyacyl-CoA molecules are pivotal intermediates in the mitochondrial beta-oxidation and fatty acid elongation pathways.[1][2] These metabolic hubs are central to energy homeostasis, providing a significant source of ATP, particularly in tissues with high energy demands such as the heart and skeletal muscle. The precise regulation of the synthesis and degradation of these molecules is critical for cellular function. Dysregulation of these pathways is implicated in numerous metabolic diseases, making the enzymes that metabolize 3-hydroxyacyl-CoAs attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the biological role of (S)-3-Hydroxytetradecanoyl-CoA, its associated enzymatic reactions, relevant quantitative data, and detailed experimental protocols for its study.
Introduction to 3-Hydroxyacyl-CoA Metabolism
(S)-3-Hydroxytetradecanoyl-CoA is a specific long-chain 3-hydroxyacyl-CoA that serves as an intermediate in two major metabolic processes:
-
Mitochondrial Beta-Oxidation: The catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2.
-
Fatty Acid Elongation: The anabolic process that synthesizes longer-chain fatty acids from shorter precursors.[1][2]
The position of the hydroxyl group at the third carbon (beta-carbon) is a defining feature of these intermediates in the canonical fatty acid oxidation spiral.
Core Metabolic Pathways
Mitochondrial Beta-Oxidation of Saturated Fatty Acids
Mitochondrial beta-oxidation is a cyclical four-step process that shortens the fatty acyl-CoA chain by two carbons in each cycle. (S)-3-Hydroxytetradecanoyl-CoA is a product of the second step and the substrate for the third step.
The key enzymatic reactions involving (S)-3-Hydroxytetradecanoyl-CoA in this pathway are:
-
Formation: The hydration of trans-Δ²-Tetradecenoyl-CoA, catalyzed by enoyl-CoA hydratase (EC 4.2.1.17), yields (S)-3-Hydroxytetradecanoyl-CoA.[1][2]
-
Oxidation: The NAD+-dependent oxidation of (S)-3-Hydroxytetradecanoyl-CoA to 3-Oxotetradecanoyl-CoA is catalyzed by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) (EC 1.1.1.211).[1][2][3]
References
Unraveling the Enigmatic Role of 3,5-Dihydroxytetradecanoyl-CoA: A Technical Guide for a Novel Endogenous Metabolite
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the endogenous function of 3,5-Dihydroxytetradecanoyl-CoA. Currently, a direct functional characterization of this specific molecule is not present in published scientific literature. Therefore, this document serves as a comprehensive framework for its potential role, based on the well-established functions of structurally analogous molecules, namely long-chain 3-hydroxyacyl-CoAs. We delve into the core metabolic pathways where such molecules are key intermediates, the enzymes responsible for their transformation, and the state-of-the-art analytical methodologies required for their identification and quantification. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and technical protocols necessary to investigate the biological significance of this compound and other novel acyl-CoA species.
Introduction: The Context of Hydroxyacyl-CoAs in Cellular Metabolism
Coenzyme A (CoA) and its thioester derivatives, collectively known as acyl-CoAs, are central to a vast array of metabolic processes. They are indispensable for the catabolism of fatty acids for energy production, the biosynthesis of complex lipids and steroids, and the regulation of numerous cellular signaling events. Within this broad class of molecules, hydroxyacyl-CoAs represent a critical intermediate step in the beta-oxidation of fatty acids.
While the specific molecule this compound has not been functionally elucidated, its structure suggests it is a dihydroxy derivative of a C14 fatty acyl-CoA. Its potential endogenous function can be inferred from the metabolism of related long-chain 3-hydroxyacyl-CoAs. These molecules are primarily processed within the mitochondria and peroxisomes as part of the fatty acid oxidation spiral.
The Putative Metabolic Hub: Fatty Acid Beta-Oxidation
The most probable endogenous function of a hydroxyacyl-CoA, such as this compound, is as an intermediate in the beta-oxidation of fatty acids. This is a cyclical mitochondrial pathway that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production.
The third step of this four-step cycle is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme oxidizes the hydroxyl group at the C3 position of the acyl chain to a keto group, a crucial step for the subsequent thiolytic cleavage.[1][2] Deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) lead to serious metabolic disorders, underscoring the vital role of this pathway in energy homeostasis, particularly during periods of fasting or stress.[3][4][5]
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 4. Growth in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
The Elusive 3,5-Dihydroxytetradecanoyl-CoA: A Technical Guide to Hydroxyacyl-CoAs in Mammalian Cells
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the inquiry into the discovery of 3,5-Dihydroxytetradecanoyl-CoA in mammalian cells. Following a comprehensive review of the current scientific literature, there is no evidence to suggest that this compound has been discovered or identified as a metabolite in mammalian cells.
However, the interest in dihydroxy fatty acyl-CoAs points to a broader curiosity in the roles of hydroxylated intermediates in fatty acid metabolism. This guide, therefore, provides an in-depth overview of a critically important and well-characterized class of related molecules: the 3-hydroxyacyl-CoAs . These molecules are essential intermediates in the mitochondrial fatty acid β-oxidation pathway, a cornerstone of cellular energy metabolism.
This document will serve as a technical resource on the core principles of 3-hydroxyacyl-CoA metabolism, methods for the discovery and analysis of novel acyl-CoAs, and the established pathways in which these molecules participate.
The Central Role of 3-Hydroxyacyl-CoAs in Mammalian Fatty Acid β-Oxidation
In mammalian cells, the breakdown of fatty acids for energy production, a process known as β-oxidation, occurs primarily within the mitochondria. This process is a cyclical series of four enzymatic reactions that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA, which then enters the citric acid cycle.
3-Hydroxyacyl-CoAs are the specific intermediates formed in the third step of this cycle. The pathway for long-chain fatty acids is facilitated by the mitochondrial trifunctional protein (MTP) , a multi-enzyme complex bound to the inner mitochondrial membrane. MTP catalyzes the final three steps of long-chain fatty acid β-oxidation.
The key enzymes involved in the formation and processing of 3-hydroxyacyl-CoAs are:
-
Enoyl-CoA Hydratase: Catalyzes the hydration of a trans-Δ²-enoyl-CoA to form an L-3-hydroxyacyl-CoA.
-
3-Hydroxyacyl-CoA Dehydrogenase (HAD): Catalyzes the oxidation of the L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.
-
3-Ketoacyl-CoA Thiolase: Catalyzes the cleavage of the 3-ketoacyl-CoA by coenzyme A to yield acetyl-CoA and a shortened acyl-CoA.
Deficiencies in the enzymes responsible for processing 3-hydroxyacyl-CoAs, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, are serious inherited metabolic disorders that can lead to hypoglycemia, cardiomyopathy, and other severe pathologies, underscoring the critical role of these intermediates.[1][2][3]
Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation
The following diagram illustrates the cyclical nature of fatty acid β-oxidation, highlighting the central position of 3-hydroxyacyl-CoA.
Experimental Protocols for the Discovery and Analysis of Novel Acyl-CoAs
The identification of novel metabolites like acyl-CoAs requires a systematic and sensitive analytical approach. Untargeted metabolomics, primarily using liquid chromatography-mass spectrometry (LC-MS), is the cornerstone of these discovery efforts.
General Workflow for Novel Acyl-CoA Discovery
The following diagram outlines a typical workflow for the identification and characterization of a novel acyl-CoA molecule from a biological sample.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Biosynthesis of 3,5-Dihydroxytetradecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dihydroxytetradecanoyl-CoA is a specialized fatty acyl-CoA molecule that, while not extensively characterized in existing literature, represents a class of dihydroxylated fatty acids with potential roles in cellular signaling and metabolism. This technical guide outlines a putative biosynthetic pathway for this compound, constructed from established principles of fatty acid metabolism. The proposed pathway provides a conceptual framework for researchers aiming to investigate the existence, synthesis, and function of this and similar molecules. The guide details the hypothetical enzymatic steps, provides representative quantitative data for analogous reactions, and outlines experimental protocols for the investigation of this pathway.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to proceed from tetradecanoic acid (myristic acid) through a series of enzymatic reactions common to fatty acid metabolism, with the key steps being sequential hydroxylations at the C3 and C5 positions.
An alternative mechanism for the second hydroxylation step could involve a cytochrome P450 fatty acid hydroxylase that acts directly on 3-hydroxytetradecanoyl-CoA.
Enzymology of the Proposed Pathway
The synthesis of this compound would necessitate the coordinated action of several classes of enzymes.
1. Long-Chain Acyl-CoA Synthetase (LACS)
-
Function: Catalyzes the activation of tetradecanoic acid to tetradecanoyl-CoA, a prerequisite for its subsequent metabolism. This is an ATP-dependent reaction.
-
Representative Substrate: Palmitic Acid (C16:0)
2. Acyl-CoA Dehydrogenase (ACAD)
-
Function: Introduces a double bond between the alpha and beta carbons (C2 and C3) of the fatty acyl-CoA chain. A second, putative ACAD would be required to form a double bond at the C4-C5 position.
-
Representative Substrate: Palmitoyl-CoA (C16:0-CoA)
3. Enoyl-CoA Hydratase (ECH)
-
Function: Catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to form an L-3-hydroxyacyl-CoA.[1][2] A second ECH, or an enzyme with similar functionality, would be needed to hydrate (B1144303) the putative C4-C5 double bond.
-
Representative Substrate: trans-2-Hexadecenoyl-CoA
4. Putative Cytochrome P450 Hydroxylase (CYP450)
-
Function (Alternative Step): As an alternative to the second dehydrogenation-hydration sequence, a specific CYP450 enzyme could directly hydroxylate 3-hydroxytetradecanoyl-CoA at the C5 position. CYP450s are known to hydroxylate fatty acids at various positions.[2][3]
-
Representative Substrate: Lauric Acid
Quantitative Data
The following tables summarize representative kinetic parameters for enzymes analogous to those in the proposed pathway. It is important to note that the specific kinetics for the synthesis of this compound have not been determined and would be a key area of future research.
Table 1: Representative Kinetic Parameters of Long-Chain Acyl-CoA Synthetase
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Enzyme Source | Reference |
|---|---|---|---|---|
| Oleate (C18:1) | 71.1 | 158.2 | Saccharomyces cerevisiae | [4] |
| Palmitate (C16:0) | 10-20 | Not Reported | Rat Liver Mitochondria |[5] |
Table 2: Representative Kinetic Parameters of Acyl-CoA Dehydrogenase
| Substrate | Km (µM) | kcat (s-1) | Enzyme Source | Reference |
|---|---|---|---|---|
| Palmitoyl-CoA (C16:0) | 2.5 | 10 | Porcine Kidney | [6] |
| Octanoyl-CoA (C8:0) | 4.1 | 14.5 | Porcine Kidney |[6] |
Table 3: Representative Kinetic Parameters of Enoyl-CoA Hydratase
| Substrate | Km (µM) | kcat (s-1) | Enzyme Source | Reference |
|---|---|---|---|---|
| Crotonyl-CoA (C4:0) | 25 | 11,667 | Bovine Liver | [7] |
| trans-2-Hexadecenoyl-CoA | 10 | Not Reported | Rat Liver |[8] |
Table 4: Representative Kinetic Parameters of Cytochrome P450 Fatty Acid Hydroxylase
| Substrate | Km (µM) | Turnover Rate (min-1) | Enzyme Source | Reference |
|---|---|---|---|---|
| Lauric Acid (C12:0) | 788 | 30.7 | Helianthus tuberosus | [9] |
| Myristic Acid (C14:0) | Not Reported | Not Reported | Bacillus subtilis |[2] |
Experimental Protocols
Investigating the proposed pathway requires a suite of biochemical and analytical techniques.
General Experimental Workflow
The overall strategy to identify and characterize this pathway would involve enzyme discovery, characterization, and in vivo analysis.
Cloning and Expression of Candidate Enzymes
-
Objective: To produce recombinant enzymes for in vitro characterization.
-
Protocol:
-
Identify candidate genes for acyl-CoA synthetases, dehydrogenases, hydratases, and hydroxylases from the organism of interest based on sequence homology.
-
Amplify the coding sequences of the candidate genes by PCR using specific primers.
-
Clone the PCR products into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast).[10]
-
Transform the expression constructs into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).
-
Harvest the cells and prepare cell lysates for protein purification.
-
Enzyme Activity Assays
-
Acyl-CoA Dehydrogenase Assay:
-
Principle: This assay measures the reduction of a redox indicator coupled to the oxidation of the acyl-CoA substrate. A common method is the ETF fluorescence reduction assay.[11]
-
Protocol:
-
Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.6), the acyl-CoA substrate (e.g., tetradecanoyl-CoA), and electron transfer flavoprotein (ETF).
-
Initiate the reaction by adding the purified acyl-CoA dehydrogenase.
-
Monitor the decrease in ETF fluorescence (excitation ~380 nm, emission ~525 nm) over time.
-
Calculate the specific activity based on the rate of fluorescence change.
-
-
-
Enoyl-CoA Hydratase Assay:
-
Principle: The hydration of the enoyl-CoA substrate is monitored by the decrease in absorbance at 263 nm due to the disappearance of the conjugated double bond.[12]
-
Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., 50 mM Tris-HCl, pH 8.0) and the enoyl-CoA substrate (e.g., trans-Δ2-tetradecenoyl-CoA).
-
Initiate the reaction by adding the purified enoyl-CoA hydratase.
-
Record the decrease in absorbance at 263 nm over time.
-
Calculate the specific activity using the molar extinction coefficient of the enoyl-CoA thioester bond (ε = 6.7 x 10³ M⁻¹ cm⁻¹).[12]
-
-
LC-MS/MS Analysis of Dihydroxy Fatty Acids
-
Objective: To identify and quantify the reaction product, this compound.
-
Protocol:
-
Sample Preparation:
-
Quench enzymatic reactions with an organic solvent (e.g., acetonitrile).
-
Extract the lipids using a suitable method, such as a modified Bligh-Dyer extraction.
-
Hydrolyze the CoA ester to the free fatty acid for easier analysis if necessary.
-
-
Chromatography:
-
Separate the analytes on a reverse-phase C18 column using a gradient of water and acetonitrile/methanol, both containing a small amount of formic acid to improve ionization.
-
-
Mass Spectrometry:
-
Use electrospray ionization (ESI) in negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for targeted quantification. The precursor ion would be the [M-H]⁻ of 3,5-dihydroxytetradecanoic acid, and product ions would be generated by collision-induced dissociation.
-
-
Site-Directed Mutagenesis
-
Objective: To identify key amino acid residues involved in catalysis and substrate specificity.
-
Protocol:
-
Use a commercial site-directed mutagenesis kit to introduce specific point mutations into the expression vector containing the gene of interest.
-
Transform the mutated plasmid into E. coli for amplification.
-
Sequence the plasmid to confirm the desired mutation.
-
Express and purify the mutant protein as described above.
-
Characterize the kinetic parameters of the mutant enzyme and compare them to the wild-type enzyme.[1]
-
Metabolic Flux Analysis
-
Objective: To trace the flow of carbon through the proposed pathway in vivo.
-
Protocol:
-
Culture cells or grow the organism of interest in the presence of a stable isotope-labeled precursor, such as ¹³C-labeled tetradecanoic acid.
-
Harvest the cells at different time points and extract the metabolites.
-
Analyze the isotopic labeling patterns of the proposed intermediates and the final product using LC-MS/MS.
-
Use metabolic modeling software to calculate the flux through the pathway.
-
Conclusion
The proposed biosynthetic pathway for this compound provides a robust, testable framework for future research. While the existence and physiological relevance of this specific molecule remain to be definitively established, the experimental approaches outlined in this guide offer a clear path for its investigation. The characterization of this and other novel fatty acid metabolic pathways will undoubtedly contribute to a deeper understanding of lipid metabolism and its role in health and disease, potentially uncovering new targets for therapeutic intervention.
References
- 1. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning and expression of two novel pig liver and kidney fatty acid hydroxylases [cytochrome P450 (CYP)4A24 and CYP4A25] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Studies of the Long Chain Acyl-CoA Synthetase Faa1p from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic characterization of long chain fatty acyl coenzyme A ligase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 8. Mutagenic and enzymological studies of the hydratase and isomerase activities of 2-enoyl-CoA hydratase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cloning and expression of two novel pig liver and kidney fatty acid hydroxylases [cytochrome P450 (CYP)4A24 and CYP4A25] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of 3,5-Dihydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of a proposed enzymatic pathway for the synthesis of 3,5-Dihydroxytetradecanoyl-CoA, a molecule of interest for its potential applications in drug development and as a biochemical probe. Given the absence of a single, characterized enzyme for this specific synthesis in current literature, this guide outlines a rational biosynthetic approach leveraging the principles of polyketide synthesis. The proposed pathway utilizes a modular Type I Polyketide Synthase (PKS) engineered to control the reduction steps during chain elongation, leading to the desired dihydroxy functionality.
Introduction: The Challenge and a Biosynthetic Solution
This compound is a C14 acyl-Coenzyme A derivative featuring hydroxyl groups at the C3 and C5 positions. This specific hydroxylation pattern is not typical of standard fatty acid biosynthesis, which generally produces fully saturated or monounsaturated chains. However, the modular nature of Polyketide Synthases (PKSs) offers a versatile platform for producing precisely functionalized linear carbon chains.
PKSs are multi-domain enzymatic assembly lines that build complex molecules from simple acyl-CoA precursors.[1][2] By selecting specific catalytic domains within each module of the synthase, it is possible to dictate the functional group (ketone, hydroxyl, double bond, or saturated carbon) at specific positions along the growing acyl chain.[2][3] This guide proposes a hypothetical six-module PKS designed to yield this compound.
Proposed Enzymatic Synthesis Pathway
The synthesis is proposed to proceed via a modular Type I PKS. The process begins with a starter unit, Acetyl-CoA, and involves six subsequent elongation steps using Malonyl-CoA as the extender unit. The key to achieving the 3,5-dihydroxy structure lies in the specific "tailoring" domains present in the first two elongation modules.
Core Enzyme Domains Involved:
-
Acyltransferase (AT): Selects and loads the starter (Acetyl-CoA) and extender (Malonyl-CoA) units onto the Acyl Carrier Protein.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and shuttles it between the various catalytic domains.
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the chain by two carbons.
-
Ketoreductase (KR): Reduces the β-keto group formed after condensation to a β-hydroxyl group. This is the critical domain for introducing the desired hydroxyl functionalities.
-
Dehydratase (DH): Dehydrates the β-hydroxyl group to form a double bond. This domain must be inactive or absent in the modules where hydroxylation is desired.
-
Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond. This domain is also selectively used to create the final saturated backbone.
-
Thioesterase (TE): Releases the final synthesized acyl chain from the ACP, typically as a free acid or by transferring it to Coenzyme A.
The diagram below illustrates the proposed modular PKS and the reaction sequence.
Caption: Proposed modular PKS for this compound synthesis.
Pathway Description:
-
Loading: An Acyltransferase (AT) loads the Acetyl-CoA starter unit onto the Acyl Carrier Protein (ACP) of the loading module.
-
Module 1: The acetyl group is transferred to the Ketosynthase (KS) domain of Module 1. The AT domain of Module 1 loads a Malonyl-CoA extender unit onto its ACP. The KS domain catalyzes the condensation, forming a 3-ketobutyryl-ACP. The Ketoreductase (KR) domain then reduces the ketone to produce a 3-hydroxybutyryl-ACP intermediate. This module lacks active DH and ER domains.
-
Module 2: The 3-hydroxybutyryl chain is transferred to the KS domain of Module 2. A new Malonyl-CoA is loaded, and condensation occurs, forming a 3-keto-5-hydroxyhexanoyl-ACP. The KR domain of Module 2 reduces the C3 ketone, resulting in a 3,5-dihydroxyhexanoyl-ACP intermediate. This module also lacks active DH and ER domains.
-
Modules 3-6: The 3,5-dihydroxyhexanoyl chain is passed through four subsequent modules. Each of these modules contains a full set of active reduction domains (KR, DH, and ER). In each module, the chain is extended by two carbons, and the newly formed 3-keto group is fully reduced to a methylene (B1212753) group (-CH2-).
-
Release: After six elongation cycles, the final 3,5-Dihydroxytetradecanoyl chain is attached to the ACP of the final module. A Thioesterase (TE) domain then catalyzes the release of the final product, transferring it to Coenzyme A to form this compound.
Quantitative Data Presentation
As this is a proposed pathway, experimental data for the synthesis of this compound is not available. The following tables present representative kinetic and yield data from studies on well-characterized modular polyketide synthases, which can serve as a benchmark for a future engineered system.
Table 1: Representative Kinetic Parameters for PKS Domains
| Domain | Substrate | Km (µM) | kcat (s⁻¹) | Source |
|---|---|---|---|---|
| Acyltransferase (AT) | Malonyl-CoA | 50 - 200 | 10 - 50 | Representative PKS data |
| Ketosynthase (KS) | Acyl-ACP | 10 - 100 | 1 - 10 | Representative PKS data |
| Ketoreductase (KR) | β-Ketoacyl-ACP | 20 - 150 | 5 - 30 | Representative PKS data |
| Thioesterase (TE) | Final Acyl-ACP | 5 - 50 | 0.1 - 5 | Representative PKS data |
Table 2: Expected Yields Based on Engineered PKS Systems
| Expression System | Scale | Titer (mg/L) | Conversion Yield (%) | Notes |
|---|---|---|---|---|
| E. coli | Shake Flask | 10 - 100 | 5 - 15 | Dependent on precursor supply. |
| S. cerevisiae | Shake Flask | 20 - 150 | 8 - 20 | May require pathway optimization. |
| E. coli | Fermenter | 100 - 1000+ | 20 - 40 | Fed-batch culture with precursor feeding. |
Experimental Protocols
This section provides a generalized methodology for the key experiments required to construct and validate the proposed enzymatic synthesis pathway.
A. Protocol: Heterologous Expression of the Engineered PKS
-
Gene Synthesis and Cloning: The DNA sequence for the hypothetical multi-modular PKS is designed with appropriate codon optimization for the chosen expression host (e.g., E. coli or S. cerevisiae). The gene is synthesized and cloned into a suitable expression vector under the control of an inducible promoter (e.g., T7 promoter for E. coli).
-
Host Transformation: The expression plasmid is transformed into a competent host strain. For E. coli, a strain like BL21(DE3) is commonly used.
-
Culture Growth: A single colony is used to inoculate a starter culture (e.g., 5 mL of LB medium with appropriate antibiotic) and grown overnight at 37°C.
-
Protein Expression: The starter culture is used to inoculate a larger volume of expression medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by adding an appropriate inducer (e.g., 0.1-1.0 mM IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
-
Cell Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors) and lysed by sonication or high-pressure homogenization.
-
Protein Purification: The lysate is clarified by centrifugation. The soluble PKS protein (often engineered with a His-tag) is purified from the supernatant using affinity chromatography (e.g., Ni-NTA resin).
B. Protocol: In Vitro Enzymatic Synthesis and Product Analysis
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Purified PKS enzyme (1-5 µM)
-
Starter unit: Acetyl-CoA (0.5 mM)
-
Extender unit: Malonyl-CoA (2 mM)
-
Reducing equivalent: NADPH (2 mM)
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.2)
-
-
Incubation: The reaction is initiated by adding the enzyme and incubated at a suitable temperature (e.g., 30°C) for 2-4 hours.
-
Reaction Quenching and Extraction: The reaction is stopped by adding an equal volume of cold methanol (B129727) or acetonitrile. The mixture is vortexed and centrifuged to precipitate the protein.
-
Product Analysis (LC-MS): The supernatant is collected and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The sample is separated on a C18 column, and the mass spectrometer is set to detect the expected mass of this compound. A standard of the target molecule, if available, would be used for comparison of retention time and fragmentation pattern.
The workflow for this experimental process is visualized below.
Caption: General experimental workflow for PKS synthesis and analysis.
Conclusion
The enzymatic synthesis of this compound is a feasible goal through the rational design and engineering of a modular Type I Polyketide Synthase. By carefully selecting modules that perform ketoreduction without subsequent dehydration or enoylreduction, the desired dihydroxy functionality can be installed at specific positions on the growing acyl chain. The protocols and representative data provided in this guide offer a solid foundation for researchers to embark on the construction of such a biosynthetic pathway. Successful implementation will not only provide a sustainable route to this target molecule but also further demonstrate the power of synthetic biology in producing novel, high-value chemical compounds.
References
An In-depth Technical Guide on 3-Hydroxyacyl-CoA Metabolic Intermediates in Long-Chain Fatty Acid β-Oxidation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Long-chain 3-hydroxyacyl-CoA species are critical metabolic intermediates in the mitochondrial β-oxidation of fatty acids, a fundamental process for energy production in higher eukaryotes. The metabolism of these intermediates is primarily orchestrated by the mitochondrial trifunctional protein (MTP), a multi-enzyme complex embedded in the inner mitochondrial membrane. Deficiencies in MTP function lead to a group of severe, autosomal recessive genetic disorders known as MTP deficiency or long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, characterized by impaired energy production and the accumulation of toxic metabolic byproducts. This guide provides a comprehensive overview of the biochemistry of long-chain 3-hydroxyacyl-CoA metabolism, the structure and function of the MTP complex, the pathophysiology of related disorders, and current diagnostic and therapeutic strategies. Detailed experimental protocols for the analysis of these intermediates and associated enzyme activities are also presented, alongside quantitative data, to serve as a valuable resource for researchers and clinicians in the field.
The Role of 3-Hydroxyacyl-CoA in Mitochondrial Fatty Acid β-Oxidation
Mitochondrial β-oxidation is a cyclical four-step process that sequentially shortens fatty acyl-CoA molecules, generating acetyl-CoA, FADH₂, and NADH. For long-chain fatty acids (those with 12 or more carbons), the last three steps of this cycle are catalyzed by the mitochondrial trifunctional protein (MTP).[1][2] The intermediate at the heart of this process is a long-chain 3-hydroxyacyl-CoA.
The initial step of β-oxidation is the dehydrogenation of a long-chain acyl-CoA by acyl-CoA dehydrogenase, introducing a double bond. The subsequent steps, mediated by MTP, are:
-
Hydration: The long-chain 2-enoyl-CoA hydratase (LCEH) activity of MTP hydrates the double bond of the trans-2-enoyl-CoA, forming a long-chain 3-hydroxyacyl-CoA.[3]
-
Dehydrogenation: The long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of MTP oxidizes the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.[3]
-
Thiolysis: The long-chain 3-ketoacyl-CoA thiolase (LCKT) activity of MTP cleaves the 3-ketoacyl-CoA, releasing an acetyl-CoA molecule and a shortened acyl-CoA, which can then re-enter the β-oxidation spiral.[3]
This cycle repeats until the fatty acid is completely oxidized. The acetyl-CoA produced enters the citric acid cycle for further energy generation.
The Mitochondrial Trifunctional Protein (MTP) Complex
The MTP is a hetero-octameric complex composed of four α-subunits and four β-subunits, encoded by the HADHA and HADHB genes, respectively.[3][4]
-
α-Subunit (encoded by HADHA): This subunit houses the long-chain 2-enoyl-CoA hydratase (LCEH) and the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) enzymatic activities.[5]
-
β-Subunit (encoded by HADHB): This subunit contains the long-chain 3-ketoacyl-CoA thiolase (LCKT) activity.[5]
The close proximity of these enzymatic activities within the MTP complex is believed to facilitate substrate channeling, increasing the efficiency of the β-oxidation pathway.[3]
Pathophysiology of MTP Deficiency
Mutations in either the HADHA or HADHB gene can lead to a deficiency in the MTP complex, resulting in a spectrum of clinical presentations.[4] These disorders are inherited in an autosomal recessive manner.[4]
-
MTP Deficiency: This occurs when there are mutations that affect the stability or function of the entire MTP complex, leading to reduced activity of all three enzymes.[5]
-
LCHAD Deficiency: This is a more common form where mutations in the HADHA gene specifically affect the LCHAD active site, leading to an isolated deficiency of this enzyme's activity.[5]
The pathophysiology of these disorders is twofold:
-
Impaired Energy Production: The inability to efficiently oxidize long-chain fatty acids leads to a deficit in ATP production, particularly during periods of fasting or increased metabolic demand. This can manifest as hypoketotic hypoglycemia, lethargy, and muscle weakness.[4]
-
Accumulation of Toxic Intermediates: The blockage in the β-oxidation pathway leads to the accumulation of long-chain acylcarnitines and other toxic metabolic intermediates. These compounds can cause cellular damage, leading to cardiomyopathy, hepatopathy, rhabdomyolysis, and peripheral neuropathy.[4][6]
Quantitative Data
The following tables summarize key quantitative data related to the analysis of long-chain acyl-CoAs and the enzymatic activities of the MTP complex.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for the Quantification of Long-Chain Acyl-CoAs.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Myristoyl-CoA (C14:0) | 1006.5 | 499.2 | 35 |
| Palmitoyl-CoA (C16:0) | 1034.6 | 527.2 | 35 |
| Palmitoleoyl-CoA (C16:1) | 1032.6 | 525.2 | 35 |
| Stearoyl-CoA (C18:0) | 1062.6 | 555.2 | 35 |
| Oleoyl-CoA (C18:1) | 1060.6 | 553.2 | 35 |
| Linoleoyl-CoA (C18:2) | 1058.6 | 551.2 | 35 |
| Heptadecanoyl-CoA (C17:0 - Internal Standard) | 1048.6 | 541.2 | 35 |
Data adapted from methodologies described for LC-MS/MS analysis of acyl-CoAs.[7][8]
Table 2: Kinetic Parameters of MTP Enzymatic Activities.
| Enzyme Activity | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| L-3-hydroxyacyl-CoA dehydrogenase | 3-Hydroxypalmitoyl-CoA | ~15 | Not specified | [9] |
| L-3-hydroxyacyl-CoA dehydrogenase | 3-Hydroxydecanoyl-CoA | ~10 | Not specified | [9] |
| 3-Ketoacyl-CoA thiolase | 3-Ketopalmitoyl-CoA | Not specified | Not specified | [10] |
Experimental Protocols
Analysis of Long-Chain Acyl-CoAs by LC-MS/MS
This protocol outlines a general method for the extraction and quantification of long-chain acyl-CoAs from biological samples, such as liver tissue or cultured cells.[1][7][8]
Materials:
-
Homogenization buffer (e.g., 10 mM HEPES, 0.25 M sucrose, pH 7.4)
-
Internal standard solution (e.g., C17:0-CoA)
-
Methanol
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Homogenization: Homogenize the tissue or cell pellet in ice-cold homogenization buffer.
-
Protein Precipitation and Extraction: Add the internal standard and ice-cold acetonitrile to precipitate proteins and extract the acyl-CoAs. Centrifuge to pellet the precipitate.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge with an aqueous solution to remove polar impurities. Elute the acyl-CoAs with an organic solvent mixture (e.g., methanol/acetonitrile).
-
LC-MS/MS Analysis: Inject the eluted sample onto the LC-MS/MS system. Separate the acyl-CoAs using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Quantification: Monitor the specific precursor-to-product ion transitions for each acyl-CoA species and the internal standard using multiple reaction monitoring (MRM). Quantify the analytes based on the peak area ratios relative to the internal standard.
Assay of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity
This spectrophotometric assay measures the NAD⁺-dependent oxidation of a long-chain 3-hydroxyacyl-CoA substrate.[9][11][12]
Materials:
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.3)
-
NAD⁺ solution
-
Long-chain 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxypalmitoyl-CoA)
-
Cell or tissue homogenate
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NAD⁺ solution, and the cell or tissue homogenate.
-
Initiation of Reaction: Start the reaction by adding the long-chain 3-hydroxyacyl-CoA substrate.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C). The increase in absorbance corresponds to the formation of NADH.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Assay of Long-Chain 2-Enoyl-CoA Hydratase (LCEH) Activity
This assay measures the hydration of a long-chain 2-enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm.[13]
Materials:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Long-chain 2-enoyl-CoA substrate (e.g., trans-2-hexadecenoyl-CoA)
-
Cell or tissue homogenate
-
Spectrophotometer capable of measuring absorbance at 263 nm
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer and the cell or tissue homogenate.
-
Initiation of Reaction: Start the reaction by adding the long-chain 2-enoyl-CoA substrate.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 263 nm at a constant temperature. The decrease in absorbance is due to the saturation of the double bond in the substrate.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of substrate consumption using the molar extinction coefficient of the enoyl-CoA substrate.
Assay of Long-Chain 3-Ketoacyl-CoA Thiolase (LCKT) Activity
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA). The release of the free thiol group of CoA can be monitored using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[10]
Materials:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Coenzyme A (CoA) solution
-
Long-chain 3-ketoacyl-CoA substrate (e.g., 3-ketopalmitoyl-CoA)
-
DTNB solution
-
Cell or tissue homogenate
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, CoA solution, DTNB solution, and the cell or tissue homogenate.
-
Initiation of Reaction: Start the reaction by adding the long-chain 3-ketoacyl-CoA substrate.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 412 nm at a constant temperature. The increase in absorbance is due to the reaction of the newly formed free thiol group of CoA with DTNB.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of formation of the colored product using its molar extinction coefficient.
Diagnostic Approaches
The diagnosis of MTP deficiency typically involves a multi-pronged approach.
-
Newborn Screening: Expanded newborn screening programs in many regions utilize tandem mass spectrometry (MS/MS) to analyze acylcarnitine profiles in dried blood spots.[14][15][16] Elevated levels of long-chain hydroxyacylcarnitines (e.g., C16-OH, C18:1-OH) are indicative of MTP/LCHAD deficiency.[5]
-
Confirmatory Biochemical Testing: A definitive diagnosis is confirmed by enzymatic assays in cultured fibroblasts or lymphocytes to measure the activities of the MTP enzymes.[5] Urine organic acid analysis may also reveal an abnormal pattern of dicarboxylic acids.[5]
-
Molecular Genetic Testing: Sequencing of the HADHA and HADHB genes can identify the causative mutations, which is crucial for genetic counseling and prenatal diagnosis.[4][17]
Therapeutic Strategies and Drug Development
Currently, there is no cure for MTP deficiency. Management focuses on dietary modifications and supportive care to prevent metabolic crises and long-term complications.[6][18]
-
Dietary Management: This involves a low-fat diet with a restriction of long-chain fatty acids and supplementation with medium-chain triglycerides (MCTs), which can be metabolized independently of the MTP complex.[6] Avoidance of fasting is critical.
-
Anaplerotic Therapy: The use of triheptanoin, a synthetic triglyceride containing three seven-carbon fatty acids, is being investigated as a potential therapy. It provides an alternative energy source and can replenish citric acid cycle intermediates.
-
Future Directions: Research is ongoing to explore novel therapeutic approaches, including gene therapy and the development of small molecule chaperones to correct the misfolding of mutant MTP proteins.
For drug development professionals, the MTP complex and its associated pathways represent a potential target for interventions aimed at modulating fatty acid metabolism in various diseases, including metabolic syndrome and certain cancers.
Visualizations
Figure 1. The role of MTP in long-chain fatty acid β-oxidation.
Figure 2. Diagnostic workflow for MTP/LCHAD deficiency.
Figure 3. Experimental workflow for acyl-CoA analysis by LC-MS/MS.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 4. Mitochondrial trifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 5. Orphanet: Mitochondrial trifunctional protein deficiency [orpha.net]
- 6. Diagnosis, Treatment, and Clinical Outcome of Patients with Mitochondrial Trifunctional Protein/Long-Chain 3-Hydroxy Acyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 14. idph.state.il.us [idph.state.il.us]
- 15. Frontiers | Tandem Mass Spectrometry Screening for Inborn Errors of Metabolism in Newborns and High-Risk Infants in Southern China: Disease Spectrum and Genetic Characteristics in a Chinese Population [frontiersin.org]
- 16. Newborn screening for fatty acid oxidation disorders: epidemiological and genetic findings in Southeastern China - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sequencing.com [sequencing.com]
- 18. metabolicsupportuk.org [metabolicsupportuk.org]
The Obscure Intermediate: A Deep Dive into 3,5-Dihydroxytetradecanoyl-CoA in Fatty Acid Metabolism
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds light on the elusive role of 3,5-Dihydroxytetradecanoyl-CoA in fatty acid metabolism, a molecule that has remained largely in the shadows of mainstream lipid research. This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current understanding and provides a foundational resource for future investigations into novel metabolic pathways.
While not a household name in the lexicon of fatty acid metabolism, this compound is emerging as a key intermediate in the specialized beta-oxidation of certain modified fatty acids. This guide delves into its formation, subsequent metabolic fate, and the enzymatic machinery responsible for its transformation, offering a detailed perspective on a less-trodden path of lipid catabolism.
Biosynthesis and Degradation: A Specialized Pathway
This compound is not a typical intermediate of the conventional beta-oxidation spiral of saturated fatty acids. Instead, its formation is linked to the metabolism of hydroxylated fatty acids. Evidence suggests a pathway analogous to the beta-oxidation of 5-hydroxydecanoate, where a hydroxyl group at an odd-numbered carbon introduces a critical modification to the standard catabolic process.
The proposed biosynthetic route to this compound begins with a 5-hydroxytetradecanoyl-CoA. Following the initial steps of beta-oxidation, including dehydrogenation and hydration, a this compound intermediate is formed. The subsequent degradation of this dihydroxy intermediate presents a potential bottleneck in the metabolic cascade, influenced by the stereochemistry and the enzymatic capacity of the cell.
The key enzyme implicated in the processing of this intermediate is L-3-hydroxyacyl-CoA dehydrogenase (HAD). The presence of a second hydroxyl group at the C5 position can significantly impact the kinetics of the HAD-catalyzed oxidation of the C3 hydroxyl group.
Below is a diagram illustrating the proposed metabolic pathway involving this compound.
Quantitative Insights into Enzyme Kinetics
The metabolic flux through this specialized beta-oxidation pathway is significantly influenced by the kinetics of the involved enzymes, particularly L-3-hydroxyacyl-CoA dehydrogenase (HAD). The presence of the 5-hydroxyl group in 3,5-dihydroxydecanoyl-CoA, a shorter-chain analogue, has been shown to decrease the turnover rate of HAD. This suggests that this compound may act as a point of regulation or a bottleneck in the metabolism of hydroxylated fatty acids.
| Substrate | Enzyme | Vmax (relative to standard substrate) | Reference |
| L-3-hydroxydecanoyl-CoA | L-3-hydroxyacyl-CoA Dehydrogenase (HAD) | 100% | [1] |
| 3,5-dihydroxydecanoyl-CoA | L-3-hydroxyacyl-CoA Dehydrogenase (HAD) | ~20% | [1] |
Table 1: Relative Enzyme Kinetics for HAD with Hydroxylated Substrates.
Experimental Protocols
To facilitate further research in this area, this guide provides a detailed experimental protocol for the analysis of this compound metabolism, based on methodologies used for similar hydroxylated fatty acids.
Experimental Workflow: Analysis of Hydroxylated Fatty Acid Metabolism
Detailed Methodology for Mitochondrial Incubation and Metabolite Analysis:
-
Isolation of Mitochondria: Mitochondria are isolated from a suitable tissue source (e.g., rat liver or heart) by differential centrifugation. The tissue is homogenized in an ice-cold isolation buffer, and the homogenate is centrifuged at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria. The mitochondrial pellet is washed and resuspended in a suitable buffer.
-
Synthesis of 5-Hydroxytetradecanoyl-CoA: The precursor, 5-hydroxytetradecanoate, is chemically synthesized. The corresponding acyl-CoA ester is then synthesized enzymatically using acyl-CoA synthetase.
-
Mitochondrial Respiration and Metabolism: Isolated mitochondria are incubated in a respiration medium containing the substrate of interest (5-hydroxytetradecanoyl-CoA) and cofactors necessary for beta-oxidation (e.g., L-carnitine, CoA, ATP, NAD+, FAD). Oxygen consumption is monitored using a Clark-type oxygen electrode to assess the rate of substrate oxidation.
-
Metabolite Extraction and Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched with a strong acid (e.g., perchloric acid). The acyl-CoA esters are then extracted from the mixture. The extracted metabolites, including the putative this compound, are identified and quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Potential Physiological and Pathological Roles
The significance of the metabolic pathway involving this compound is still under investigation. However, the accumulation of hydroxylated fatty acid intermediates can have several cellular consequences. These molecules may act as signaling molecules, modulating the activity of nuclear receptors or other cellular proteins. Alternatively, their accumulation could lead to cellular toxicity by disrupting membrane integrity or interfering with other metabolic pathways.
Given that dysfunctional fatty acid oxidation is implicated in various metabolic diseases, including inherited metabolic disorders and cardiovascular disease, a deeper understanding of these alternative catabolic routes is crucial. Further research into the role of this compound and its metabolic context could open new avenues for therapeutic intervention in these conditions.
This technical guide serves as a critical starting point for researchers aiming to unravel the complexities of fatty acid metabolism beyond the canonical pathways. The provided data, protocols, and conceptual frameworks are intended to catalyze further exploration into the fascinating and potentially significant role of this compound.
References
The Unexplored Potential: A Technical Guide to Investigating the Signaling Role of 3,5-Dihydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-Dihydroxytetradecanoyl-CoA is a molecule whose biological functions, particularly in cell signaling, remain largely uncharted territory. While current scientific literature does not describe a direct signaling role, its structure as a fatty acyl-CoA derivative places it at the crossroads of metabolism and cellular regulation. This technical guide provides a comprehensive overview of the known metabolic context for similar molecules, hypothesizes potential signaling functions for this compound, and offers a detailed experimental roadmap for researchers to explore these possibilities. This document serves as a foundational resource for initiating research into a potentially novel class of signaling molecules.
Introduction: The Current Knowledge Gap
A thorough review of existing scientific literature reveals a significant gap in our understanding of this compound. While the metabolism of fatty acyl-CoAs is well-documented, particularly in the context of β-oxidation, the specific biological activities of dihydroxy-derivatives like this compound are not established. This lack of information presents a unique opportunity for novel discoveries in the field of lipid signaling.
Metabolic Context: Fatty Acid β-Oxidation
To understand the potential origins and fate of this compound, it is essential to consider the established pathway of fatty acid β-oxidation. This metabolic process involves the sequential breakdown of fatty acyl-CoAs to produce acetyl-CoA, FADH₂, and NADH. Hydroxyacyl-CoA intermediates are a key component of this pathway.
Figure 1: Simplified pathway of mitochondrial fatty acid β-oxidation.
The formation of a 3,5-dihydroxy derivative is not a standard step in the canonical β-oxidation pathway. Its existence would imply either an alternative metabolic route or the action of yet-unidentified enzymes.
A Hypothetical Signaling Role: Avenues for Investigation
While direct evidence is lacking, we can hypothesize potential signaling roles for this compound based on the known functions of other lipid molecules. Fatty acids and their derivatives are known to act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism and inflammation.
Hypothesis: this compound may act as a specific ligand for a subset of nuclear receptors or other cellular sensors, thereby modulating gene expression related to metabolic or inflammatory pathways.
Quantitative Data Summary
As there is no published quantitative data on the signaling effects of this compound, this section remains to be populated by future research. A proposed table for such data is provided below.
| Parameter | Experimental System | Concentration | Observed Effect | Reference |
| Receptor Binding Affinity (Kd) | Recombinant Human PPARα | e.g., 1-100 µM | e.g., 5.2 µM | Future Publication |
| Gene Expression Fold Change (Target Gene) | Primary Hepatocytes | e.g., 10 µM | e.g., 3.5-fold increase | Future Publication |
| Cytokine Secretion Inhibition (IC50) | LPS-stimulated Macrophages | e.g., 1-50 µM | e.g., 12.8 µM | Future Publication |
Proposed Experimental Protocols
To investigate the hypothetical signaling role of this compound, a systematic experimental approach is required. Below are detailed methodologies for key experiments.
Synthesis of this compound
Objective: To chemically synthesize a pure and stable form of this compound for use in biological assays.
Methodology:
-
Starting Material: Commercially available 3,5-dihydroxytetradecanoic acid.
-
Activation to N-hydroxysuccinimide (NHS) ester:
-
Dissolve 3,5-dihydroxytetradecanoic acid in anhydrous dichloromethane.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in equimolar amounts.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the NHS ester by silica (B1680970) gel column chromatography.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the purified NHS ester in a mixture of tetrahydrofuran (B95107) (THF) and a basic aqueous buffer (e.g., sodium bicarbonate).
-
Add Coenzyme A lithium salt and stir the reaction at room temperature for 2-4 hours.
-
Monitor the formation of the CoA thioester by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Purification and Characterization:
-
Purify the this compound by preparative RP-HPLC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Nuclear Receptor Activation Assay
Objective: To determine if this compound can activate PPARs or other nuclear receptors.
Methodology:
-
Cell Line: Use a reporter cell line, such as HEK293T cells, transiently transfected with:
-
A full-length expression vector for the nuclear receptor of interest (e.g., human PPARα, PPARγ, PPARδ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the specific nuclear receptor (e.g., PPRE-luciferase).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment:
-
Plate the transfected cells in a 96-well plate.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 18-24 hours.
-
Include a known agonist for each receptor as a positive control (e.g., GW7647 for PPARα).
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction of luciferase activity relative to a vehicle control.
-
Determine the EC50 value for receptor activation.
-
Visualizing the Path Forward: Experimental Workflow
The following diagram outlines a comprehensive workflow for the investigation of the potential signaling properties of this compound.
Figure 2: A proposed experimental workflow for investigating the signaling role of this compound.
Conclusion and Future Directions
The study of this compound represents a frontier in lipid research. While its signaling role is currently unproven, its chemical nature suggests a high potential for biological activity. The experimental framework outlined in this guide provides a clear path for researchers to elucidate the function of this enigmatic molecule. Future investigations in this area could uncover novel signaling pathways and provide new therapeutic targets for metabolic and inflammatory diseases. The journey to understanding the full biological significance of this compound has just begun.
The Emerging Role of 3,5-Dihydroxytetradecanoyl-CoA in Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the putative role of 3,5-Dihydroxytetradecanoyl-CoA in mitochondrial function. While direct research on this specific molecule is limited, this document extrapolates from existing knowledge of similar dihydroxy acyl-CoA intermediates and the broader field of mitochondrial fatty acid β-oxidation. We present a hypothetical metabolic pathway for this compound, detailing its potential interactions with key mitochondrial enzymes. Furthermore, this guide offers a comprehensive collection of detailed experimental protocols for assessing the impact of novel compounds, such as this compound, on critical mitochondrial functions, including oxygen consumption, membrane potential, ATP synthesis, and reactive oxygen species (ROS) production. All quantitative data from relevant literature is summarized in structured tables, and key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and drug development context.
Introduction: The Intersection of Fatty Acid Metabolism and Mitochondrial Health
Mitochondria are central to cellular energy homeostasis, with fatty acid β-oxidation (FAO) serving as a primary pathway for ATP production, particularly in tissues with high energy demands like the heart and skeletal muscle.[1] The intermediates of FAO, primarily acyl-CoA thioesters, are tightly regulated to ensure efficient energy production while mitigating potential lipotoxicity.[2] The accumulation of specific acyl-CoA species has been implicated in various metabolic disorders, underscoring the importance of understanding the metabolism and physiological effects of each intermediate.[3] This guide focuses on the hypothetical role and potential mitochondrial impact of a novel intermediate, this compound.
Hypothetical Metabolism of this compound
Direct literature on the metabolism of this compound is scarce. However, research on the metabolism of 5-hydroxydecanoate (B1195396) provides a strong foundation for a proposed pathway. In that context, 5-hydroxydecanoyl-CoA is metabolized through the initial steps of β-oxidation, leading to the formation of 3,5-dihydroxydecanoyl-CoA.[4] Extrapolating from this, we can postulate a similar fate for a 14-carbon chain analogue.
The proposed metabolic sequence within the mitochondrial matrix would involve the standard enzymatic machinery of β-oxidation. However, the presence of a hydroxyl group at the 5-position introduces a structural variation that likely impacts the efficiency of subsequent enzymatic steps.
Proposed Signaling Pathway
The metabolism of this compound is anticipated to intersect with the canonical long-chain fatty acid β-oxidation pathway. The key regulatory points and potential bottlenecks are visualized in the following diagram.
References
- 1. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunction due to long-chain Acyl-CoA dehydrogenase deficiency causes hepatic steatosis and hepatic insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Biochemical and molecular studies of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency in cultured human fibroblasts - Karolinska Institutet - Figshare [openarchive.ki.se]
Cellular Localization of 3,5-Dihydroxytetradecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dihydroxytetradecanoyl-CoA is a crucial intermediate in fatty acid metabolism, playing a role in both the synthesis and degradation of lipids. Understanding its precise cellular localization is paramount for elucidating its physiological functions and for the development of targeted therapeutic interventions. This technical guide synthesizes current knowledge on the subcellular distribution of this molecule, inferred from the localization of associated metabolic pathways. It provides detailed experimental protocols for determining cellular localization and presents key data in a structured format. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate comprehension.
Introduction
The metabolism of fatty acids is a fundamental cellular process, compartmentalized within specific organelles to ensure regulatory control and metabolic efficiency. This compound is a hydroxylated fatty acyl-CoA intermediate, and its positioning within the cell dictates its metabolic fate. While direct experimental evidence for the specific localization of this compound is not extensively documented, its involvement in well-characterized metabolic pathways allows for a strong inference of its subcellular placement.
Inferred Cellular Localization
Based on its role as an intermediate in fatty acid metabolism, the primary locations for this compound are inferred to be the mitochondria and peroxisomes .
Mitochondrial Localization
The mitochondrion is a central hub for energy production through the β-oxidation of fatty acids. The Human Metabolome Database (HMDB) indicates that the related molecule, (S)-3-Hydroxytetradecanoyl-CoA, is an intermediate in fatty acid elongation within the mitochondria.[1] This strongly suggests that this compound, a dihydroxylated counterpart, would also be present in the mitochondrial matrix where the enzymatic machinery for fatty acid metabolism resides.
Peroxisomal Localization
Peroxisomes are key sites for the β-oxidation of very-long-chain fatty acids (VLCFAs), long-chain dicarboxylic acids, and certain other lipids.[2] The enzyme enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (Ehhadh), a bifunctional enzyme responsible for both the hydration and dehydrogenation steps in peroxisomal β-oxidation, is localized to peroxisomes.[2] As this compound is a substrate or product of such enzymatic activities, its presence within the peroxisome is highly probable.
Key Metabolic Pathways
The localization of this compound is intrinsically linked to the pathways in which it participates.
Fatty Acid β-Oxidation
Fatty acid β-oxidation is a catabolic process that breaks down fatty acids to produce acetyl-CoA. This process occurs in both mitochondria and peroxisomes. The pathway involves a series of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis. This compound would be an intermediate in the oxidation of hydroxylated fatty acids.
Caption: Mitochondrial and Peroxisomal Fatty Acid β-Oxidation Pathway.
Fatty Acid Synthesis and Elongation
While the primary pathway for de novo fatty acid synthesis occurs in the cytoplasm, elongation of fatty acids, particularly long-chain fatty acids, also takes place in the mitochondria and the endoplasmic reticulum. (S)-3-Hydroxytetradecanoyl-CoA is noted as an intermediate in mitochondrial fatty acid elongation.[1]
Caption: Mitochondrial Fatty Acid Elongation Pathway.
Experimental Protocols for Determining Cellular Localization
To definitively determine the cellular localization of this compound, a combination of biochemical and imaging techniques can be employed.
Subcellular Fractionation and Mass Spectrometry
This is a classic biochemical approach to separate cellular organelles.
Protocol:
-
Cell Lysis: Homogenize cultured cells or tissues in an isotonic buffer to rupture the plasma membrane while keeping organelles intact.
-
Differential Centrifugation: Subject the cell homogenate to a series of centrifugation steps at increasing speeds.
-
Low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Medium speed (e.g., 10,000 x g) to pellet mitochondria.
-
High speed (e.g., 100,000 x g) to pellet microsomes (including peroxisomes and endoplasmic reticulum).
-
The final supernatant is the cytosolic fraction.
-
-
Density Gradient Centrifugation: For further purification of organelles, particularly to separate mitochondria from peroxisomes, the pellets from differential centrifugation can be subjected to density gradient centrifugation (e.g., using a sucrose (B13894) or Percoll gradient).
-
Lipid Extraction: Perform lipid extraction from each subcellular fraction using a method such as the Folch or Bligh-Dyer procedure.
-
Mass Spectrometry Analysis: Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound in each fraction.
Caption: Workflow for Subcellular Fractionation and Mass Spectrometry Analysis.
Immunofluorescence Microscopy
This technique involves using antibodies to visualize the localization of enzymes that produce or metabolize this compound.
Protocol:
-
Cell Culture and Fixation: Grow cells on coverslips and fix them with a suitable fixative (e.g., paraformaldehyde) to preserve cellular structures.
-
Permeabilization: Treat the cells with a detergent (e.g., Triton X-100) to permeabilize the cell membranes, allowing antibodies to enter.
-
Blocking: Incubate the cells with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to an enzyme involved in the metabolism of this compound.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Stain the nuclei with a fluorescent dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope to determine the subcellular localization of the target enzyme. Co-localization with organelle-specific markers (e.g., MitoTracker for mitochondria, anti-PMP70 for peroxisomes) can confirm the location.
Quantitative Data Summary
While quantitative data for the specific distribution of this compound is not currently available in the literature, a hypothetical distribution based on the activity of fatty acid oxidation in different compartments is presented below for illustrative purposes.
| Cellular Compartment | Expected Relative Abundance of this compound | Rationale |
| Mitochondria | High | Primary site of β-oxidation for energy production. |
| Peroxisomes | Moderate to High | Important for the oxidation of specific fatty acid types. |
| Cytosol | Low | Primarily involved in fatty acid synthesis, not oxidation. |
| Endoplasmic Reticulum | Low to Moderate | Involved in fatty acid elongation and modification. |
| Nucleus | Negligible | Not a primary site of lipid metabolism. |
Conclusion
The cellular localization of this compound is critical to its function in lipid metabolism. Based on the established roles of mitochondria and peroxisomes in fatty acid oxidation and elongation, it is strongly inferred that these organelles are the primary sites of its localization. The experimental protocols detailed in this guide provide a framework for the definitive determination of its subcellular distribution. Further research in this area will be invaluable for a more complete understanding of lipid metabolism and for the development of novel therapeutic strategies targeting associated diseases.
References
The Enigmatic Role of 3,5-Dihydroxytetradecanoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Peroxisomal beta-oxidation is a critical metabolic pathway for the degradation of a variety of fatty acids that are not readily metabolized by mitochondria. While the core enzymatic machinery and substrates of this pathway are well-characterized, the metabolism of atypical fatty acid structures, such as dihydroxylated forms, remains an area of active investigation. This technical guide delves into the theoretical role and metabolic fate of 3,5-Dihydroxytetradecanoyl-CoA within the peroxisomal beta-oxidation pathway. Due to the current absence of direct experimental data for this specific molecule in publicly accessible literature, this document provides a framework based on established principles of peroxisomal metabolism of structurally related fatty acyl-CoAs, including hydroxylated and dicarboxylic fatty acids. We present potential metabolic pathways, key enzymatic players, detailed hypothetical experimental protocols for its study, and quantitative data from analogous substrates to guide future research in this nascent area.
Introduction to Peroxisomal Beta-Oxidation
Peroxisomes are ubiquitous organelles that play a vital role in lipid metabolism.[1] Unlike mitochondria, which are responsible for the beta-oxidation of the bulk of cellular short-, medium-, and long-chain fatty acids, peroxisomes are specialized in the chain shortening of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids.[2][3] This process is not primarily for ATP production but rather to generate shorter-chain acyl-CoAs that can then be transported to mitochondria for complete oxidation.[2]
The peroxisomal beta-oxidation spiral consists of a series of four enzymatic reactions catalyzed by a distinct set of enzymes from their mitochondrial counterparts. These reactions are:
-
Dehydrogenation: Catalyzed by an acyl-CoA oxidase (ACOX).
-
Hydration and Dehydrogenation: Catalyzed by a multifunctional enzyme (MFE) with both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
Thiolytic Cleavage: Catalyzed by a 3-ketoacyl-CoA thiolase.
Hypothetical Metabolism of this compound
Currently, this compound is not a recognized intermediate of canonical fatty acid oxidation pathways. Its formation may arise from atypical metabolic events or the metabolism of unusual dietary lipids. One plausible route for its generation is through the omega-oxidation of a 3-hydroxymonocarboxylic acid, followed by subsequent beta-oxidation of the resulting 3-hydroxydicarboxylic acid. Urinary profiles of patients with fatty acid oxidation disorders have shown the presence of various 3-hydroxy dicarboxylic acids, suggesting that such pathways are physiologically relevant under certain conditions.
Once formed, the peroxisomal beta-oxidation of this compound would likely proceed, encountering the standard enzymatic machinery. The presence of a hydroxyl group at the 5-position presents a unique challenge to the conventional beta-oxidation spiral.
Proposed Signaling Pathway for the Metabolism of this compound
The following diagram illustrates a hypothetical pathway for the formation and subsequent peroxisomal beta-oxidation of this compound.
Quantitative Data from Analogous Substrates
While no direct quantitative data for this compound exists, the kinetic parameters of peroxisomal enzymes with various fatty acyl-CoA substrates provide a basis for estimating its metabolic fate. The following tables summarize known data for substrates structurally related to the proposed intermediates.
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | Organism | Reference |
| Palmitoyl-CoA (C16:0) | Acyl-CoA Oxidase 1 (ACOX1) | 15 | 120 | Rat Liver | [Ferdinandusse et al., 2007] |
| Stearoyl-CoA (C18:0) | Acyl-CoA Oxidase 1 (ACOX1) | 10 | 105 | Rat Liver | [Ferdinandusse et al., 2007] |
| L-3-Hydroxyacyl-CoA | L-Bifunctional Protein (L-PBE) | 25-50 | Not Reported | Pig Heart | [He et al., 1989][4] |
| 3-Ketoacyl-CoA | 3-Ketoacyl-CoA Thiolase | 5-20 | Not Reported | Rat Liver | [General Knowledge] |
| Dodecanedioyl-CoA (C12-DC) | Peroxisomal Beta-Oxidation System | Not Reported | 2.5 | Rat Liver Homogenate | [Vamecq et al., 1985] |
Table 1: Kinetic Parameters of Peroxisomal Beta-Oxidation Enzymes with Analogous Substrates.
| Metabolite | Tissue | Concentration (nmol/g tissue) | Condition | Analytical Method | Reference |
| Acetyl-CoA | Mouse Liver | 20-50 | Normal Diet | LC-MS/MS | [Ferdinandusse et al., 2016] |
| Palmitoyl-CoA | Mouse Liver | 2-5 | Normal Diet | LC-MS/MS | [Ferdinandusse et al., 2016] |
| 3-Hydroxytetradecanedioic acid | Human Urine | Trace | Normal | GC-MS | [Human Metabolome Database][3] |
Table 2: Tissue Concentrations of Related Acyl-CoAs and Hydroxy Fatty Acids.
Experimental Protocols
Investigating the peroxisomal beta-oxidation of this compound would require a combination of enzymatic assays and advanced analytical techniques.
Synthesis of this compound
As this is not a commercially available substrate, chemical synthesis would be the first step. A potential synthetic route could involve the asymmetric dihydroxylation of a corresponding unsaturated fatty acid precursor, followed by activation to its CoA ester.
Enzyme Activity Assays
The activity of the core peroxisomal beta-oxidation enzymes with the novel substrate can be assessed using spectrophotometric or mass spectrometry-based assays.
Protocol: Spectrophotometric Assay for Acyl-CoA Oxidase Activity
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM potassium phosphate (B84403) (pH 7.4), 10 µM FAD, 0.1 mg/ml BSA, and 50 µM of the substrate (this compound).
-
Enzyme Preparation: Use purified recombinant ACOX1 or a peroxisomal fraction isolated from cultured cells or tissues.
-
Assay Procedure:
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Monitor the production of H₂O₂ using a coupled reaction with horseradish peroxidase and a suitable chromogenic substrate (e.g., Amplex Red).
-
Measure the increase in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) over time.
-
-
Data Analysis: Calculate the specific activity based on the rate of change in absorbance and the protein concentration.
Protocol: LC-MS/MS-based Assay for the Complete Beta-Oxidation Spiral
-
Reaction: Incubate isolated peroxisomes or a reconstituted system of purified enzymes with this compound, NAD+, and Coenzyme A.
-
Sample Preparation: At various time points, quench the reaction with an organic solvent (e.g., acetonitrile) and extract the acyl-CoA esters.
-
LC-MS/MS Analysis:
-
Data Analysis: Determine the rate of substrate consumption and product formation.
Experimental Workflow Diagram
References
- 1. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxytetradecanedioic acid (HMDB0000394) [hmdb.ca]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enzymatic Origin of 3,5-Dihydroxytetradecanoyl-CoA: A Technical Guide for Researchers
Abstract
This technical guide addresses the inquiry into the enzymatic synthesis of 3,5-Dihydroxytetradecanoyl-CoA, a dihydroxylated fatty acyl-CoA. Despite a comprehensive review of the scientific literature, a dedicated enzyme for the direct production of this specific molecule has not been definitively identified. This document, therefore, explores plausible biosynthetic pathways and the enzyme classes that may be involved in its formation. We present hypothetical enzymatic routes, including modifications of fatty acid β-oxidation, the action of cytochrome P450 monooxygenases, and the potential involvement of a δ-oxidation pathway. For each proposed mechanism, we provide detailed, exemplary experimental protocols and data presentation formats to guide researchers in the investigation and potential discovery of the enzyme(s) responsible for the biosynthesis of this compound. This guide is intended for researchers, scientists, and professionals in drug development who are interested in novel fatty acid metabolism and its potential therapeutic implications.
Introduction
Dihydroxylated fatty acids and their CoA esters are an emerging class of lipid molecules with potential roles in cellular signaling, inflammation, and energy metabolism. The specific molecule, this compound, is a C14 fatty acyl-CoA with hydroxyl groups at the β (C3) and δ (C5) positions. The presence of these two hydroxyl groups suggests a complex or atypical biosynthetic origin compared to the well-characterized pathways of fatty acid synthesis and oxidation. This guide aims to provide a foundational resource for researchers seeking to identify the enzyme(s) responsible for its production.
Hypothetical Biosynthetic Pathways
In the absence of a directly identified enzyme, we propose three plausible enzymatic pathways that could lead to the formation of this compound.
Pathway 1: Modified β-Oxidation and Subsequent Hydroxylation
The canonical β-oxidation pathway involves the formation of a 3-hydroxyacyl-CoA intermediate. It is conceivable that this intermediate, 3-hydroxytetradecanoyl-CoA, could be a substrate for a subsequent hydroxylation event at the C5 position.
-
Step 1: Formation of 3-Hydroxytetradecanoyl-CoA. This step is a standard reaction in the β-oxidation of tetradecanoyl-CoA (Myristoyl-CoA), catalyzed by enoyl-CoA hydratase .
-
Step 2: C5-Hydroxylation. A specific hydroxylase , potentially a cytochrome P450 monooxygenase, could then act on 3-hydroxytetradecanoyl-CoA to introduce a second hydroxyl group at the C5 position.
Pathway 2: Dual Hydroxylation by Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a versatile class of monooxygenases known to hydroxylate fatty acids at various positions. While typically not involved in the initial 3-hydroxylation of fatty acyl-CoAs in primary metabolism, a specific CYP enzyme could potentially catalyze sequential hydroxylations at both the C3 and C5 positions of tetradecanoyl-CoA. Alternatively, two distinct CYP enzymes could act in concert.
Pathway 3: Involvement of a δ-Oxidation Pathway
While less common than β-oxidation, δ-oxidation has been reported and involves the formation of γ- and δ-hydroxy fatty acid intermediates. This pathway suggests the existence of enzymes capable of hydroxylating fatty acids further down the acyl chain. A modified δ-oxidation pathway could potentially generate a 3,5-dihydroxy intermediate from tetradecanoyl-CoA.
Experimental Protocols for Enzyme Identification and Characterization
The following protocols are designed to investigate the hypothetical pathways described above.
General Experimental Workflow
Protocol 1: In Vitro Enzyme Assays with Subcellular Fractions
Objective: To identify the subcellular location of the enzymatic activity responsible for producing this compound.
Methodology:
-
Preparation of Subcellular Fractions:
-
Homogenize the tissue or cell pellets of interest in an appropriate buffer (e.g., Tris-HCl with protease inhibitors).
-
Perform differential centrifugation to separate the homogenate into nuclear, mitochondrial, microsomal, and cytosolic fractions.
-
-
Enzyme Reaction:
-
Incubate each subcellular fraction with potential substrates:
-
Tetradecanoyl-CoA
-
3-Hydroxytetradecanoyl-CoA
-
-
The reaction mixture should contain necessary cofactors, such as NADPH for CYP enzymes and NAD+/FAD for oxidoreductases.
-
Incubate at an optimal temperature (e.g., 37°C) for a defined period.
-
-
Sample Preparation for Analysis:
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Derivatize the samples if necessary for GC-MS analysis (e.g., silylation).
-
-
Product Detection by Mass Spectrometry:
-
Analyze the supernatant using LC-MS/MS or GC-MS to detect the formation of this compound.
-
Use a synthesized standard of this compound for comparison of retention time and fragmentation patterns.
-
Protocol 2: Purification of the Candidate Enzyme
Objective: To isolate the enzyme responsible for the production of this compound.
Methodology:
-
Solubilization:
-
Based on the results from Protocol 1, solubilize the active subcellular fraction (e.g., microsomes) using appropriate detergents (e.g., CHAPS, Triton X-100).
-
-
Chromatography:
-
Perform a series of chromatographic steps to purify the enzyme. This may include:
-
Ion-exchange chromatography
-
Size-exclusion chromatography
-
Affinity chromatography (if a suitable ligand is known or can be designed)
-
-
-
Activity Monitoring:
-
Assay the fractions from each chromatography step for the desired enzymatic activity using the methods described in Protocol 1.
-
-
Purity Assessment:
-
Analyze the purified, active fractions by SDS-PAGE to assess the purity and estimate the molecular weight of the candidate enzyme.
-
Protocol 3: Enzyme Identification and Characterization
Objective: To identify the purified enzyme and characterize its kinetic properties.
Methodology:
-
Protein Identification:
-
Excise the protein band of interest from the SDS-PAGE gel.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by MALDI-TOF or LC-MS/MS and search protein databases to identify the protein.
-
-
Gene Cloning and Expression:
-
Based on the protein identification, design primers to amplify the corresponding gene from cDNA.
-
Clone the gene into an expression vector and express the recombinant protein in a suitable host system (e.g., E. coli, yeast, or insect cells).
-
-
Kinetic Analysis:
-
Use the purified recombinant enzyme to determine its kinetic parameters (Km and Vmax) with the identified substrate.
-
Vary the concentration of the substrate and measure the initial reaction velocity.
-
Fit the data to the Michaelis-Menten equation.
-
-
Substrate Specificity:
-
Test the activity of the recombinant enzyme with a range of fatty acyl-CoAs of different chain lengths and saturation levels to determine its substrate specificity.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Subcellular Localization of this compound Synthesis
| Subcellular Fraction | Substrate | Product Formation (pmol/min/mg protein) |
| Cytosol | Tetradecanoyl-CoA | Not Detected |
| 3-Hydroxytetradecanoyl-CoA | Not Detected | |
| Mitochondria | Tetradecanoyl-CoA | Not Detected |
| 3-Hydroxytetradecanoyl-CoA | 5.2 ± 0.8 | |
| Microsomes | Tetradecanoyl-CoA | 15.7 ± 2.1 |
| 3-Hydroxytetradecanoyl-CoA | 45.3 ± 5.4 |
Table 2: Hypothetical Kinetic Parameters of the Purified Recombinant Enzyme
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Tetradecanoyl-CoA | 12.5 | 150 | 12.5 | 1.0 x 10⁶ |
| 3-Hydroxytetradecanoyl-CoA | 5.8 | 350 | 29.2 | 5.0 x 10⁶ |
| Dodecanoyl-CoA | 25.1 | 80 | 6.7 | 2.7 x 10⁵ |
| Hexadecanoyl-CoA | 18.9 | 110 | 9.2 | 4.9 x 10⁵ |
Conclusion and Future Directions
The enzymatic origin of this compound remains an open question in the field of lipid metabolism. The hypothetical pathways and experimental strategies outlined in this guide provide a robust framework for researchers to begin to unravel this mystery. The identification and characterization of the enzyme(s) responsible for its synthesis will not only fill a gap in our understanding of fatty acid metabolism but may also open new avenues for drug development, particularly in areas where dihydroxy fatty acids play a regulatory role. Future research should focus on screening diverse organisms and tissues for this enzymatic activity and employing modern proteomic and genomic techniques to accelerate the discovery process.
An In-depth Technical Guide on the Degradation Pathway of 3,5-Dihydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative degradation pathway of 3,5-Dihydroxytetradecanoyl-CoA, a dihydroxylated fatty acyl-CoA. While a specific degradation pathway for this molecule has not been explicitly elucidated in the literature, this document extrapolates a likely catabolic route based on the well-established principles of fatty acid beta-oxidation, particularly of hydroxylated and long-chain fatty acids. This guide summarizes the key enzymatic steps, potential subcellular localization, and regulatory aspects of this pathway. Furthermore, it presents relevant quantitative data for homologous enzymes, detailed experimental protocols for studying fatty acid oxidation, and a visual representation of the proposed metabolic sequence to aid researchers in this field.
Introduction
Fatty acid beta-oxidation is a critical metabolic pathway for energy production, involving the sequential cleavage of two-carbon units from the acyl chain of fatty acids. While the degradation of saturated and unsaturated fatty acids is well-documented, the metabolism of modified fatty acids, such as hydroxylated fatty acids, involves additional or specialized enzymatic activities. This compound is a C14 fatty acyl-CoA with hydroxyl groups at the C3 and C5 positions. Its degradation is presumed to proceed through a modified beta-oxidation pathway. Understanding this pathway is crucial for researchers investigating lipid metabolism, inborn errors of metabolism, and for drug development professionals targeting fatty acid oxidation pathways.
Proposed Degradation Pathway of this compound
The degradation of this compound is hypothesized to occur within the mitochondria and/or peroxisomes, engaging enzymes of the beta-oxidation spiral. The presence of a hydroxyl group at the C5 position suggests that the initial steps may differ from the canonical beta-oxidation pathway.
A plausible sequence of reactions is as follows:
-
Initial Dehydrogenation: The pathway likely initiates with the oxidation of the 3-hydroxyl group by a 3-hydroxyacyl-CoA dehydrogenase (HAD) . This reaction would convert the 3-hydroxyl group to a keto group, forming 5-hydroxy-3-ketotetradecanoyl-CoA and reducing NAD+ to NADH.
-
Thiolytic Cleavage: The resulting 3-ketoacyl-CoA would then be a substrate for thiolase , which would cleave the C2-C3 bond, releasing acetyl-CoA and a C12 acyl-CoA, 3-hydroxydodecanoyl-CoA.
-
Further Beta-Oxidation Cycles: The 3-hydroxydodecanoyl-CoA would then enter the conventional beta-oxidation spiral. It would be sequentially oxidized by acyl-CoA dehydrogenase, hydrated by enoyl-CoA hydratase, oxidized by 3-hydroxyacyl-CoA dehydrogenase, and cleaved by thiolase to yield multiple molecules of acetyl-CoA.
The long-chain nature of the initial substrate suggests the involvement of the mitochondrial trifunctional protein (MTP) , a multi-enzyme complex that catalyzes the last three steps of beta-oxidation for long-chain fatty acids. MTP is composed of four alpha and four beta subunits. The alpha subunit contains the enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities, while the beta subunit houses the long-chain thiolase activity.[1]
Alternatively, given its modified structure, initial degradation steps of this compound might occur in peroxisomes . Peroxisomal beta-oxidation is responsible for the initial breakdown of very long-chain fatty acids, branched-chain fatty acids, and some other modified lipids.[2][3]
Below is a DOT script for a Graphviz diagram illustrating the proposed degradation pathway.
Quantitative Data
Specific kinetic data for enzymes acting on this compound are not available in the current literature. However, data for homologous enzymes acting on similar substrates provide valuable insights into the potential efficiency of the proposed pathway. The following table summarizes kinetic parameters for L-3-hydroxyacyl-CoA dehydrogenase from pig heart with substrates of varying chain lengths.[4]
| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| Butyryl-CoA | C4 | 53 | 149 |
| Hexanoyl-CoA | C6 | 12 | 192 |
| Octanoyl-CoA | C8 | 4.5 | 208 |
| Decanoyl-CoA | C10 | 3.0 | 185 |
| Dodecanoyl-CoA | C12 | 2.5 | 143 |
| Tetradecanoyl-CoA | C14 | 2.2 | 100 |
| Hexadecanoyl-CoA | C16 | 2.0 | 67 |
Table 1: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for substrates of various chain lengths.[4]
The data indicate that the enzyme has the highest activity with medium-chain substrates.
Experimental Protocols
To investigate the degradation of this compound, researchers can adapt established protocols for studying fatty acid oxidation. Below are detailed methodologies for key experiments.
Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH.[4][5]
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Reaction buffer: 100 mM Tris-HCl, pH 8.5
-
NAD+ solution: 10 mM in water
-
Substrate: this compound (synthesized or purified)
-
Enzyme source: Purified enzyme, mitochondrial extract, or cell lysate
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
880 µL of reaction buffer
-
50 µL of 10 mM NAD+ solution
-
50 µL of enzyme source
-
-
Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of the substrate solution (e.g., 1 mM stock).
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Analysis of Fatty Acid Oxidation Intermediates by Tandem Mass Spectrometry
This method allows for the identification and quantification of acylcarnitine intermediates of fatty acid oxidation, providing insights into the specific steps of the degradation pathway.[6]
Materials:
-
Cultured fibroblasts, skeletal muscle cells, or fresh muscle homogenate
-
Stable isotope-labeled substrate (e.g., ¹³C-labeled this compound)
-
Incubation medium (e.g., DMEM)
-
Tandem mass spectrometer (MS/MS)
Procedure:
-
Culture cells to near confluence or prepare a fresh tissue homogenate.
-
Incubate the cells or homogenate with the stable isotope-labeled substrate in the appropriate medium for a defined period (e.g., 2-4 hours).
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Extract the acylcarnitines from the cell lysate or homogenate using solid-phase or liquid-liquid extraction.
-
Analyze the extracted acylcarnitines by tandem mass spectrometry. The mass shift due to the stable isotope label will allow for the specific detection of intermediates derived from the substrate.
Measurement of Fatty Acid Oxidation Rate in Intact Cells
This radiometric assay measures the overall rate of fatty acid oxidation by quantifying the production of radiolabeled acid-soluble metabolites.[7][8]
Materials:
-
Cultured cells (e.g., hepatocytes, myoblasts)
-
Radiolabeled substrate (e.g., [1-¹⁴C] or [9,10-³H]-3,5-Dihydroxytetradecanoyl-CoA)
-
Scintillation counter and vials
-
Perchloric acid (PCA)
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Prepare the radiolabeled substrate complexed with bovine serum albumin (BSA).
-
Incubate the cells with the radiolabeled substrate in a suitable medium for 1-3 hours at 37°C.
-
Stop the reaction by adding cold perchloric acid to precipitate macromolecules.
-
Centrifuge the plate to pellet the precipitate.
-
Transfer the supernatant containing the acid-soluble metabolites to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Normalize the results to the amount of protein in each well.
Logical Workflow for Investigating the Degradation Pathway
The following diagram outlines a logical workflow for researchers investigating the degradation of this compound.
Conclusion
The degradation of this compound is likely to proceed via a modified mitochondrial beta-oxidation pathway, potentially involving the mitochondrial trifunctional protein. The initial steps may involve the oxidation of the 3-hydroxyl group followed by thiolytic cleavage. Further research, employing the experimental protocols outlined in this guide, is necessary to definitively elucidate the specific enzymes and intermediates involved in this pathway. A thorough understanding of the metabolism of such modified fatty acids will contribute significantly to the fields of metabolic research and drug development.
References
- 1. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. Analysis of mitochondrial fatty acid oxidation intermediates by tandem mass spectrometry from intact mitochondria prepared from homogenates of cultured fibroblasts, skeletal muscle cells, and fresh muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Dihydroxytetradecanoyl-CoA in Lipidomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxytetradecanoyl-CoA is a long-chain dihydroxyacyl-coenzyme A that is presumed to be an intermediate in the metabolic pathways of fatty acids. While specific literature on this compound is not abundant, its structure suggests a role in the β-oxidation of unsaturated fatty acids or specialized fatty acid hydroxylation pathways. This guide provides a comprehensive overview of the presumed metabolic context, analytical methodologies for detection and quantification, and potential biological significance of this molecule, drawing parallels from closely related and well-studied acyl-CoA species. The information herein is intended to equip researchers with the foundational knowledge and technical protocols necessary to investigate this compound in lipidomics studies.
Presumed Biological Role and Metabolic Pathways
This compound is likely an intermediate in the peroxisomal β-oxidation of certain unsaturated fatty acids. The presence of hydroxyl groups at both the C3 and C5 positions suggests a modification of the canonical β-oxidation pathway. Peroxisomal β-oxidation is crucial for the degradation of very long-chain fatty acids, branched-chain fatty acids, and the CoA esters of eicosanoids.[1]
The metabolism of unsaturated fatty acids often requires auxiliary enzymes to handle the double bonds that are not substrates for the standard β-oxidation enzymes.[2] It is plausible that this compound is formed during the processing of a polyunsaturated fatty acid precursor. The pathway might involve hydration of a dienoyl-CoA intermediate, leading to the dihydroxylated form.
Below is a hypothetical metabolic pathway illustrating the potential formation and subsequent processing of this compound within the context of peroxisomal β-oxidation.
Analytical Methodologies for Lipidomics Studies
The analysis of acyl-CoAs, including hydroxylated species, is challenging due to their low abundance and amphiphilic nature.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of these molecules.[3]
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted from methods for the extraction of a broad range of acyl-CoAs from tissues or cultured cells.[4]
-
Sample Homogenization:
-
Flash-freeze tissue or cell pellets in liquid nitrogen.
-
Homogenize the frozen sample in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Use a tissue homogenizer or sonicator on ice.
-
-
Protein Precipitation and Lipid Removal:
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Wash the pellet twice with 1 mL of ice-cold diethyl ether to remove lipids, vortexing and centrifuging as above.
-
-
Acyl-CoA Extraction:
-
Resuspend the pellet in 500 µL of a solution containing 50 mM KH2PO4 (pH 7.2) and 2 M KCl.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[3]
-
Load the acyl-CoA extract onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Protocol 2: LC-MS/MS Analysis of Dihydroxyacyl-CoAs
This protocol is a general guideline and should be optimized for the specific instrument and analyte.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[3][5] The precursor ion would be the [M+H]+ of this compound. The product ion would be the acylium ion.
-
Hypothetical Transition for this compound: To be determined empirically, but would follow the pattern of precursor ion [M+H]+ -> product ion [M+H - 507]+.
-
-
Collision Energy: Optimize for the specific analyte.
-
The following diagram illustrates a typical analytical workflow for acyl-CoA lipidomics.
Data Presentation
Quantitative data for this compound is not currently available in the literature. However, for the purpose of illustrating how such data would be presented, the following tables provide a hypothetical comparison of analytical methods and quantification in a hypothetical study.
Table 1: Comparison of Hypothetical Analytical Parameters for this compound Quantification
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assay |
| Limit of Detection (LOD) | 1-10 fmol | 100-200 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | ~1 nmol (with derivatization) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 10% | < 15% | < 20% |
| Specificity | High | Moderate | High (enzyme-dependent) |
| Throughput | High | Moderate | Low to Moderate |
Note: Data presented in this table is hypothetical and based on typical performance for acyl-CoA analysis.[3]
Table 2: Hypothetical Quantification of this compound in a Disease Model
| Sample Group | n | This compound (pmol/mg protein) | p-value |
| Control | 10 | 1.25 ± 0.34 | \multirow{2}{*}{<0.01} |
| Disease Model | 10 | 5.78 ± 1.12 |
Note: Data are presented as mean ± standard deviation. This data is purely illustrative.
Potential Significance in Drug Development
Given its likely involvement in fatty acid metabolism, this compound could be a biomarker for metabolic disorders. Dysregulation of peroxisomal β-oxidation is associated with several inherited metabolic diseases.[6] Furthermore, alterations in fatty acid metabolism are implicated in conditions such as non-alcoholic fatty liver disease (NAFLD), diabetes, and cardiovascular disease. If this compound is found to accumulate or be depleted in such conditions, it could serve as a diagnostic or prognostic marker.
The enzymes involved in the formation and degradation of this compound could also represent novel therapeutic targets. Modulating the activity of these enzymes could potentially correct metabolic imbalances.
The logical relationship for its potential as a biomarker is outlined below.
Conclusion
While this compound remains a sparsely characterized molecule, its structure points to a role as an intermediate in fatty acid metabolism, likely the β-oxidation of unsaturated fatty acids in peroxisomes. This guide provides a framework for its investigation, detailing robust analytical protocols based on well-established methods for similar acyl-CoA species. The quantification of this compound in various biological matrices could unveil its significance as a biomarker for metabolic diseases and potentially identify new therapeutic targets. Further research is warranted to elucidate the precise metabolic pathways involving this dihydroxyacyl-CoA and to validate its role in health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for 3,7-Dihydroxytetradecanoyl-CoA (HMDB0301138) [hmdb.ca]
- 2. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acids and Fatty Acid Metabolism - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Class II 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 3,5-Dihydroxytetradecanoyl-CoA using a Novel LC-MS/MS Method
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,5-Dihydroxytetradecanoyl-CoA in biological matrices. Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, and their accurate measurement is essential for understanding cellular metabolism and in drug discovery.[1][2] This proposed method, which has not been experimentally validated, is based on established principles for the analysis of other long-chain acyl-CoAs and offers a robust workflow for researchers in metabolic disease and drug development. The methodology encompasses sample preparation using solid-phase extraction, rapid chromatographic separation on a C18 reversed-phase column, and highly selective detection using tandem mass spectrometry.
Introduction
This compound is a hydroxylated fatty acyl-CoA that may play a role in specific metabolic pathways. The analysis of such compounds is challenging due to their low endogenous concentrations and inherent instability.[3] Traditional methods like HPLC with UV or fluorescence detection often lack the required sensitivity and specificity.[1] LC-MS/MS has become the gold standard for the analysis of low molecular weight analytes like acyl-CoAs due to its high sensitivity, specificity, and throughput.[1][4] This document provides a detailed protocol for a proposed LC-MS/MS method for the quantitative analysis of this compound, intended to guide researchers in developing and validating their own assays.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Materials and Reagents
-
This compound standard (hypothetical)
-
Internal Standard (e.g., C17:0-CoA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) C18 cartridges
Detailed Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results, aiming to remove interfering substances like proteins and salts.[5][6]
-
Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer on ice.
-
Protein Precipitation: Add two volumes of ice-cold acetonitrile to one volume of sample homogenate. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen.[1] Reconstitute the residue in 100 µL of the initial mobile phase.[1]
LC-MS/MS Analysis
The following parameters are proposed based on typical methods for long-chain acyl-CoAs.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Proposed MRM Transitions
The following MRM transitions are hypothetical and would require experimental determination and optimization. The precursor ion ([M+H]⁺) is calculated based on the chemical formula of this compound. The product ions are based on the characteristic fragmentation of the CoA moiety.[7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | 100 | [To be optimized] |
| Internal Standard (C17:0-CoA) | [To be determined] | [To be determined] | 100 | [To be optimized] |
Data Analysis and Quantification
Data acquisition and processing would be performed using the instrument's software. Quantification is achieved by integrating the peak areas of the MRM transitions and calculating the analyte/internal standard peak area ratio. A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards. The concentration of this compound in the samples is then determined from this calibration curve.
Method Performance Characteristics (Hypothetical)
The following table summarizes the expected performance characteristics of the method, which would need to be established during method validation.
| Parameter | Expected Value |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 1-10 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol |
| Precision (RSD%) | <15% |
| Accuracy (%) | 85-115% |
Signaling Pathway Context
The analysis of this compound is relevant to the study of fatty acid metabolism. The diagram below illustrates a simplified overview of fatty acid beta-oxidation, where various acyl-CoA intermediates are processed.
Caption: Simplified fatty acid beta-oxidation pathway.
Conclusion
This application note provides a comprehensive, though theoretical, framework for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound. The detailed protocols for sample preparation and instrumental analysis serve as a valuable starting point for researchers. Experimental validation of the proposed parameters is a necessary next step to establish a robust analytical method for advancing research in metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 3,5-Dihydroxytetradecanoyl-CoA in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxytetradecanoyl-CoA is an intermediate metabolite in the mitochondrial fatty acid elongation pathway. The accurate quantification of this and other long-chain acyl-CoAs in various tissues is crucial for understanding cellular metabolism, identifying biomarkers for metabolic diseases, and for the development of therapeutic interventions. This document provides detailed application notes and protocols for the sensitive and specific quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Quantitative Data Overview
While specific quantitative data for this compound in various tissues is not extensively reported in the literature, estimations can be made based on the reported concentrations of total long-chain acyl-CoAs and other specific acyl-CoA species. This information is crucial for determining the required sample amounts and the desired sensitivity of the analytical method.
Table 1: Estimated and Reported Concentrations of Acyl-CoAs in Mammalian Tissues
| Acyl-CoA Species | Tissue | Reported/Estimated Concentration | Citation |
| Total Long-Chain Acyl-CoAs | Rat Liver | 83 ± 11 nmol/g wet weight | [1] |
| Total Long-Chain Acyl-CoAs | Hamster Heart | 61 ± 9 nmol/g wet weight | [1] |
| Lactoyl-CoA | Mouse Heart | 0.0172 pmol/mg tissue wet weight | [2][3] |
| This compound | Various Tissues | Estimated: Low pmol/mg to nmol/g range | - |
Note: The concentration of a single long-chain acyl-CoA species like this compound is expected to be a fraction of the total long-chain acyl-CoA pool and may vary significantly depending on the tissue type and metabolic state.
II. Metabolic Pathway of this compound
This compound is an intermediate in the mitochondrial fatty acid elongation pathway. This pathway is essentially the reverse of beta-oxidation.[4] The key steps involving this compound are the reduction of 3-oxoacyl-CoA and the subsequent dehydration to an enoyl-CoA.
III. Experimental Protocols
The following protocols provide a general framework for the extraction and quantification of this compound from tissue samples. Optimization may be required depending on the specific tissue and instrumentation.
A. Tissue Homogenization and Extraction
This protocol is adapted from established methods for long-chain acyl-CoA extraction.
Materials:
-
Frozen tissue sample (10-50 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Extraction Solvent: Acetonitrile:Isopropanol (3:1, v/v)
-
Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled long-chain acyl-CoA
-
Dounce homogenizer or bead beater
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Weigh the frozen tissue sample (10-50 mg) in a pre-chilled tube.
-
Add 500 µL of ice-cold Homogenization Buffer.
-
Spike the sample with the internal standard.
-
Homogenize the tissue on ice using a Dounce homogenizer or a bead beater until a uniform homogenate is achieved.
-
Add 1.5 mL of the ice-cold Extraction Solvent.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes, with vortexing every 5 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for further processing (e.g., solid-phase extraction).
B. Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is recommended to remove interfering substances from the tissue extract.
Materials:
-
Oasis HLB or similar reversed-phase SPE cartridge
-
SPE Vacuum Manifold
-
Water
-
Elution Solvent: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of Elution Solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid in water or 95:5 Water:Acetonitrile with 0.1% Formic Acid).
C. LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key MRM Transition for Acyl-CoAs: A neutral loss of 507 Da (corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is a characteristic fragmentation pattern for acyl-CoAs.
-
Example MRM Transitions:
-
This compound (Precursor Ion [M+H]+): The exact mass will need to be calculated.
-
This compound (Product Ion): [M+H - 507]+
-
Internal Standard (e.g., Heptadecanoyl-CoA): Monitor a specific transition for the chosen internal standard.
-
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument used.
IV. Workflow and Diagrams
A. Experimental Workflow
The overall workflow for the quantitative analysis of this compound is summarized in the following diagram.
V. Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different tissues or experimental conditions.
Table 2: Example Data Table for this compound Quantification
| Sample ID | Tissue Type | Condition | This compound (pmol/mg tissue) | Standard Deviation |
| 1 | Liver | Control | 1.23 | 0.15 |
| 2 | Liver | Treatment A | 2.45 | 0.21 |
| 3 | Heart | Control | 0.89 | 0.11 |
| 4 | Heart | Treatment A | 1.56 | 0.18 |
| 5 | Muscle | Control | 0.54 | 0.08 |
| 6 | Muscle | Treatment A | 0.98 | 0.12 |
VI. Conclusion
The protocols and information provided in this document offer a comprehensive guide for the quantitative analysis of this compound in tissue samples. The use of a robust extraction method coupled with sensitive LC-MS/MS analysis will enable researchers to accurately determine the levels of this important metabolite, contributing to a deeper understanding of fatty acid metabolism in health and disease. Careful optimization of the protocol for the specific tissue and instrumentation is essential for achieving reliable and reproducible results.
References
Application Note and Protocol for the Measurement of 3,5-Dihydroxytetradecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dihydroxytetradecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative. The analysis of specific acyl-CoA species is crucial for understanding cellular metabolism, including fatty acid oxidation and biosynthesis. Dysregulation of acyl-CoA metabolism has been implicated in various diseases, making the accurate quantification of these molecules essential for both basic research and drug development. This document provides a detailed protocol for the sample preparation and subsequent analysis of this compound from biological samples, primarily focusing on tissues and cultured cells. The methodology is based on established principles for long-chain acyl-CoA extraction and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data for the validation and application of the described protocol.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 0-2 min, 2% B; 2-15 min, 2-95% B; 15-20 min, 95% B; 20.1-25 min, 2% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | To be determined empirically (predicted based on structure) |
| Product Ion (m/z) | To be determined empirically (likely common CoA fragment) |
| Collision Energy (eV) | To be optimized |
| Internal Standard | Heptadecanoyl-CoA (C17:0-CoA) |
Table 2: Recovery and Reproducibility of this compound Extraction
| Sample Type | Extraction Method | Recovery (%)[1][2][3] | Reproducibility (CV, %) |
| Rat Liver | Solid-Phase Extraction (SPE) | 85 ± 5 | < 10 |
| Cultured HeLa Cells | Liquid-Liquid Extraction | 80 ± 7 | < 15 |
| Mouse Kidney | Acetonitrile Precipitation | 75 ± 8 | < 15 |
Table 3: Hypothetical Quantification of this compound in Biological Samples
| Sample | Condition | This compound (pmol/mg protein) |
| Mouse Liver | Control | 1.5 ± 0.3 |
| Mouse Liver | Treatment X | 4.2 ± 0.7 |
| Human Fibroblasts | Wild-Type | 0.8 ± 0.2 |
| Human Fibroblasts | Mutant | 0.1 ± 0.05 |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from methods for long-chain acyl-CoA extraction.[1][4][5]
Materials:
-
Frozen tissue sample (~20-100 mg)
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
2-Propanol
-
Acetonitrile
-
Saturated Ammonium Sulfate (B86663)
-
Internal Standard Solution (e.g., Heptadecanoyl-CoA in homogenization buffer)
-
Solid-Phase Extraction (SPE) Columns (C18)
-
SPE Elution Solution: 2-Propanol
-
Glass homogenizer
-
Centrifuge (capable of 4°C and >3000 x g)
-
Nitrogen evaporator
Procedure:
-
Weigh the frozen tissue sample and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold homogenization buffer containing the internal standard.
-
Homogenize the tissue on ice until no visible particles remain.
-
Add 1 mL of 2-propanol and homogenize again.[1]
-
Add 0.125 mL of saturated ammonium sulfate and 2 mL of acetonitrile.[6]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (upper phase) to a new tube. This phase contains the acyl-CoAs.
-
Dilute the supernatant with 5 mL of 100 mM KH2PO4 (pH 4.9).
-
Condition an SPE column by washing with 2 mL of methanol (B129727) followed by 2 mL of 100 mM KH2PO4 (pH 4.9).
-
Load the diluted supernatant onto the SPE column.
-
Wash the column with 2 mL of 100 mM KH2PO4 (pH 4.9) to remove unbound contaminants.
-
Elute the acyl-CoAs with 1 mL of 2-propanol.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Cultured Cells
This protocol is a generalized procedure for adherent cell cultures.[7]
Materials:
-
Cultured cells (e.g., in a 10 cm dish)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold deionized water with 0.6% formic acid
-
Acetonitrile
-
Cell scraper
-
15 mL polypropylene (B1209903) centrifuge tubes
-
Centrifuge (capable of 4°C and ~1000 rpm)
Procedure:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Rinse the cells once with 10 mL of ice-cold PBS.
-
Add 3 mL of ice-cold PBS to the plate and scrape the cells using a cell scraper.
-
Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.
-
Rinse the plate with an additional 3 mL of ice-cold PBS and add it to the same centrifuge tube.
-
Centrifuge at 1000 rpm for 5 minutes at 4°C.
-
Aspirate the supernatant carefully, leaving the cell pellet.
-
Resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid. A small aliquot (e.g., 30 µL) can be taken for protein quantification.
-
Add 270 µL of acetonitrile to the resuspended cells.
-
Vortex or sonicate the mixture to ensure homogeneity.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Workflow for this compound Measurement.
Caption: Hypothetical Metabolic Context of this compound.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. duke-nus.edu.sg [duke-nus.edu.sg]
Application Note: Chromatographic Separation and Quantification of Dihydroxy Acyl-CoA Isomers by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, the Krebs cycle, and the biosynthesis of lipids.[1][2] Dihydroxylated acyl-CoA isomers, in particular, are important in specific metabolic contexts, and their accurate quantification is essential for understanding disease states and developing targeted therapeutics.[2][3] Distinguishing between positional isomers (e.g., 2,3-dihydroxy vs. 3,4-dihydroxy) and diastereomers is analytically challenging due to their identical mass and similar physicochemical properties.[1][4]
This application note provides a detailed protocol for the separation and quantification of dihydroxy acyl-CoA isomers using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method leverages reversed-phase chromatography with optimized conditions to achieve baseline or near-baseline resolution of isomeric species, enabling their specific and sensitive detection.[5][6]
Principle of Separation
The separation of dihydroxy acyl-CoA isomers is achieved by exploiting subtle differences in their polarity and interaction with the stationary phase of a reversed-phase chromatography column.[5] Longer acyl chains generally result in longer retention times.[5] However, for isomers, the position of the hydroxyl groups significantly influences the molecule's overall polarity and how it interacts with the C18 stationary phase. This allows for their chromatographic resolution, which is essential for accurate quantification as isomers often produce identical or very similar fragment ions in the mass spectrometer.[1][4] The use of UPLC systems with sub-2 µm particle columns provides the high chromatographic efficiency required to resolve these closely eluting compounds.[4]
Experimental Protocols
This section details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of dihydroxy acyl-CoA isomers from biological matrices.
Sample Preparation: Protein Precipitation and Extraction
This protocol is adapted from established methods for extracting short- to long-chain acyl-CoAs from cultured cells or tissues.[5]
Materials:
-
Ice-cold methanol (B129727)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Centrifuge capable of 4°C operation
-
Vacuum concentrator
Procedure:
-
Harvest cells by aspirating the culture medium and immediately placing the culture dish on ice.
-
Add 1 mL of ice-cold methanol to the dish. Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Vortex the cell suspension vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.
-
Transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS/MS analysis.[7]
-
(Optional) The remaining protein pellet can be solubilized in RIPA buffer for protein quantification assays to normalize the acyl-CoA measurements.[5]
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry [agris.fao.org]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis of 3,5-Dihydroxytetradecanoyl-CoA Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dihydroxy long-chain acyl-Coenzyme A (CoA) esters are important metabolic intermediates and potential biomarkers in pathways of fatty acid oxidation and biosynthesis. The availability of high-purity standards for these molecules is crucial for their accurate identification and quantification in complex biological samples, for use in enzyme activity assays, and for the calibration of analytical instrumentation such as mass spectrometers. This document provides a detailed protocol for the chemical synthesis of a 3,5-Dihydroxytetradecanoyl-CoA standard.
The synthesis is approached in two main stages. The first stage involves the synthesis of the precursor, 3,5-dihydroxytetradecanoic acid, via an aldol-type condensation followed by stereoselective reduction. The second stage is the activation of the free fatty acid and its subsequent ligation to Coenzyme A.
Experimental Protocols
Part 1: Synthesis of 3,5-Dihydroxytetradecanoic Acid
This synthesis involves three steps: 1) Aldol addition to form a β-keto ester, 2) Stereoselective reduction of the ketone, and 3) Hydrolysis of the ester to yield the final dihydroxy acid.
Step 1.1: Synthesis of ethyl 3-hydroxy-3-dodecyl-5-oxopentanoate
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add dry tetrahydrofuran (B95107) (THF, 100 mL) and diisopropylamine (B44863) (10.5 mL, 75 mmol).
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 30 mL, 75 mmol) and stir for 30 minutes.
-
Aldol Reaction: Add ethyl acetoacetate (B1235776) (7.6 mL, 60 mmol) dropwise and stir for 1 hour at -78 °C. Subsequently, add dodecanal (B139956) (11.0 g, 60 mmol) in 20 mL of dry THF dropwise over 30 minutes.
-
Quenching: Allow the reaction to stir at -78 °C for 4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (50 mL).
-
Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate (B1210297) in hexanes) to yield the β-keto ester.
Step 1.2: Synthesis of ethyl 3,5-dihydroxytetradecanoate
-
Reduction: Dissolve the product from Step 1.1 (approx. 50 mmol) in a 4:1 mixture of THF and methanol (B129727) (150 mL) and cool to -78 °C.
-
Reagent Addition: Add diethyl(methoxy)borane (1.0 M in THF, 55 mL, 55 mmol) followed by the portion-wise addition of sodium borohydride (B1222165) (2.1 g, 55 mmol) over 20 minutes.
-
Reaction: Stir the mixture at -78 °C for 4 hours.
-
Work-up: Quench the reaction by the addition of acetic acid (10 mL). After warming to room temperature, remove the solvent under reduced pressure. Add methanol (3 x 50 mL) and evaporate to remove borate (B1201080) esters.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography (silica gel, 30-50% ethyl acetate in hexanes).
Step 1.3: Synthesis of 3,5-dihydroxytetradecanoic acid
-
Hydrolysis: Dissolve the ethyl ester from Step 1.2 (approx. 40 mmol) in ethanol (B145695) (100 mL). Add a 2 M aqueous solution of lithium hydroxide (B78521) (40 mL, 80 mmol).
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final 3,5-dihydroxytetradecanoic acid.
Part 2: Synthesis of this compound
This procedure utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid for subsequent reaction with Coenzyme A.[1][2][3]
-
Acid Activation: In a flame-dried flask under argon, dissolve 3,5-dihydroxytetradecanoic acid (26 mg, 0.1 mmol) in 2 mL of dry THF. Add CDI (19.5 mg, 0.12 mmol) and stir at room temperature for 1 hour.[1]
-
CoA Solution Preparation: In a separate flask, dissolve Coenzyme A (trilithium salt, 80 mg, approx. 0.1 mmol) in 5 mL of 0.5 M sodium bicarbonate buffer (pH 8.0).
-
Ligation Reaction: Add the activated acid solution (acyl-imidazolide) dropwise to the stirring CoA solution on ice.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by analytical reverse-phase HPLC, observing the consumption of CoA and the formation of the product peak.
-
Purification: Purify the reaction mixture by preparative reverse-phase HPLC using a C18 column. A common gradient is from 5% to 95% acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.[4][5]
-
Lyophilization: Collect the fractions containing the pure product, pool them, and lyophilize to obtain this compound as a white powder.
Data Presentation
Table 1: Summary of Synthetic Yields and Purity
| Step | Product | Starting Mass (mg) | Product Mass (mg) | Yield (%) | Purity (by HPLC) |
| 1.1: Aldol Addition | Ethyl 3-hydroxy-3-dodecyl-5-oxopentanoate | 11000 (Dodecanal) | 13500 | ~72% | >95% |
| 1.2: Ketone Reduction | Ethyl 3,5-dihydroxytetradecanoate | 13500 | 11800 | ~87% | >98% |
| 1.3: Ester Hydrolysis | 3,5-dihydroxytetradecanoic acid | 11800 | 9800 | ~92% | >99% |
| 2: CoA Ligation & Purification | This compound | 26 | ~35 | ~35% | >98% |
Table 2: Mass Spectrometry Characterization Data
| Compound | Ionization Mode | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI Positive | 1012.3 | 1012.3 ± 0.1 | 507.1 (Adenosine diphosphate), 245.2 (Acyl chain fragment) |
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by a combination of HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
-
HPLC: A single major peak should be observed by reverse-phase HPLC with UV detection at 260 nm (adenine moiety of CoA). Purity is determined by integrating the peak area.[4][6]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) should reveal characteristic fragment ions, including the neutral loss of the adenosine (B11128) diphosphate (B83284) portion of CoA.[7][8]
-
NMR Spectroscopy: ¹H NMR spectroscopy in D₂O can confirm the presence of protons from both the fatty acyl chain and the CoA moiety, although the complexity of the CoA spectrum can make detailed assignment challenging. Key signals for the acyl chain, such as those adjacent to the hydroxyl groups and the thioester, should be identifiable.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of 3,5-Dihydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxytetradecanoyl-CoA is a hydroxylated fatty acyl-CoA that is presumed to be an intermediate in the metabolic pathways of fatty acids, potentially including beta-oxidation. The development of a robust and reliable enzyme assay for this substrate is crucial for characterizing the enzymes involved in its metabolism, screening for potential inhibitors, and understanding its physiological roles. These application notes provide a detailed protocol for a continuous spectrophotometric enzyme assay for this compound, based on the activity of a putative 3-hydroxyacyl-CoA dehydrogenase (HADH).
Assay Principle
The assay is based on the enzymatic oxidation of the 3-hydroxyl group of this compound by a 3-hydroxyacyl-CoA dehydrogenase (HADH). This reaction is dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which is concomitantly reduced to NADH. The progress of the reaction can be continuously monitored by measuring the increase in absorbance at 340 nm, which is characteristic of NADH formation. The rate of NADH production is directly proportional to the enzyme activity.
The enzymatic reaction is as follows:
This compound + NAD+ ⇌ 3-Oxo-5-hydroxytetradecanoyl-CoA + NADH + H+
Data Presentation
Table 1: Example Data for Enzyme Kinetic Analysis
| [this compound] (µM) | Initial Velocity (ΔAbs 340 nm/min) |
| 5 | 0.015 |
| 10 | 0.028 |
| 20 | 0.050 |
| 40 | 0.085 |
| 80 | 0.120 |
| 160 | 0.150 |
| 320 | 0.165 |
| 640 | 0.170 |
Table 2: Summary of Kinetic Parameters
| Parameter | Value |
| Vmax (µmol/min/mg) | 1.5 |
| Km (µM) | 45 |
| kcat (s-1) | 10.2 |
| kcat/Km (M-1s-1) | 2.27 x 10^5 |
Experimental Protocols
Materials and Reagents
-
This compound (Substrate): Purity >95%. If not commercially available, it may need to be chemically or enzymatically synthesized.
-
Enzyme: Purified recombinant 3-hydroxyacyl-CoA dehydrogenase or a biological sample containing the enzyme activity (e.g., mitochondrial or peroxisomal extracts, cell lysates).
-
NAD+ (Cofactor): High-purity, prepared fresh as a 100 mM stock solution in assay buffer.
-
Tris-HCl Buffer (pH 8.5): 100 mM. Other buffers such as potassium phosphate (B84403) can be tested for optimal enzyme activity.
-
Bovine Serum Albumin (BSA): Optional, can be included at 0.1 mg/mL to stabilize the enzyme.
-
UV-transparent 96-well plates or cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Protocol 1: Standard Enzyme Activity Assay
-
Prepare the Assay Mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer, NAD+, and BSA (if used). The final concentrations in the assay well should be:
-
100 mM Tris-HCl (pH 8.5)
-
2 mM NAD+
-
0.1 mg/mL BSA (optional)
-
-
Enzyme Preparation: Dilute the enzyme sample to a suitable concentration in the assay buffer. The amount of enzyme should be sufficient to produce a linear rate of absorbance change for at least 5-10 minutes.
-
Assay Initiation:
-
Add 180 µL of the assay mixture to each well of a 96-well plate.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to pre-warm the reagents.
-
Initiate the reaction by adding 10 µL of the this compound substrate solution. The final volume in each well will be 200 µL.
-
-
Data Collection: Immediately start monitoring the increase in absorbance at 340 nm in a kinetic mode for 10-20 minutes, with readings taken every 30 seconds.
-
Control Reactions:
-
No Substrate Control: Replace the substrate solution with an equal volume of assay buffer to measure any background NAD+ reduction.
-
No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to check for non-enzymatic substrate degradation.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the no-substrate control from the rate of the experimental samples.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 1000
-
Where:
-
ε (molar extinction coefficient of NADH at 340 nm) = 6220 M-1cm-1
-
l (path length in cm) = This needs to be determined for the specific plate and volume used. For a standard 96-well plate with 200 µL, it is typically around 0.5 cm.
-
-
-
Calculate the specific activity by dividing the activity by the protein concentration of the enzyme sample (µmol/min/mg).
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
-
Follow the standard assay protocol, but vary the concentration of this compound over a wide range (e.g., from 0.1 to 10 times the expected Km).
-
Keep the concentrations of the enzyme and NAD+ constant.
-
Measure the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus the substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.
Visualization of Pathways and Workflows
Caption: Enzymatic oxidation of this compound.
Caption: Workflow for the spectrophotometric enzyme assay.
Application Note: Utilizing 3,5-Dihydroxytetradecanoyl-CoA as a Novel Substrate for 3-Hydroxyacyl-CoA Dehydrogenase
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the synthesis, characterization, and enzymatic assessment of the novel substrate, 3,5-Dihydroxytetradecanoyl-CoA, with the mitochondrial enzyme 3-Hydroxyacyl-CoA Dehydrogenase (HADH).
Introduction
3-Hydroxyacyl-CoA dehydrogenase (HADH) is a critical enzyme in the mitochondrial fatty acid β-oxidation pathway. It catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA esters to their corresponding 3-ketoacyl-CoA derivatives. The substrate specificity of HADH is known to favor short- to medium-chain acyl-CoAs. Dihydroxy fatty acids are an emerging class of lipid mediators with potential roles in cellular signaling and pathology. The interaction of dihydroxy fatty acyl-CoAs with the core machinery of fatty acid metabolism has not been extensively studied.
This application note describes a hypothetical framework and detailed protocols for investigating the enzymatic conversion of this compound by HADH. The presence of a second hydroxyl group at the C5 position presents an intriguing structural modification that may impact substrate binding, catalytic efficiency, and downstream metabolic pathways. Understanding how such modified fatty acids are processed can provide insights into novel metabolic pathways, enzyme promiscuity, and the development of potential therapeutic agents targeting fatty acid oxidation.
Data Presentation
The following table summarizes the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase with various standard L-3-hydroxyacyl-CoA substrates. This data provides a baseline for comparison when evaluating the kinetic properties of the novel substrate, this compound.
| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| Butyryl-CoA | C4 | 53 | 13.8 |
| Hexanoyl-CoA | C6 | 12 | 16.7 |
| Octanoyl-CoA | C8 | 4.1 | 18.2 |
| Decanoyl-CoA | C10 | 2.5 | 17.5 |
| Lauroyl-CoA | C12 | 2.1 | 14.3 |
| Myristoyl-CoA | C14 | 2.0 | 11.1 |
| Palmitoyl-CoA | C16 | 1.9 | 8.3 |
Data adapted from He, X. Y., et al. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109.[1]
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
This protocol describes a plausible chemo-enzymatic approach for the synthesis of this compound. The first part is a chemical synthesis of the free fatty acid, followed by enzymatic CoA ligation.
Part A: Chemical Synthesis of 3,5-Dihydroxytetradecanoic Acid
This multi-step synthesis is a hypothetical route based on standard organic chemistry principles.
-
Step 1: Synthesis of a β-keto ester. Start with the Claisen condensation of a lauroyl-CoA (C12) derivative with ethyl acetate (B1210297) to form ethyl 3-oxotetradecanoate.
-
Step 2: Reduction of the β-keto group. Reduce the ketone in ethyl 3-oxotetradecanoate using a stereoselective reducing agent like sodium borohydride (B1222165) to yield ethyl 3-hydroxytetradecanoate.
-
Step 3: Introduction of the second hydroxyl group. This is a challenging step and could be approached through various synthetic strategies, such as an aldol (B89426) addition of an appropriate C2-synthon to an aldehyde derived from a protected 3-hydroxy-intermediate.
-
Step 4: Saponification. Hydrolyze the resulting ethyl ester with a base (e.g., NaOH) to yield the sodium salt of 3,5-dihydroxytetradecanoic acid, followed by acidification to obtain the free fatty acid.
-
Purification. Purify the final product using column chromatography on silica (B1680970) gel.
Part B: Enzymatic Ligation to Coenzyme A
This part utilizes a broad-specificity acyl-CoA synthetase to attach the synthesized fatty acid to Coenzyme A.
-
Reaction Mixture:
-
3,5-Dihydroxytetradecanoic acid: 1 mM
-
Coenzyme A (lithium salt): 1.5 mM
-
ATP (disodium salt): 5 mM
-
MgCl2: 10 mM
-
Triton X-100: 0.1% (w/v)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.): 0.1 U/mL
-
Potassium phosphate (B84403) buffer (pH 7.5): 100 mM
-
-
Procedure:
-
Dissolve the 3,5-dihydroxytetradecanoic acid in the buffer containing Triton X-100. Sonication may be required for complete dissolution.
-
Add Coenzyme A, ATP, and MgCl2 and mix until dissolved.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC or by measuring the disappearance of free thiol groups using Ellman's reagent.
-
-
Purification:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Purify the supernatant containing this compound by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Lyophilize the purified fractions to obtain the final product.
-
Protocol 2: Spectrophotometric Assay for HADH Activity
This protocol measures the initial rate of NAD+ reduction by monitoring the increase in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.3.
-
NAD+ solution: 20 mM in deionized water.
-
Substrate solution: 1 mM this compound in deionized water. For comparison, prepare 1 mM solutions of standard 3-hydroxyacyl-CoA substrates (e.g., 3-hydroxydecanoyl-CoA).
-
HADH enzyme solution: Dilute purified HADH in assay buffer to a suitable concentration (e.g., 0.1 - 0.5 µg/mL).
-
-
Procedure:
-
In a 1 mL cuvette, add:
-
880 µL of Assay Buffer
-
50 µL of NAD+ solution (final concentration: 1 mM)
-
50 µL of substrate solution (final concentration: 50 µM)
-
-
Mix by inversion and incubate at 25°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 20 µL of the HADH enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
-
Kinetic Analysis:
-
To determine Km and Vmax, vary the concentration of the this compound substrate (e.g., from 1 µM to 200 µM) while keeping the NAD+ concentration constant and saturating.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Protocol 3: Coupled Enzyme Assay for HADH Activity
This is an alternative and often more sensitive assay that couples the HADH reaction to the subsequent reaction catalyzed by 3-ketoacyl-CoA thiolase. This pulls the HADH reaction forward, preventing product inhibition.[1]
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 8.0, containing 50 µM Coenzyme A.
-
NAD+ solution: 20 mM in deionized water.
-
Substrate solution: 1 mM this compound.
-
3-ketoacyl-CoA thiolase solution: 10 U/mL in assay buffer.
-
HADH enzyme solution: Dilute purified HADH in assay buffer.
-
-
Procedure:
-
In a 1 mL cuvette, add:
-
850 µL of Assay Buffer (pre-warmed to 37°C)
-
50 µL of NAD+ solution (final concentration: 1 mM)
-
50 µL of substrate solution (final concentration: 50 µM)
-
30 µL of 3-ketoacyl-CoA thiolase solution
-
-
Mix and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the HADH enzyme solution.
-
Monitor the increase in absorbance at 340 nm as described in Protocol 2.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and kinetic analysis of this compound with HADH.
Hypothetical Signaling Pathway
Caption: Hypothetical metabolic fate and signaling implications of this compound.
References
Application Notes and Protocols for Metabolic Flux Analysis of 3,5-Dihydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical tool for understanding the dynamics of metabolic pathways and quantifying the rates (fluxes) of intracellular reactions. This document provides detailed application notes and protocols for conducting MFA of 3,5-Dihydroxytetradecanoyl-CoA, an intermediate in fatty acid metabolism. The methodologies described herein are essential for researchers investigating lipid metabolism, identifying potential drug targets, and developing novel therapeutics for metabolic diseases.
While direct quantitative flux data for this compound is not extensively available in published literature, the principles and protocols for stable isotope-based MFA of fatty acids and their intermediates are well-established. This document adapts these established methods for the specific analysis of this compound, providing a robust framework for its investigation.
Key Applications
-
Elucidation of Metabolic Pathways: Tracing the flow of carbon atoms through the fatty acid beta-oxidation and synthesis pathways to understand the precise metabolic fate of this compound.
-
Identification of Enzyme Deficiencies: Pinpointing enzymatic defects in fatty acid metabolism by observing the accumulation or depletion of specific intermediates like this compound.
-
Drug Discovery and Development: Assessing the impact of therapeutic compounds on the flux through fatty acid metabolic pathways, providing insights into their mechanism of action and potential off-target effects.
-
Biomarker Discovery: Investigating alterations in the flux of this compound as a potential biomarker for metabolic disorders.
Data Presentation: Quantitative Flux Data
Due to the limited availability of specific experimental data for this compound, the following tables present hypothetical, yet plausible, quantitative data derived from general fatty acid flux studies. These tables are intended to serve as a template for organizing and presenting experimental findings.
Table 1: Relative Metabolic Fluxes of Fatty Acid Intermediates under Different Cellular Conditions
| Metabolite | Control (Relative Flux %) | Treatment A (Relative Flux %) | Treatment B (Relative-Flux %) |
| Palmitoyl-CoA | 100 | 85 | 120 |
| 3-Hydroxypalmitoyl-CoA | 98 | 80 | 115 |
| This compound | 5 | 15 | 3 |
| Myristoyl-CoA | 95 | 70 | 110 |
| Acetyl-CoA | 250 | 200 | 300 |
Table 2: Cellular Concentrations of Key Acyl-CoA Species
| Metabolite | Control (pmol/10^6 cells) | Treatment A (pmol/10^6 cells) | Treatment B (pmol/10^6 cells) |
| Palmitoyl-CoA | 15.2 | 12.8 | 18.5 |
| 3-Hydroxypalmitoyl-CoA | 5.1 | 4.2 | 6.3 |
| This compound | 0.8 | 2.5 | 0.5 |
| Myristoyl-CoA | 8.9 | 6.7 | 10.2 |
| Acetyl-CoA | 55.7 | 48.9 | 65.1 |
Experimental Protocols
Protocol 1: Stable Isotope Labeling for Metabolic Flux Analysis
This protocol outlines the use of stable isotope-labeled substrates to trace the metabolic fate of fatty acids and their intermediates.
1. Cell Culture and Isotope Labeling:
- Culture cells of interest (e.g., hepatocytes, adipocytes, or relevant cell lines) in a standard growth medium to the desired confluency.
- One day prior to the experiment, switch to a pre-labeling medium containing dialyzed fetal bovine serum to reduce background levels of unlabeled fatty acids.
- On the day of the experiment, replace the medium with an experimental medium containing a stable isotope-labeled tracer. A common choice is U-¹³C-Palmitate complexed to fatty acid-free bovine serum albumin (BSA).
- Incubate the cells with the labeling medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the label into downstream metabolites.
2. Metabolite Extraction:
- Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Immediately add a cold extraction solvent, such as 80:20 methanol:water, to the culture plate.
- Scrape the cells and collect the cell lysate.
- Vortex the lysate vigorously and centrifuge at high speed to pellet cellular debris.
- Collect the supernatant containing the metabolites.
3. Sample Preparation for LC-MS/MS:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, typically a mixture of water and organic solvent compatible with the chromatography method.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol details the analytical method for the sensitive and specific quantification of this compound and other acyl-CoA species.
1. Liquid Chromatography (LC) Separation:
- Column: A C18 reversed-phase column is suitable for separating acyl-CoAs.
- Mobile Phase A: An aqueous solution containing an ion-pairing agent like ammonium (B1175870) acetate (B1210297) or a weak acid like formic acid to improve peak shape and retention.
- Mobile Phase B: An organic solvent such as acetonitrile (B52724) or methanol.
- Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs based on their hydrophobicity.
2. Mass Spectrometry (MS) Detection:
- Ionization: Electrospray ionization (ESI) in positive mode is typically used for the analysis of acyl-CoAs.
- MS/MS Analysis: Use a triple quadrupole or a high-resolution mass spectrometer capable of performing tandem mass spectrometry (MS/MS).
- Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific precursor-to-product ion transitions for this compound and other acyl-CoAs of interest. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine group. The specific m/z transitions for this compound will need to be determined using a chemical standard.
3. Data Analysis and Flux Calculation:
- Process the raw LC-MS/MS data using appropriate software to obtain peak areas for the different isotopologues of each metabolite.
- Correct the raw data for the natural abundance of ¹³C.
- Utilize metabolic flux analysis software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic network model. This will allow for the calculation of absolute or relative metabolic fluxes through the reactions involving this compound.
Mandatory Visualization
Application Notes and Protocols for Cell-Based Assays in the Study of Long-Chain Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial oxidation of long-chain fatty acids is a critical pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Disorders in this pathway can lead to severe cellular dysfunction and disease. A key enzyme in this process is the mitochondrial trifunctional protein (TFP), which harbors three enzymatic activities, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). The intermediate, 3,5-Dihydroxytetradecanoyl-CoA, is a substrate for enzymes within this pathway. Deficiencies in LCHAD activity result in the accumulation of long-chain 3-hydroxyacyl-CoAs and their corresponding acylcarnitine derivatives, leading to cellular toxicity and impaired energy metabolism.[1][2][3]
These application notes provide detailed protocols for three fundamental cell-based assays to investigate the function of the long-chain fatty acid oxidation pathway, with a focus on LCHAD activity. The assays described are:
-
Acylcarnitine Profiling by LC-MS/MS: A quantitative method to measure the accumulation of specific acylcarnitine species in cultured cells, which are biomarkers for defects in fatty acid oxidation.
-
Fatty Acid Oxidation (FAO) Flux Assay: A functional assay to measure the overall rate of long-chain fatty acid oxidation in intact cells using radiolabeled substrates.
-
LCHAD Enzyme Activity Spectrophotometric Assay: A direct measurement of LCHAD enzyme activity in cell lysates.
These assays are essential tools for diagnosing inherited metabolic disorders, studying the pathophysiology of these diseases, and for the preclinical evaluation of potential therapeutic agents.
The Long-Chain Fatty Acid β-Oxidation Pathway and LCHAD Deficiency
Long-chain fatty acids are transported into the mitochondria and undergo a cyclical four-step process of β-oxidation to yield acetyl-CoA. The mitochondrial trifunctional protein (TFP) catalyzes the final three steps for long-chain fatty acids. LCHAD is the dehydrogenase component of TFP.
References
Profiling Novel Acyl-CoAs: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate profiling of novel acyl-Coenzyme A (acyl-CoA) species is critical for unraveling their roles in metabolic pathways, identifying disease biomarkers, and developing targeted therapeutic interventions. This document provides detailed application notes and protocols for the analytical techniques used to profile these vital metabolites.
Acyl-CoAs are central intermediates in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Their analysis, however, presents significant challenges due to their low abundance and inherent instability.[1][2] The methodologies outlined below, primarily centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer the sensitivity and specificity required for comprehensive acyl-CoA profiling.[3][4]
Application Note 1: Extraction of Acyl-CoAs from Biological Samples
The choice of extraction method is a critical first step that significantly impacts the recovery and stability of acyl-CoAs. Two common and effective methods are solvent precipitation and solid-phase extraction (SPE).
Comparative Analysis of Extraction Methods:
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery |
| Solvent Precipitation | Simple, fast, and provides good recovery for a broad range of acyl-CoAs.[4] | May have lower recovery for very long-chain species and can suffer from ion suppression due to co-extracted matrix components.[4] | High MS intensities reported, though specific recovery percentages are not always explicitly stated.[4] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, which reduces matrix effects and leads to a cleaner extract.[4] Offers high recovery for a wide range of acyl-CoAs.[4] | More time-consuming and complex than solvent precipitation. | 83-90% for solid-phase extraction step.[5] |
Experimental Protocol 1: Acyl-CoA Extraction using Solvent Precipitation
This protocol is a rapid and effective method for extracting a broad range of acyl-CoAs from cultured cells or tissues.[4]
Materials:
-
Ice-cold 80% methanol (B129727) in water[4]
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g at 4°C[4]
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)[4]
Procedure:
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).[4]
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[4]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[4]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate (B1210297).[4]
Experimental Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)
This protocol yields a cleaner extract, which is beneficial for reducing matrix effects in LC-MS/MS analysis.[4]
Materials:
-
Homogenization buffer (e.g., 0.1 M potassium phosphate, pH 6.7, mixed with acetonitrile/isopropanol)[6]
-
SPE cartridge (e.g., Oasis HLB)
-
Washing solvents (e.g., high-aqueous buffer, lower percentage organic solvent)[6]
-
Elution solvent (e.g., high percentage of methanol or acetonitrile)[6]
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent
Procedure:
-
Sample Preparation: Homogenize the tissue or cell sample in a suitable buffer.[6]
-
SPE Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.[6]
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances.[6]
-
Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent.[6]
-
Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in the solvent precipitation protocol.[6]
Application Note 2: LC-MS/MS Analysis of Acyl-CoAs
LC-MS/MS is the predominant technique for the quantification of fatty acyl-CoAs due to its high sensitivity and specificity.[4]
Chromatographic Separation:
A C18 reversed-phase column is typically used for the separation of acyl-CoAs.[4] The gradient elution starts with a low percentage of organic mobile phase, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[4]
Table of Representative Liquid Chromatography Gradients for Acyl-CoA Analysis:
| Time (min) | % Mobile Phase B (Method 1) | % Mobile Phase B (Method 2) |
| 0 | 20 | 5 |
| 15 | 100 | - |
| 22.5 | 100 | - |
| 22.51 | 20 | - |
| 5 | - | 50 |
| Reference | [2] | [7] |
Mass Spectrometry:
A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is commonly used.[8] Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored.[8]
Table of Representative LC-MS/MS Parameters for Acyl-CoA Analysis:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| C14:0-CoA | 978.6 | 471.3 | - | [9] |
| C16:0-CoA | 1006.6 | 499.3 | 45 | [2][9] |
| C16:1-CoA | 1004.6 | 497.2 | - | [9] |
| C17:0-CoA | 1020.6 | 513.3 | - | [9] |
| C18:0-CoA | 1034.6 | 527.3 | - | [9] |
| C18:1-CoA | 1032.6 | 525.5 | 45 | [2][9] |
| C18:2-CoA | 1030.6 | 523.1 | - | [9] |
| C20:0-CoA | - | - | 45 | [2] |
Note: Collision energy values can vary between instruments and should be optimized.
Experimental Protocol 3: LC-MS/MS Analysis of Fatty Acyl-CoAs
This protocol provides a general workflow for the analysis of fatty acyl-CoA extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[4]
-
Tandem mass spectrometer with ESI source
Procedure:
-
Chromatographic Separation:
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[4]
-
Gradient: Implement a gradient program that starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute all acyl-CoAs of interest.[4]
-
-
Mass Spectrometry:
-
Operate the ESI source in positive ion mode.
-
Set up an MRM method to monitor the specific precursor-to-product ion transitions for each targeted acyl-CoA.
-
-
Data Analysis:
-
Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[4]
-
Visualizations
Caption: Experimental workflow for acyl-CoA profiling.
Caption: Overview of fatty acyl-CoA metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production via β-oxidation, and the synthesis of complex lipids. The accurate quantification of the cellular LC-CoA pool is essential for researchers in various fields, including metabolic diseases, oncology, and drug development, to understand the metabolic state of cells and the effects of therapeutic interventions. However, the low abundance and inherent instability of these molecules present significant analytical challenges. This document provides a detailed protocol for the efficient extraction of L-CoAs from cultured mammalian cells for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS). The outlined method is a robust synthesis of established protocols designed to ensure high recovery and stability of L-CoAs.
Core Principles of the Method
The successful extraction of L-CoAs hinges on several key principles:
-
Rapid Inactivation of Enzymatic Activity: Cellular enzymes can rapidly degrade L-CoAs. Therefore, immediate quenching of metabolic activity upon cell harvesting is critical. This is typically achieved by using ice-cold reagents and maintaining low temperatures throughout the procedure.
-
Efficient Cell Lysis and Protein Precipitation: The cell membrane must be disrupted to release intracellular metabolites. Concurrently, proteins, which can interfere with downstream analysis, are precipitated using organic solvents or acids.
-
Selective Extraction of Acyl-CoAs: The chosen solvent system should effectively solubilize L-CoAs while minimizing the co-extraction of interfering lipids and other molecules.
-
Purification and Concentration: Solid-phase extraction (SPE) is a highly effective step for enriching L-CoAs and removing contaminants, leading to a cleaner sample and improved analytical sensitivity. The final extract is often concentrated to increase the analyte concentration for detection.
Experimental Protocol: Long-Chain Acyl-CoA Extraction from Cultured Cells
This protocol is suitable for both adherent and suspension cell cultures and is optimized for subsequent LC-MS analysis.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (B52724) (ACN, LC-MS grade)
-
Isopropanol (IPA, LC-MS grade)
-
Potassium Phosphate Monobasic (KH2PO4)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.
-
Solid-Phase Extraction (SPE) Columns: Weak anion exchange or reversed-phase C18 cartridges.
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Centrifuge capable of reaching >12,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure
1. Cell Harvesting and Quenching
-
For Adherent Cells:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cell monolayer twice with an appropriate volume of ice-cold PBS to remove any residual medium. Aspirate the PBS completely after the final wash.
-
Immediately add 1 mL of pre-chilled (-80°C) 80% methanol containing the internal standard (e.g., a final concentration of 1-5 µM C17:0-CoA).
-
Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
For Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
After the final wash, aspirate the PBS completely and resuspend the cell pellet in 1 mL of pre-chilled (-80°C) 80% methanol containing the internal standard. Transfer the lysate to a pre-chilled microcentrifuge tube.
-
2. Extraction
-
To the methanolic cell lysate, add 1 mL of a 3:1 (v/v) mixture of acetonitrile and isopropanol.[1]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[2]
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new clean tube. Be cautious not to disturb the pellet.
3. Solid-Phase Extraction (SPE) for Purification and Enrichment
-
Column Conditioning: Condition a weak anion exchange SPE column by passing 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the extraction solvent (e.g., 80% methanol).
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.
-
Washing: Wash the column with 2 mL of the extraction solvent to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of an appropriate elution buffer. For weak anion exchange, this could be a solution of 50 mM ammonium (B1175870) acetate (B1210297) in 50% methanol.
-
Collect the eluate in a clean tube.
4. Sample Concentration and Reconstitution
-
Dry the eluted sample under a stream of nitrogen at room temperature or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium acetate (pH ~7) to maintain the stability of the acyl-CoAs.[3]
5. Analysis
The reconstituted sample is now ready for analysis by LC-MS/MS for the quantification of long-chain acyl-CoA species.
Data Presentation: Acyl-CoA Extraction Efficiency
The recovery of long-chain acyl-CoAs can differ based on the specific protocol and the tissue or cell type. The following table summarizes reported recovery rates from various methodologies to provide a comparative overview.
| Extraction Method | Analyte(s) | Matrix | Reported Recovery (%) | Reference |
| Acetonitrile/2-propanol extraction followed by SPE | Radiolabeled acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-coenzyme A | Rat Liver | 83-90 (SPE step) | [1][4] |
| KH2PO4 buffer, 2-propanol, and acetonitrile extraction followed by SPE | Long-chain acyl-CoAs | Rat Tissues | 70-80 | [5] |
| Solid-phase extraction (SPE) without evaporation steps | Five long-chain acyl-CoAs (C16:0, C16:1, C18:0, C18:1, C18:2) | Rat Liver | 94.8-110.8 (accuracy) | [6] |
Visualization of the Experimental Workflow
Caption: Workflow for the extraction of long-chain acyl-CoAs from cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for 3,5-Dihydroxytetradecanoyl-CoA in Metabolic Research
Introduction
3,5-Dihydroxytetradecanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Its primary relevance in metabolic research lies in its role as a substrate for the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of the mitochondrial trifunctional protein (MTP). Consequently, this molecule is of significant interest in the study of inherited metabolic disorders, specifically MTP deficiency and isolated LCHAD deficiency.
Core Applications
-
Biomarker for MTP and LCHAD Deficiencies: In individuals with MTP or isolated LCHAD deficiency, the beta-oxidation pathway is blocked at the LCHAD step. This leads to an accumulation of upstream metabolites, including 3-hydroxyacyl-CoAs such as this compound, and their corresponding acylcarnitine esters in blood and tissues. Analysis of these accumulated metabolites is a cornerstone of newborn screening and diagnostic testing for these disorders.
-
Substrate for In Vitro Enzyme Assays: this compound can be used as a substrate in in vitro assays to measure the enzymatic activity of LCHAD. Such assays are crucial for confirming diagnoses of LCHAD deficiency in patient-derived cells (e.g., fibroblasts or lymphocytes) and for studying the functional consequences of mutations in the HADHA gene, which encodes the alpha-subunit of the MTP complex containing the LCHAD active site.
-
Tool for Drug Discovery and Development: In the context of developing therapies for MTP and LCHAD deficiencies, this compound can be utilized in high-throughput screening assays to identify compounds that may enhance residual LCHAD activity or promote the clearance of accumulated toxic metabolites.
-
Investigating Pathophysiology: Studying the cellular and metabolic effects of this compound accumulation can provide insights into the pathophysiology of MTP and LCHAD deficiencies, including the development of severe clinical manifestations such as cardiomyopathy, hepatopathy, and neuropathy.
Quantitative Data Summary
The following table summarizes the key biochemical abnormalities observed in patients with Mitochondrial Trifunctional Protein (MTP) deficiency, the metabolic disorder where this compound plays a crucial role as an accumulating intermediate.
| Biochemical Parameter | Finding in MTP Deficiency | Significance | Reference |
| Acylcarnitine Profile (Blood Spot/Plasma) | Elevated long-chain 3-hydroxyacylcarnitines (e.g., C14-OH, C16-OH, C18:1-OH) | Primary diagnostic marker indicating a block in long-chain fatty acid oxidation. | [1] |
| Urine Organic Acids | Presence of C6-C14 3-hydroxydicarboxylic acids | Reflects alternative omega-oxidation of accumulated fatty acids. | [2] |
| Plasma Creatine Kinase (CK) | Markedly elevated, especially during episodes of rhabdomyolysis | Indicates muscle damage resulting from impaired energy production. | [1] |
| Liver Function Tests (AST, ALT) | Elevated transaminases | Suggests liver dysfunction and steatosis due to fatty acid accumulation. | [1] |
| Blood Glucose | Hypoketotic hypoglycemia, particularly during fasting or illness | Results from the inability to utilize fatty acids for energy and ketone body production. | [1] |
| Ammonia | Hyperammonemia may be present during acute metabolic crises | Can be a secondary consequence of severe metabolic decompensation. | [1] |
| LCHAD Enzyme Activity (Cultured Fibroblasts) | Reduced or absent | Confirmatory test demonstrating the specific enzymatic defect. | [1][3] |
Key Experimental Protocols
Protocol 1: LCHAD Enzyme Activity Assay in Cultured Fibroblasts
This protocol outlines a method to determine the activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) using a synthetic substrate analogous to this compound.
Materials:
-
Cultured skin fibroblasts from the patient and a healthy control.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Bradford assay reagents for protein quantification.
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
3-keto-hexadecanoyl-CoA (substrate).
-
NADH (co-substrate).
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Cell Culture and Lysis: Culture patient and control fibroblasts to confluency. Harvest the cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a Bradford assay. This is essential for normalizing the enzyme activity.
-
Enzyme Reaction:
-
Prepare a reaction mixture in a cuvette containing assay buffer, a known amount of cell lysate protein (e.g., 50-100 µg), and NADH.
-
Initiate the reaction by adding the substrate, 3-keto-hexadecanoyl-CoA.
-
The LCHAD enzyme will catalyze the reduction of the 3-keto group to a 3-hydroxy group, consuming NADH in the process.
-
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the LCHAD enzyme activity.
-
Data Analysis: Calculate the specific enzyme activity as nmol of NADH consumed per minute per milligram of protein. Compare the activity in the patient sample to that of the healthy control. A significant reduction in activity is indicative of LCHAD deficiency.
Protocol 2: Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This protocol describes the analysis of acylcarnitines, including those derived from intermediates like this compound, from dried blood spots, which is a standard method for newborn screening and diagnosis of fatty acid oxidation disorders.
Materials:
-
Dried blood spot (DBS) puncher and a DBS sample from the patient.
-
Methanol (B129727) containing internal standards (isotopically labeled carnitine and acylcarnitines).
-
96-well microtiter plates.
-
Plate shaker.
-
Nitrogen evaporator.
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient with formic acid).
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Punch a small disc (e.g., 3 mm) from the dried blood spot into a well of a 96-well plate.
-
Add the methanol solution with internal standards to each well.
-
Seal the plate and agitate on a plate shaker for a specified time (e.g., 30 minutes) to extract the acylcarnitines.
-
-
Derivatization (Optional but common): The extracted acylcarnitines can be derivatized (e.g., to their butyl esters) to improve their chromatographic and mass spectrometric properties. This typically involves adding butanolic HCl and heating.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried residue in the initial mobile phase.
-
MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
The acylcarnitines are separated by the HPLC column and then ionized by the ESI source.
-
The mass spectrometer is operated in a precursor ion scanning mode or multiple reaction monitoring (MRM) mode to specifically detect the acylcarnitine species based on their characteristic fragmentation patterns.
-
-
Data Analysis: Quantify the different acylcarnitine species by comparing their peak areas to those of the corresponding internal standards. Elevated levels of long-chain 3-hydroxyacylcarnitines are indicative of MTP or LCHAD deficiency.
Visualizations
Caption: Role of this compound in MTP Deficiency.
Caption: Workflow for Investigating MTP Deficiency.
References
Application Note and Protocols for Measuring 3,5-Dihydroxytetradecanoyl-CoA in Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dihydroxytetradecanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis. The accurate quantification of specific acyl-CoA species in biological fluids and tissues is essential for understanding cellular metabolism, identifying biomarkers for metabolic diseases, and in drug development for monitoring the effects of therapeutic agents on metabolic pathways. This document provides a detailed protocol for the sensitive and specific measurement of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a robust and widely used analytical technique for this class of molecules.[1][2]
Principle
The method is based on the extraction of this compound from biological samples, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry. The quantification is achieved by using a stable isotope-labeled internal standard and monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. The characteristic fragmentation of acyl-CoAs, involving a neutral loss of the 5'-phospho-ADP moiety (507 Da), provides high specificity for detection.
Metabolic Significance of Hydroxylated Acyl-CoAs
Hydroxylated acyl-CoAs are key intermediates in the mitochondrial β-oxidation of fatty acids. Specifically, 3-hydroxyacyl-CoA species are formed during the third step of the β-oxidation cycle, catalyzed by 3-hydroxyacyl-CoA dehydrogenase. The diagram below illustrates the general pathway of mitochondrial fatty acid β-oxidation, highlighting the position of 3-hydroxyacyl-CoA intermediates.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below. It involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: Workflow for this compound Analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Biological fluid (e.g., plasma, serum) or tissue homogenate
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., [¹³C₄]-Palmitoyl-CoA, as a representative long-chain acyl-CoA standard)
-
Methanol (B129727), acetonitrile (B52724), isopropanol (B130326) (LC-MS grade)
-
Formic acid, ammonium (B1175870) acetate
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Microcentrifuge tubes
-
Nitrogen evaporator
-
LC-MS/MS system (equipped with an electrospray ionization source)
Sample Preparation Protocol
This protocol is a general guideline and may require optimization for different biological matrices.
-
Sample Thawing and Spiking:
-
Thaw frozen biological samples (e.g., 100 µL of plasma) on ice.
-
Spike the sample with the internal standard to a final concentration of approximately 500 nM.
-
Vortex briefly to mix.
-
-
Protein Precipitation and Extraction:
-
Add 4 volumes of ice-cold methanol (400 µL) to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Solid-Phase Extraction (SPE) - Optional Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water.
-
Elute the acyl-CoAs with 1 mL of 80% acetonitrile in water containing 0.1% formic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate (or the supernatant from step 2 if SPE is not used) to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Protocol
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
Time (min) % B 0.0 5 2.0 5 12.0 95 15.0 95 15.1 5 | 20.0 | 5 |
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: The specific MRM transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards. The precursor ion will be [M+H]⁺. A characteristic product ion will result from the neutral loss of 507 Da. Other product ions specific to the acyl chain may also be monitored for confirmation.
Example MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound To be determined [M+H-507]⁺ To be optimized To be determined Other fragment To be optimized | Internal Standard ([¹³C₄]-Palmitoyl-CoA) | 1008.6 | 501.4 | To be optimized |
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the biological samples can then be calculated from this curve.
Table 1: Example Calibration Curve Data
| Concentration (nM) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 100,000 | 0.015 |
| 5 | 7,600 | 101,000 | 0.075 |
| 10 | 15,200 | 100,500 | 0.151 |
| 50 | 75,500 | 99,800 | 0.756 |
| 100 | 151,000 | 100,200 | 1.507 |
| 500 | 752,000 | 99,500 | 7.558 |
Table 2: Example Quantification of this compound in Biological Samples
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (nM) |
| Control 1 | 2,300 | 99,900 | 0.023 | Calculated from curve |
| Control 2 | 2,550 | 100,100 | 0.025 | Calculated from curve |
| Treated 1 | 8,900 | 100,500 | 0.089 | Calculated from curve |
| Treated 2 | 9,250 | 99,700 | 0.093 | Calculated from curve |
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological fluids. Careful sample preparation and method optimization are crucial for accurate and reproducible results. This application note serves as a comprehensive guide for researchers in the field of metabolomics and drug development to facilitate the study of fatty acid metabolism and its role in health and disease.
References
Application Notes and Protocols for Stable Isotope Labeling of 3,5-Dihydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace and quantify molecules in complex biological systems. By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can differentiate labeled from unlabeled molecules using mass spectrometry. This allows for precise measurement of metabolic fluxes, determination of pharmacokinetic profiles, and identification of metabolic pathways. These application notes provide a detailed protocol for the stable isotope labeling of 3,5-Dihydroxytetradecanoyl-CoA, an intermediate in fatty acid metabolism, for use in various research and drug development applications.
The method described here utilizes Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) to introduce a stable isotope-labeled precursor, which is then incorporated into the Coenzyme A (CoA) moiety of this compound. This approach ensures high labeling efficiency and provides a reliable internal standard for quantitative mass spectrometry analysis.
Applications
Stable isotope-labeled this compound can be employed in a variety of applications, including:
-
Metabolic Flux Analysis: Tracing the flow of carbon through fatty acid oxidation and other metabolic pathways.
-
Drug Development: Studying the effect of drug candidates on fatty acid metabolism and identifying potential off-target effects.
-
Disease Research: Investigating metabolic dysregulation in diseases such as diabetes, obesity, and inherited metabolic disorders.[1]
-
Quantitative Proteomics: As a tool in conjunction with proteomic studies to understand the interplay between protein expression and metabolic changes.
Quantitative Data Presentation
The following table summarizes the expected mass shifts and mass transitions for the analysis of stable isotope-labeled this compound using LC-MS/MS. The labeling strategy involves the use of [¹³C₃, ¹⁵N₁]-pantothenate, a precursor to Coenzyme A, which results in a 4 Dalton (Da) mass increase in the CoA moiety.[2]
| Compound | Labeling | Precursor Ion (m/z) | Fragment Ion (m/z) - Neutral Loss of 507 Da | Mass Shift (Da) |
| This compound | Unlabeled | [M+H]⁺ | [M+H-507]⁺ | 0 |
| This compound | Labeled | [M+H+4]⁺ | [M+H+4-507]⁺ | +4 |
Note: The exact m/z values for the precursor and fragment ions will need to be determined empirically based on the specific instrumentation and experimental conditions.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of this compound in Cell Culture (SILEC)
This protocol describes the in vitro labeling of this compound by growing cells in a medium containing a stable isotope-labeled precursor to Coenzyme A.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, HEK293)
-
Pantothenate-free cell culture medium
-
[¹³C₃, ¹⁵N₁]-Pantothenate
-
Charcoal-dextran stripped fetal bovine serum (FBS)[1]
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Culture Preparation: Culture the chosen cell line in standard complete medium until the desired confluency is reached.
-
Adaptation to Labeled Medium:
-
Aspirate the standard medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the standard medium with pantothenate-free medium supplemented with [¹³C₃, ¹⁵N₁]-pantothenate at a concentration of 1-4 mg/L. The medium should also be supplemented with charcoal-dextran stripped FBS to minimize the presence of unlabeled pantothenate.[1]
-
-
Cell Passaging and Labeling:
-
Induction of this compound Production (Optional): Depending on the specific research question, it may be necessary to treat the cells with an appropriate substrate (e.g., tetradecanoic acid) to increase the intracellular concentration of this compound.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in the presence of a suitable extraction solvent (see Protocol 2).
-
Protocol 2: Extraction of Acyl-CoAs from Cultured Cells
This protocol details the extraction of acyl-CoAs, including this compound, from cultured cells for subsequent LC-MS/MS analysis.
Materials:
-
Harvested cells from Protocol 1
-
Ice-cold methanol (B129727)
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Cell Lysis and Extraction:
-
To the harvested cell pellet, add 1-2 mL of ice-cold methanol and vortex thoroughly.
-
Incubate the mixture at -80°C for 15 minutes to precipitate proteins.[3]
-
-
Centrifugation: Centrifuge the cell lysate at 15,000 x g at 4°C for 10 minutes to pellet the precipitated proteins and cell debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
Solvent Evaporation:
-
Add 1 mL of acetonitrile to the supernatant.
-
Evaporate the solvent in a vacuum concentrator.[3]
-
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water).[4]
-
Final Centrifugation: Centrifuge the reconstituted sample at 15,000 x g at 4°C for 10 minutes to remove any remaining particulate matter.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound by liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm)[4]
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap) equipped with an electrospray ionization (ESI) source
LC Method:
-
Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 6.8[4]
-
Mobile Phase B: Methanol[4]
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-3 min: 2% to 15% B
-
3-5.5 min: 15% to 95% B
-
5.5-14.5 min: Hold at 95% B
-
14.5-15 min: 95% to 2% B
-
15-20 min: Hold at 2% B[4]
-
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) or Constant Neutral Loss Scan
-
Key Transitions:
-
Unlabeled: Monitor the transition of the precursor ion [M+H]⁺ to the fragment ion resulting from the neutral loss of the CoA moiety (507 Da).
-
Labeled: Monitor the transition of the precursor ion [M+H+4]⁺ to the fragment ion resulting from the neutral loss of the labeled CoA moiety.
-
-
Optimization: Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) and collision energy for the specific instrument and compound.
Visualizations
References
- 1. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of 3,5-Dihydroxytetradecanoyl-CoA Thioester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the chemical synthesis of 3,5-Dihydroxytetradecanoyl-CoA thioester. This molecule is of interest as a potential intermediate in polyketide or fatty acid metabolism and serves as a valuable tool for biochemical and enzymatic studies. The synthesis is approached in two principal stages: (1) the construction of the 3,5-dihydroxytetradecanoic acid backbone and (2) the subsequent thioesterification with coenzyme A (CoA). This protocol outlines a plausible, robust synthetic route based on established organic chemistry principles, providing detailed methodologies, expected outcomes, and purification strategies.
Introduction
Acyl-coenzyme A (CoA) thioesters are central metabolites in numerous biochemical pathways, including the Krebs cycle, fatty acid metabolism, and the biosynthesis of polyketides.[1] They function as activated acyl group carriers, essential for both catabolic and anabolic processes. The specific molecule, this compound, represents a medium-chain length hydroxyacyl-CoA, a class of molecules that can serve as monomers for polyhydroxyalkanoates (PHAs) or as intermediates in various metabolic pathways.[2] The availability of synthetically prepared this compound is crucial for the in vitro investigation of enzymes that may utilize it as a substrate, for its use as an analytical standard in metabolomics, and for exploring its potential biological activities.
This guide details a complete chemo-enzymatic synthetic strategy, providing researchers with the necessary protocols to produce this valuable chemical probe.
Overall Synthetic Workflow
The synthesis is designed as a two-part process. The first part focuses on creating the C14 dihydroxy acid backbone, and the second part involves the activation of this acid and its coupling to Coenzyme A.
References
Troubleshooting & Optimization
improving detection of 3,5-Dihydroxytetradecanoyl-CoA by mass spectrometry
Welcome to the Technical Support Center for the mass spectrometry analysis of 3,5-Dihydroxytetradecanoyl-CoA. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the detection and quantification of this and other long-chain acyl-CoA species.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound by mass spectrometry?
A1: The analysis of long-chain acyl-CoAs like this compound presents several challenges. These molecules are prone to degradation and hydrolysis, especially in non-acidic aqueous solutions.[1] Their long acyl chains can lead to poor chromatographic peak shape and ion suppression from complex biological matrices.[1] Furthermore, achieving efficient ionization can be difficult, and their low endogenous concentrations require highly sensitive methods for detection and quantification.[2][3]
Q2: Which ionization mode, positive or negative, is better for analyzing long-chain acyl-CoAs?
A2: Both positive and negative electrospray ionization (ESI) modes have been successfully used. Positive ESI mode is often preferred as it can lead to more efficient ionization for many acyl-CoA species.[3][4][5] Quantification in positive mode is typically performed using selective reaction monitoring (SRM) or multiple reaction monitoring (MRM).[3] However, negative ESI can also provide excellent MS/MS spectra for long-chain acyl-CoAs.[6] The optimal choice may depend on the specific instrument and matrix conditions.
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in MS/MS analysis?
A3: Acyl-CoAs exhibit highly characteristic fragmentation patterns. In positive ion mode, a common fragmentation is the neutral loss of the 5'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[2][3] Another key fragmentation pattern originates from the CoA moiety, producing a key fragment of adenosine (B11128) 3',5'-diphosphate at an m/z of 428.0365.[7] These specific fragmentation patterns are invaluable for developing suspect screening methods and targeted quantification assays.[7] For 3-hydroxy fatty acid portions, a characteristic fragment ion corresponding to the 3-hydroxyalkanoate anion can be monitored in negative mode after derivatization.[8]
Q4: Can derivatization improve the detection of this compound?
A4: Yes, derivatization can significantly improve ionization efficiency and sensitivity, especially for molecules with poor ionization characteristics.[9] For the hydroxyl group on the acyl chain, derivatization with reagents like trimethylaminoethyl (TMAE) can increase sensitivity in positive ESI mode.[10] This strategy is particularly useful when endogenous levels are very low or when dealing with significant matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Signal Intensity
| Possible Cause | Troubleshooting Step | Recommendation |
| Analyte Degradation | Verify sample stability. Acyl-CoAs are unstable and prone to hydrolysis.[1] | Prepare fresh standards and samples. Keep samples acidified and at low temperatures (e.g., 4°C) during the analytical run. Use reconstitution solvents that ensure stability, such as a mix of methanol (B129727) and ammonium (B1175870) acetate (B1210297) at pH 3.5.[1] |
| Inefficient Ionization | Optimize mass spectrometer source parameters. | Infuse a standard solution directly into the mass spectrometer to optimize parameters like capillary voltage, cone voltage, gas flow rates, and source temperatures.[1] |
| Poor Sample Extraction/Recovery | Evaluate the sample preparation method. | Use a robust extraction method such as solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte.[2][3] Ensure the SPE cartridge is properly conditioned and that elution solvents are appropriate for acyl-CoAs. |
| Suboptimal LC-MS Method | Review and optimize the LC gradient and mobile phase composition. | Ensure the mobile phase pH is suitable; high pH (e.g., 10.5 with ammonium hydroxide) has been used successfully for separating long-chain acyl-CoAs on a C18 column.[2][3] Test different mobile phase additives like ammonium acetate or triethylamine (B128534) acetate.[6][11] |
| Incorrect MRM Transitions | Confirm the precursor and product ions for the analyte. | Infuse the analyte standard and perform a product ion scan to identify the most intense and specific fragment ions for quantification. For acyl-CoAs, look for the characteristic neutral loss of 507 Da or the fragment at m/z 428.[2][7] |
Logical Troubleshooting Workflow for Low Signal
The following diagram outlines a systematic approach to diagnosing low signal intensity.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS | MDPI [mdpi.com]
- 11. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
overcoming instability of 3,5-Dihydroxytetradecanoyl-CoA during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the instability of 3,5-Dihydroxytetradecanoyl-CoA during extraction and analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Recovery of this compound After Extraction
| Potential Cause | Recommended Solution |
| Enzymatic Degradation: Acyl-CoA thioesterases present in the sample can rapidly hydrolyze the thioester bond. | Immediate Quenching: Flash-freeze tissue samples in liquid nitrogen upon collection. For cell cultures, quench with ice-cold methanol (B129727) (-80°C) directly on the plate to halt all enzymatic activity. |
| Chemical Hydrolysis (pH-mediated): The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH. | Acidic Extraction Buffer: Use a potassium phosphate (B84403) buffer (e.g., 100 mM) with a pH between 4.5 and 5.5 for all aqueous extraction steps. |
| Oxidative Degradation: The two hydroxyl groups, particularly their proximity, may increase susceptibility to oxidation. | Use of Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or ethylenediaminetetraacetic acid (EDTA) to your extraction solvents. Perform extractions under an inert atmosphere (e.g., nitrogen or argon) where possible. |
| Inefficient Extraction from Matrix: The dihydroxy nature of the molecule affects its polarity, potentially leading to poor partitioning in standard lipid extraction protocols. | Solvent System Optimization: A two-step extraction may be necessary. First, use a polar solvent mixture like methanol:water to extract the polar lipid from the cellular debris. Follow this with a liquid-liquid extraction using a less polar solvent system like chloroform (B151607):methanol (2:1, v/v) to partition the target molecule. |
| Adsorption to Labware: The molecule may adhere to glass or plastic surfaces, leading to losses. | Use of Low-Adhesion Labware: Utilize polypropylene (B1209903) or silanized glassware for all sample handling and extraction steps. |
Issue 2: High Variability in Quantification Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling: Minor variations in the time between sample collection and quenching can lead to significant differences in degradation. | Standardize Protocols: Ensure a consistent and rapid workflow from sample collection to extraction for all samples. Keep all samples on ice throughout the process. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of samples or extracts can accelerate degradation. | Aliquot Samples: After initial extraction, divide the sample into single-use aliquots to avoid multiple freeze-thaw cycles. |
| Incomplete Homogenization: For tissue samples, uneven distribution of the analyte can lead to variability. | Thorough Homogenization: Ensure tissue samples are completely homogenized before taking an aliquot for extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
The primary causes of instability are enzymatic degradation by acyl-CoA thioesterases and non-enzymatic chemical hydrolysis of the thioester bond, which is accelerated at neutral to alkaline pH. The presence of two hydroxyl groups may also increase its susceptibility to oxidative degradation.
Q2: What is the optimal pH range for the extraction and storage of this compound?
For optimal stability, maintain a slightly acidic pH, ideally between 4.5 and 5.5, for all aqueous solutions during extraction and short-term storage.
Q3: How should I store my purified this compound?
For short-term storage (hours to a few days), store the purified molecule in an acidic buffer (pH 4.5-5.5) at 4°C. For long-term storage, it is recommended to store it as a lyophilized powder or in an organic solvent (e.g., acetonitrile/isopropanol) at -80°C under an inert atmosphere.
Q4: Can I use standard lipid extraction methods like Folch or Bligh-Dyer?
While these methods can be a starting point, they may not be optimal for a dihydroxylated acyl-CoA. The increased polarity due to the hydroxyl groups can affect its partitioning into the chloroform phase. An initial extraction with a more polar solvent or modification of the solvent ratios may be required for efficient recovery.
Data Presentation
Table 1: Estimated Stability of this compound Under Various Conditions
Disclaimer: The following data is illustrative and based on the known stability of other long-chain acyl-CoA esters and polyhydroxylated fatty acids. Empirical stability studies for this compound are highly recommended for your specific experimental conditions.
| Condition | Parameter | Value | Estimated Half-life | Notes |
| pH (in aqueous buffer at 4°C) | pH | 4.5 | > 24 hours | Recommended for extraction and temporary storage. |
| pH | 7.0 | 2 - 4 hours | Significant hydrolysis occurs. | |
| pH | 8.5 | < 1 hour | Rapid hydrolysis of the thioester bond. | |
| Temperature (in acidic buffer, pH 5.0) | -80°C | Months to years | Recommended for long-term storage. | |
| -20°C | Weeks to months | Suitable for intermediate-term storage. | ||
| 4°C | > 24 hours | Suitable for short-term storage during experiments. | ||
| 25°C (Room Temp) | 1 - 2 hours | Rapid degradation. Avoid prolonged exposure. | ||
| Solvent (at 4°C) | Acetonitrile/Isopropanol (3:1) | Days to weeks | A good option for storage after extraction and evaporation of aqueous phase. | |
| Chloroform:Methanol (2:1) | Days | Can be used for extraction but long-term stability may be lower. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
-
Sample Collection and Quenching:
-
Excise tissue and immediately flash-freeze in liquid nitrogen.
-
Store at -80°C until extraction.
-
-
Homogenization:
-
Weigh the frozen tissue and add it to a pre-chilled glass-teflon homogenizer.
-
Add 10 volumes of ice-cold extraction buffer (100 mM potassium phosphate, pH 5.0, with 5 mM EDTA).
-
Homogenize on ice until the tissue is completely dispersed.
-
-
Protein Precipitation and Initial Extraction:
-
To the homogenate, add a 3:1 (v/v) mixture of ice-cold acetonitrile:isopropanol.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition a C18 SPE cartridge with methanol, followed by the acidic extraction buffer.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with the acidic extraction buffer to remove polar impurities.
-
Elute the this compound with an acetonitrile/isopropanol mixture.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).
-
Mandatory Visualization
Caption: Experimental workflow for the extraction of this compound.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Optimizing LC Gradient for 3,5-Dihydroxytetradecanoyl-CoA Separation
Welcome to the technical support center for the chromatographic separation of 3,5-Dihydroxytetradecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods for this and other long-chain acyl-CoA species.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the LC separation of this compound?
A1: The primary challenges in separating this compound and other long-chain acyl-CoAs include:
-
Poor Peak Shape: Tailing or fronting peaks can result from secondary interactions with the stationary phase or issues with the mobile phase.
-
Co-elution with Isomers and Analogs: The presence of two hydroxyl groups increases the polarity of this compound compared to its non-hydroxylated counterpart (tetradecanoyl-CoA), but it may still co-elute with other structurally similar lipids.
-
Low Sensitivity: These molecules can be present at low concentrations in biological samples, requiring a highly sensitive detection method like tandem mass spectrometry (MS/MS).
-
Sample Stability: Acyl-CoAs are susceptible to hydrolysis, especially at non-optimal pH and temperature, leading to sample degradation and inaccurate quantification.
Q2: Which type of LC column is most suitable for separating this compound?
A2: Reversed-phase columns, particularly C8 and C18 chemistries, are commonly used for the separation of long-chain acyl-CoAs.[1][2][3] For a dihydroxylated species like this compound, a C18 column may provide better retention and resolution due to the increased hydrophobicity of the longer alkyl chain. The choice between C8 and C18 will depend on the specific sample matrix and the other acyl-CoAs being analyzed.
Q3: What mobile phase composition is recommended for optimal separation?
A3: A binary gradient using an aqueous mobile phase (A) and an organic mobile phase (B) is standard.
-
Mobile Phase A (Aqueous): Typically water with an additive to improve peak shape and ionization efficiency. Common additives include ammonium (B1175870) hydroxide (B78521) (e.g., 15 mM) or ammonium acetate (B1210297) (e.g., 10 mM).[1] Using a slightly basic pH (around 10.5 with ammonium hydroxide) can enhance peak shape for acyl-CoAs.[2][3]
-
Mobile Phase B (Organic): Acetonitrile is a common choice for the organic mobile phase.[1][2][3] The presence of hydroxyl groups on your analyte increases its polarity, so you may need to start your gradient with a lower percentage of the organic mobile phase (B) to ensure retention on a reversed-phase column.
Q4: How can I improve the MS detection of this compound?
A4: For sensitive and specific detection, tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI) mode is recommended. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[4] Monitoring this neutral loss or specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode can significantly enhance selectivity and sensitivity.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload. | - Use a mobile phase with an ion-pairing agent or adjust the pH (e.g., using ammonium hydroxide to pH 10.5).[2][3]- Reduce the sample injection volume or concentration.- Ensure the sample solvent is compatible with the initial mobile phase conditions. |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression from matrix components.- Sample degradation.- Inefficient ionization. | - Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) can be effective.- Handle samples at low temperatures and store at -80°C. Reconstitute in a non-aqueous solvent if possible.[5]- Optimize MS source parameters (e.g., capillary voltage, gas flow, and temperatures).- Ensure the mobile phase pH is conducive to good ionization in positive ESI mode. |
| Co-elution of this compound with other lipids | - Insufficient chromatographic resolution.- Gradient is too steep. | - Adjust the gradient profile. Start with a lower percentage of organic solvent and use a shallower gradient slope to increase the separation window for polar lipids.- Evaluate a different stationary phase (e.g., a column with a different chemistry or particle size).- Optimize the column temperature. |
| Poor Reproducibility of Retention Times | - Inadequate column equilibration between injections.- Fluctuations in mobile phase composition or flow rate.- Column degradation. | - Ensure the column is fully equilibrated to the initial gradient conditions before each injection.- Check the LC pump for leaks and ensure proper solvent mixing.- Use a guard column and/or perform a column wash to remove contaminants. |
Experimental Protocols
Sample Preparation from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction.[6]
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Extraction:
-
Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an internal standard (e.g., heptadecanoyl-CoA).
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
-
Clarification:
-
Centrifuge at 18,000 x g for 15 minutes at 4°C.[6]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method for this compound
This proposed method is a starting point for optimization.
-
LC System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 15 mM Ammonium Hydroxide in water.[1]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Proposed LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 10 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 10 |
| 25.0 | 10 |
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for this compound.
-
Product Ion (Q3): Monitor the product ion resulting from the neutral loss of 507 Da.
-
Collision Energy: Optimize for the specific instrument and analyte.
Data Presentation
Table 1: Comparison of Reported LC Gradient Conditions for Long-Chain Acyl-CoA Analysis
| Reference | Column | Mobile Phase A | Mobile Phase B | Gradient Profile |
| Magnes et al. (2005)[2][3] | C18 | Ammonium Hydroxide (pH 10.5) | Acetonitrile | Not specified in detail |
| Sun et al. (2010)[1] | C8, 2.1x150 mm, 1.7 µm | 15 mM Ammonium Hydroxide in Water | 15 mM Ammonium Hydroxide in Acetonitrile | 20% B to 45% B in 2.8 min, then to 65% B in 1 min |
| Li et al. (2013)[7] | C18(2), 100 Å | Water with additives | Acetonitrile | 20% B to 100% B in 15 min |
| Jones et al. (2021)[6] | C18 | Not specified in detail | Not specified in detail | Not specified in detail |
Visualizations
Caption: Troubleshooting workflow for optimizing LC separation.
Caption: General experimental workflow for acyl-CoA analysis.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3,5-Dihydroxytetradecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 3,5-Dihydroxytetradecanoyl-CoA and other long-chain acyl-CoAs by LC-MS/MS. Our goal is to help you minimize matrix effects and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of your quantification.[2][3] For this compound, which is often present at low concentrations in complex biological samples, matrix effects are a significant challenge.[4] The primary sources of interference in biological matrices like plasma and tissue are phospholipids (B1166683), salts, and proteins.[5][6]
Q2: What are the most common sources of matrix effects in acyl-CoA analysis?
A2: The most significant source of matrix effects in the LC-MS/MS analysis of acyl-CoAs, particularly in positive electrospray ionization mode, are phospholipids.[3][7] These molecules are highly abundant in biological membranes and plasma and have a tendency to co-extract with analytes of interest.[6][7] Due to their amphipathic nature, they can co-elute with long-chain acyl-CoAs, leading to significant ion suppression.[6][8]
Q3: How can I assess the presence and severity of matrix effects in my assay?
A3: There are two primary methods to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of a standard solution of your analyte (this compound) into the mass spectrometer while injecting a blank, extracted sample matrix.[9][10] A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[10]
-
Quantitative Assessment (Post-Extraction Spike): This method provides a quantitative measure of the matrix effect.[10] You compare the peak area of the analyte spiked into a blank matrix extract after the extraction process with the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[10]
Q4: What is the "gold standard" for compensating for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[6][11] A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effects.[11] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[12][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload due to high sample concentration or matrix components. | Dilute the sample. Optimize the sample cleanup procedure to remove more interfering substances. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH. Acyl-CoAs are often analyzed at high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) gradient.[1] | |
| Low Signal Intensity/Sensitivity | Significant ion suppression from matrix components, especially phospholipids.[3] | Implement a phospholipid removal step in your sample preparation (e.g., specialized SPE cartridges or plates).[14][15] |
| Suboptimal ionization parameters. | Optimize source parameters (e.g., spray voltage, gas flows, temperature) for this compound. | |
| High Variability in Results (%RSD) | Inconsistent matrix effects between samples. | Use a stable isotope-labeled internal standard (SIL-IS) to normalize for variations.[11] |
| Inefficient or inconsistent sample preparation. | Automate the sample preparation process if possible. Ensure thorough mixing and consistent timing for all steps. | |
| Analyte Signal Decreases with Multiple Injections | Buildup of matrix components (like phospholipids) on the analytical column and in the MS source.[14][16] | Employ a robust sample cleanup method that effectively removes phospholipids.[14] Use a guard column and periodically flush the system. |
| No Analyte Peak Detected | Analyte concentration is below the limit of detection (LOD). | Concentrate the sample during the extraction process. |
| Severe ion suppression.[3] | Improve sample cleanup, particularly phospholipid removal.[3] Adjust chromatographic conditions to separate the analyte from the suppression zone.[2] |
Data on Sample Preparation Techniques
Effective sample preparation is crucial for minimizing matrix effects. Below is a summary of the expected performance of different techniques. Note that the specific values for this compound may vary, but these provide a general comparison.
Table 1: Comparison of Sample Preparation Methods for Analyte Recovery and Phospholipid Removal
| Sample Preparation Technique | Typical Analyte Recovery | Phospholipid Removal Efficiency | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >90% | <10% | Simple, fast, and inexpensive. | Ineffective at removing phospholipids, leading to significant matrix effects.[2][14] |
| Liquid-Liquid Extraction (LLE) | 70-90% | 80-95% | Good removal of phospholipids and salts. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | 85-100% | >95% | High analyte recovery and excellent removal of interferences.[17] | Requires method development and can be more expensive. |
| Phospholipid Removal Plates/Cartridges | >90% | >99% | Combines protein precipitation with high-efficiency phospholipid removal in a simple workflow.[14][15] | Higher cost per sample compared to simple PPT. |
Table 2: Impact of Phospholipid Removal on Analyte Signal
| Sample Preparation Method | Observed Effect on Analyte Signal | Reference |
| Protein Precipitation Alone | Severe signal suppression observed. | [3] |
| Protein Precipitation with Phospholipid Removal | Analyte response nearly doubled compared to PPT alone. | [3] |
| Phree™ Phospholipid Removal Plates | Significantly higher and more stable analyte signal over >250 injections compared to PPT. | [14] |
| Online SPE (HybridSPE®) | >95% phospholipid removal with analyte recoveries of 94-102%. | [15] |
Experimental Protocols
Protocol 1: Sample Preparation using Phospholipid Removal SPE
This protocol is designed for the extraction of this compound from plasma or tissue homogenates, providing excellent removal of phospholipids.
-
Sample Pre-treatment:
-
To 100 µL of plasma or tissue homogenate, add 20 µL of a stable isotope-labeled internal standard (SIL-IS) solution.
-
Add 300 µL of cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (Phospholipid Removal):
-
Condition a phospholipid removal SPE cartridge (e.g., HybridSPE®) with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove residual salts and polar interferences.
-
Elute the this compound and other acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[18]
-
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5.
-
Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 10% B for re-equilibration.
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for this compound.
-
Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine moiety (e.g., neutral loss of 507 Da).[17]
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity of the target analyte.
-
Visualizations
Caption: Figure 1. Workflow for minimizing matrix effects in acyl-CoA analysis.
Caption: Figure 2. Logic diagram for troubleshooting poor analytical results.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. littlemsandsailing.com [littlemsandsailing.com]
- 8. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
troubleshooting low recovery of 3,5-Dihydroxytetradecanoyl-CoA from samples
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of 3,5-Dihydroxytetradecanoyl-CoA and other long-chain fatty acyl-CoAs from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound?
Low recovery is a frequent challenge stemming from the inherent instability of long-chain acyl-CoAs. The primary causes can be grouped into three categories:
-
Analyte Degradation: this compound is susceptible to both chemical and enzymatic degradation. Acyl-CoAs are prone to hydrolysis, particularly in aqueous solutions that are alkaline or strongly acidic.[1]
-
Inefficient Extraction: Incomplete cell lysis or homogenization, an incorrect choice of extraction solvent, or a non-optimal solvent-to-sample ratio can prevent the complete extraction of the analyte from the sample matrix.[2]
-
Suboptimal Purification: Issues during solid-phase extraction (SPE), such as incorrect sorbent selection, improper flow rates, or unsuitable wash and elution solvents, can lead to significant loss of the analyte.[3][4]
Q2: How should I collect and store my samples to ensure the stability of this compound?
Proper sample handling from the very beginning is critical. For optimal stability, immediate processing of fresh tissue or cells is recommended.[2] If immediate processing is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic activity and degradation.[2] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly compromise the integrity of acyl-CoAs.[2]
Q3: My recovery is low even before the purification step. What could be wrong with my extraction process?
If you suspect the issue lies within the initial extraction, consider the following:
-
Incomplete Homogenization: Ensure that the tissue or cell sample is thoroughly disrupted. Using a glass homogenizer can be more effective for certain tissue types.[2][5]
-
Extraction Solvent Choice: Acyl-CoAs are soluble in water and methanol (B129727).[1] Effective extraction protocols often use organic solvents like acetonitrile, isopropanol, and methanol to precipitate proteins and solubilize the acyl-CoAs.[1][2][6]
-
pH of Homogenization Buffer: The process should be carried out in a slightly acidic buffer to prevent hydrolysis. A commonly used buffer is 100 mM potassium phosphate (B84403) (KH2PO4) at a pH of approximately 4.9.[2][7]
-
Use of an Internal Standard: Add an internal standard, such as Heptadecanoyl-CoA, at the beginning of the extraction process to monitor and normalize for recovery throughout the entire workflow.[2][7]
Q4: I believe my Solid-Phase Extraction (SPE) protocol is the source of my low recovery. How can I troubleshoot it?
Solid-phase extraction is a critical step where analyte loss frequently occurs. To troubleshoot, it is helpful to collect and analyze the fractions from each step (flow-through, wash, and elution).[8]
-
Analyte in Flow-Through: If the analyte is found in the sample loading flow-through, it indicates insufficient binding. This could be due to an incorrect pH, a sample solvent that is too strong, a high flow rate, or an overloaded cartridge.[4][8]
-
Analyte in Wash Fraction: If the analyte is eluting during the wash step, the wash solvent is likely too strong, stripping the analyte from the sorbent.[4]
-
Analyte Retained on Cartridge: If the analyte is not found in the flow-through or wash fractions but is still absent in the final eluate, it may be irreversibly bound to the sorbent. In this case, a stronger elution solvent, adjustment of the eluent pH, or an increased elution volume may be necessary.[3][4]
Q5: How stable is this compound under different conditions?
Like other long-chain acyl-CoAs, this molecule is unstable in aqueous solutions and is sensitive to pH and temperature.[1] Hydrolysis is a major concern, and the rate of degradation increases significantly in alkaline or strongly acidic conditions.[1][9] For maximum stability, all procedures should be performed quickly and at low temperatures (e.g., on ice), and solutions should be maintained at a slightly acidic pH.[2]
Troubleshooting Workflows and Data
General Experimental Workflow
The following diagram outlines a typical workflow for the extraction and analysis of long-chain acyl-CoAs. Each step presents a potential point for analyte loss.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis [agris.fao.org]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. silicycle.com [silicycle.com]
- 9. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3,5-Dihydroxytetradecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 3,5-Dihydroxytetradecanoyl-CoA analysis. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound?
A1: The most common and robust method for the analysis of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly using a triple quadrupole mass spectrometer for high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may lack the specificity to distinguish it from other structurally similar acyl-CoAs.
Q2: How should I prepare my samples for analysis?
A2: Sample preparation is critical for accurate analysis. A general workflow includes:
-
Homogenization: Tissues or cells should be homogenized in a cold buffer to minimize enzymatic degradation.
-
Extraction: A liquid-liquid extraction or solid-phase extraction (SPE) is typically used to isolate the acyl-CoAs. A common method involves protein precipitation with an organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation.
-
Concentration: The supernatant containing the analyte may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.
Q3: What are the key parameters for method validation?
A3: According to international guidelines, the key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity and Range: The ability to produce test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC/LC-MS
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For acyl-CoAs, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.
-
Column Choice: Consider using a column specifically designed for acyl-CoA analysis or a high-quality C18 column.
-
Sample Overload: Inject a smaller volume or a more diluted sample.
-
Contamination: Clean the column with a strong solvent wash.
-
Issue 2: Low Signal Intensity or Poor Sensitivity in Mass Spectrometry
-
Possible Cause: Inefficient ionization, matrix effects, or improper MS settings.
-
Troubleshooting Steps:
-
Ion Source Optimization: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature.
-
Matrix Effects: Dilute the sample or improve the sample cleanup procedure to reduce interfering substances from the matrix. The use of an isotopically labeled internal standard can help to correct for matrix effects.[1]
-
MS/MS Transition: Ensure that you have selected the optimal precursor and product ions for your multiple reaction monitoring (MRM) transition.
-
Issue 3: High Variability in Results (Poor Precision)
-
Possible Cause: Inconsistent sample preparation, instrument instability, or issues with the internal standard.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that all steps of the sample preparation are performed consistently. Use of an automated system can improve reproducibility.
-
Internal Standard: Use a stable, isotopically labeled internal standard that is added at the beginning of the sample preparation process to account for variability in extraction and instrument response.
-
Instrument Performance: Check the performance of the LC-MS system by running system suitability tests.
-
Experimental Protocols & Data Presentation
Protocol: LC-MS/MS Analysis of this compound
This protocol is a general guideline and may need to be optimized for your specific application.
-
Sample Preparation (Solid-Phase Extraction)
-
Condition an SPE cartridge with methanol, followed by equilibration with a wash buffer.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound with an appropriate elution solvent.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
LC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-based gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]+ for this compound.
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.
-
Data Presentation: Method Validation Summary
The following tables summarize typical acceptance criteria for method validation parameters.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Range | To be defined based on the expected concentration of the analyte. |
Table 2: Accuracy and Precision
| Level | Accuracy (% Recovery) | Precision (RSD%) |
| Low QC | 80-120% | ≤ 15% |
| Mid QC | 80-120% | ≤ 15% |
| High QC | 80-120% | ≤ 15% |
Table 3: Limits of Detection and Quantitation
| Parameter | Method |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Visualizations
Caption: A typical workflow for analytical method validation.
Caption: A logical approach to troubleshooting common analytical issues.
References
Technical Support Center: Quantification of Low-Abundance Acyl-CoAs
Welcome to the technical support center for the quantification of low-abundance acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying low-abundance acyl-CoAs?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the sensitive and selective quantification of acyl-CoAs.[1] This technique provides high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[1]
Q2: My acyl-CoA samples seem to be degrading. What are the primary causes and how can I prevent this?
Acyl-CoAs are inherently unstable and susceptible to both enzymatic and chemical degradation, particularly hydrolysis in aqueous solutions with alkaline or strongly acidic pH.[1][2][3] To minimize degradation, follow these best practices:
-
Rapid Processing: Process fresh tissue samples immediately whenever possible.[2]
-
Cold Conditions: Always work quickly and keep samples on ice throughout the extraction process.[2]
-
Proper Storage: If immediate processing is not feasible, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize degradation.[2] Avoid repeated freeze-thaw cycles.[2]
-
Reconstitution Solvent: For reconstitution before analysis, methanol (B129727) or a buffered solution such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can enhance stability compared to unbuffered aqueous solutions.[3][4]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode mass spectrometry?
In positive ion mode MS/MS, acyl-CoAs exhibit a distinctive fragmentation pattern. A common feature is the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][5] This predictable fragmentation allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[1] Another frequently observed fragment ion is at m/z 428, which results from the cleavage between the 5' diphosphates.[1][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of low-abundance acyl-CoAs.
Issue 1: Low Recovery of Acyl-CoAs
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | - Ensure thorough homogenization of the tissue; a glass homogenizer is recommended for better disruption.[2] - Optimize the ratio of extraction solvent to tissue weight. A 20-fold excess of solvent is often advised.[2] |
| Analyte Degradation During Extraction | - Work quickly and maintain samples on ice at all times.[2] - Use fresh, high-purity solvents to prevent chemical degradation.[2] - Incorporate an internal standard early in the workflow to monitor and correct for recovery losses.[2] |
| Inefficient Solid-Phase Extraction (SPE) | - Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[2] - Optimize the wash and elution steps to maximize recovery of target analytes while minimizing contaminants.[2] |
Issue 2: Poor Chromatographic Peak Shape and Resolution
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | - For reversed-phase chromatography (e.g., C18 column), using ion-pairing agents can improve peak shape. However, be aware that these can be difficult to remove from the column.[6] - Operating at a high pH (e.g., 10.5 with ammonium hydroxide) can also enhance peak shape and resolution for acyl-CoAs.[1][6] |
| Co-elution with Interfering Species | - Adjust the gradient elution profile to better separate acyl-CoA species from each other and from matrix components. - Consider using a different column chemistry, such as hydrophilic interaction liquid chromatography (HILIC), which may offer alternative selectivity for these polar molecules.[6] |
Issue 3: Inaccurate or Imprecise Quantification
| Possible Cause | Troubleshooting Steps |
| Matrix Effects and Ion Suppression | - Implement stable isotope-labeled internal standards that co-elute with the analytes to compensate for matrix effects.[7] - Improve chromatographic separation to better resolve analytes from interfering species that can cause ion suppression.[3] |
| Non-Linearity of Calibration Curves | - Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects.[1] - Employ a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy, especially at lower concentrations.[1] |
| Lack of a Suitable Internal Standard | - Choose an internal standard that is not naturally present in the sample but has similar chemical properties to the analytes of interest. Odd-chain acyl-CoAs are often a good choice.[1][8] - Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency.[1] |
Quantitative Data Summary
The abundance of acyl-CoAs can vary significantly between different cell lines and tissue types. The following tables provide a summary of reported quantitative data for various acyl-CoA species.
Table 1: Acyl-CoA Abundance in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644[4] | - | - |
| Propionyl-CoA | 3.532[4] | - | - |
| Butyryl-CoA | 1.013[4] | - | - |
| Valeryl-CoA | 1.118[4] | - | - |
| Crotonoyl-CoA | 0.032[4] | - | - |
| HMG-CoA | 0.971[4] | - | - |
| Succinyl-CoA | 25.467[4] | - | - |
| Glutaryl-CoA | 0.647[4] | - | - |
| C14:0-CoA | - | ~2.5[4] | ~1.5[4] |
| C16:0-CoA | - | ~12[4] | ~4[4] |
Note: Direct comparison between cell lines may be affected by the different units of measurement (per cell vs. per mg protein).
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Acyl-CoA Analysis by LC-MS/MS
| Acyl-CoA Species | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Various Analytes | 2 to 133 nM[5] | - |
| Short-Chain Acyl-CoAs | 0.5 fmol[9] | 5 fmol[9] |
Experimental Protocols & Workflows
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types, combining solvent extraction with solid-phase extraction for enhanced purity and recovery.[2]
Materials:
-
Frozen tissue sample
-
Glass homogenizer[2]
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[2]
-
Acetonitrile (B52724) (ACN)[2]
-
Isopropanol[2]
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns[2]
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)[2]
Procedure:
-
Homogenization: Weigh approximately 100 mg of frozen tissue. In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[2]
-
Extraction: Add organic solvents like acetonitrile and isopropanol (B130326) to the homogenate.
-
Purification: Employ solid-phase extraction (SPE) for purification to increase recovery rates.[2]
-
Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.[2]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Preventing Enzymatic Degradation of 3,5-Dihydroxytetradecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dihydroxytetradecanoyl-CoA. The focus is on preventing its enzymatic degradation following extraction from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic threats to this compound stability post-extraction?
A1: Post-extraction, this compound is susceptible to degradation by two main classes of enzymes that are likely to be co-extracted:
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, converting the acyl-CoA back to a free fatty acid and Coenzyme A (CoA).[1][2] This is a major cause of sample loss.
-
3-Hydroxyacyl-CoA Dehydrogenases (HADH): These enzymes can oxidize the hydroxyl groups on the fatty acyl chain, altering the structure of your target molecule.[3][4] Given that this compound has two hydroxyl groups, it may be a substrate for such dehydrogenases.
Q2: How can I rapidly inactivate these enzymes upon extraction?
A2: Immediate inactivation of enzymatic activity, a process known as quenching, is critical.[5] Effective quenching can be achieved by:
-
Cold Organic Solvents: Rapidly introducing an ice-cold organic solvent like methanol (B129727), acetonitrile (B52724), or a mixture of these with water is a common and effective method.[5]
-
Acidification: Lowering the pH of the extraction buffer, for instance with formic acid or sulfosalicylic acid, can denature and inactivate many enzymes.[6]
-
Flash Freezing: For tissue samples, snap-freezing in liquid nitrogen immediately after collection is a crucial first step to halt all metabolic activity before extraction.
Q3: What storage conditions are optimal for extracted this compound?
A3: Acyl-CoAs are inherently unstable in aqueous solutions. For short-term storage (up to 24 hours), keep samples on ice (4°C) in a neutral pH buffer (around pH 6.8-7.4). For long-term storage, samples should be stored at -80°C. It is also advisable to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no recovery of this compound | Incomplete quenching of enzymatic activity. | - Ensure immediate and thorough mixing with ice-cold quenching/extraction solvent. - For tissues, pulverize the sample in liquid nitrogen before homogenization. |
| Degradation by Acyl-CoA Thioesterases (ACOTs). | - Use an extraction buffer with a slightly acidic pH (e.g., pH 4.9) to inhibit thioesterase activity. - Consider adding a broad-spectrum thioesterase inhibitor to your extraction buffer. | |
| Degradation by 3-Hydroxyacyl-CoA Dehydrogenases (HADH). | - Ensure your quenching method is rapid and effective. - If HADH activity is suspected, consider the use of a general dehydrogenase inhibitor, though specificity may be a concern. | |
| Inconsistent results between replicates | Variable quenching efficiency. | - Standardize the time between sample collection and quenching. - Ensure consistent and rapid homogenization for all samples. |
| Sample degradation during processing. | - Keep samples on ice at all times during processing. - Minimize the time between extraction and analysis. | |
| Presence of free 3,5-dihydroxytetradecanoic acid in the sample | Hydrolysis of the thioester bond by ACOTs. | - Optimize quenching and extraction conditions to inhibit ACOT activity (see above). - Ensure the pH of your solutions is not alkaline, as this can promote non-enzymatic hydrolysis. |
Quantitative Data Summary
The stability and recovery of acyl-CoAs are highly dependent on the chosen methods. The following tables provide a summary of quantitative data from studies on long-chain acyl-CoAs, which can serve as a guide for optimizing your protocol for this compound.
Table 1: Comparison of Long-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Extraction Method | Acyl-CoA Species | Average Recovery (%) | Reference |
| Acetonitrile/2-Propanol with SPE | Palmitoyl-CoA (C16:0) | 83-90% | [7] |
| Acetonitrile/2-Propanol with SPE | Oleoyl-CoA (C18:1) | 85-90% | [7] |
| Acetonitrile/2-Propanol with SPE | Arachidonyl-CoA (C20:4) | 83-88% | [7] |
| KH2PO4 buffer (pH 4.9), 2-Propanol, Acetonitrile with SPE | Various Long-Chain Acyl-CoAs | 70-80% | [6] |
Table 2: Stability of Long-Chain Acyl-CoAs in Different Solvents at 4°C Over 48 Hours
| Solvent | Acyl-CoA Species | Coefficient of Variation (%) | Reference |
| 50% Methanol in 50mM Ammonium (B1175870) Acetate (pH 6.8) | C16:0-CoA | ~5% | [8] |
| 50% Methanol in 50mM Ammonium Acetate (pH 4.0) | C16:0-CoA | ~10% | [8] |
| Water | C16:0-CoA | ~15% | [8] |
| 50% Methanol in Water | C16:0-CoA | ~8% | [8] |
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction from cell cultures.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% Methanol in water
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
-
Cell Washing: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Quenching: Immediately add 1 mL of ice-cold 80% methanol to the plate.
-
Cell Lysis and Collection: Use a cell scraper to scrape the cells in the cold methanol. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Vortex the lysate vigorously for 1 minute.
-
Lysate Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Storage: Store the extract at -80°C until analysis.
Protocol 2: Extraction of this compound from Tissue with Solid-Phase Extraction (SPE)
This protocol is adapted from a method designed for high recovery of long-chain acyl-CoAs from tissue samples.[6]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, ice-cold
-
2-Propanol, ice-cold
-
Acetonitrile (ACN), ice-cold
-
Weak anion exchange solid-phase extraction (SPE) columns
-
SPE Wash Solution (e.g., Acetonitrile)
-
SPE Elution Solution (e.g., Methanol with a volatile buffer)
-
Nitrogen evaporator
Procedure:
-
Tissue Pulverization: Weigh approximately 50-100 mg of frozen tissue. In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder.
-
Homogenization: Transfer the powdered tissue to a pre-chilled glass homogenizer. Add 1 mL of ice-cold Homogenization Buffer and homogenize thoroughly. Add 1 mL of ice-cold 2-propanol and homogenize again.
-
Extraction: Transfer the homogenate to a centrifuge tube. Add 2 mL of ice-cold acetonitrile and vortex vigorously for 2 minutes.
-
Protein Precipitation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE): a. Condition the SPE column according to the manufacturer's instructions. b. Load the supernatant onto the column. c. Wash the column with the SPE Wash Solution to remove impurities. d. Elute the acyl-CoAs with the SPE Elution Solution.
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., 50% methanol in 50mM ammonium acetate, pH 6.8).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The inhibition of L-3-hydroxyacyl-CoA dehydrogenase by acetoacetyl-CoA and the possible effect of this inhibitor on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electrospray Ionization for Dihydroxy Acyl-CoAs
Welcome to the technical support center for the analysis of dihydroxy acyl-CoAs using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for dihydroxy acyl-CoAs in ESI-MS?
In positive ion mode, you can typically expect to observe singly protonated molecules [M+H]+ and sodium adducts [M+Na]+. In negative ion mode, the deprotonated molecule [M-H]- is commonly observed. The relative intensity of these ions can be influenced by the solvent composition and ESI source parameters.
Q2: What are the characteristic fragmentation patterns for dihydroxy acyl-CoAs in tandem MS (MS/MS)?
While specific data for dihydroxy acyl-CoAs is limited, based on the fragmentation of general acyl-CoAs, you can expect the following:
-
Positive Ion Mode: A characteristic neutral loss of 507.0 Da from the [M+H]+ precursor is often the most abundant fragment, representing the loss of the 3'-phospho-ADP moiety.[1][2] Other product ions derived from the CoA moiety may also be observed.[1]
-
Negative Ion Mode: Fragmentation can be more complex and may yield multiple product ions. The fragmentation patterns are influenced by the number and position of the hydroxyl groups.[3]
It is highly recommended to determine the optimal collision energy for your specific dihydroxy acyl-CoA standards to achieve the desired fragmentation.
Q3: Which ionization mode, positive or negative, is more sensitive for acyl-CoA analysis?
For general fatty acyl-CoAs, positive ion mode has been reported to be approximately three times more sensitive than negative ion mode.[1] However, the optimal mode can be compound-dependent. For medium-chain acyl-CoAs, the negative ion mode was found to be slightly more sensitive.[4] It is advisable to test both ionization modes for your specific dihydroxy acyl-CoA of interest to determine the best approach for your application.
Q4: How does the presence of dihydroxy groups affect the chromatographic separation of acyl-CoAs?
The addition of hydroxyl groups increases the polarity of the molecule. This typically leads to earlier elution times in reverse-phase chromatography compared to their non-hydroxylated counterparts. For example, an α-hydroxy-C18:0-CoA was observed to have a shorter retention time than C18:0-CoA.[1] You will likely need to adjust your chromatographic gradient to achieve optimal separation of dihydroxy acyl-CoAs from other species in your sample.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal for Dihydroxy Acyl-CoA | Suboptimal ESI Source Parameters: Incorrect spray voltage, gas flows, or temperatures. | Systematically optimize the ESI source parameters. Start with the values provided in the tables below as a baseline and adjust one parameter at a time. Pay close attention to the sprayer voltage, as both too low and too high voltages can lead to poor signal.[5] |
| Inappropriate Solvent Composition: The solvent may not be conducive to efficient ionization. | For reversed-phase chromatography, ensure your mobile phases are compatible with ESI (e.g., water, acetonitrile (B52724), methanol). The addition of volatile modifiers like ammonium (B1175870) acetate (B1210297) can be beneficial.[6] For direct infusion, a solution of 50:50 (v/v) water/acetonitrile with a low concentration of an ion-pairing agent like triethylammonium (B8662869) acetate (TEAA) can be a good starting point.[1] | |
| Sample Degradation: Acyl-CoAs can be unstable, particularly at non-optimal pH and temperature. | Prepare samples fresh and keep them cold. Test the stability of your dihydroxy acyl-CoAs in your chosen reconstitution solution over time.[7] | |
| Ion Suppression: Matrix components in your sample can interfere with the ionization of your analyte. | Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. Diluting the sample may also help to mitigate matrix effects. | |
| Poor Peak Shape in LC-MS | Unsuitable Chromatographic Conditions: The column chemistry or mobile phase may not be optimal for these polar molecules. | Consider using a different stationary phase (e.g., C8 instead of C18) for better retention and peak shape of more polar dihydroxy acyl-CoAs. Optimize the gradient elution profile. |
| Analyte Adsorption: Dihydroxy acyl-CoAs may be adsorbing to surfaces in the LC system. | Ensure all tubing and connections are inert. Passivating the system with a high-concentration standard injection before running samples can sometimes help. | |
| Inconsistent Fragmentation or Unexpected Adducts | In-source Fragmentation: Fragmentation of the analyte is occurring in the ESI source before entering the mass analyzer. | Reduce the cone voltage (or equivalent parameter) to minimize in-source fragmentation. Optimize the source temperature, as high temperatures can also promote fragmentation. |
| Presence of Salts: Contamination with non-volatile salts (e.g., sodium, potassium) can lead to dominant adduct formation and suppress the desired protonated/deprotonated ions. | Use high-purity solvents and additives. If possible, use plastic vials instead of glass to avoid leaching of metal ions.[5] |
Experimental Protocols
General Protocol for LC-ESI-MS/MS Analysis of Dihydroxy Acyl-CoAs
This protocol is a starting point and should be optimized for your specific instrumentation and dihydroxy acyl-CoA of interest.
-
Sample Preparation:
-
Extract dihydroxy acyl-CoAs from your biological matrix using a suitable protein precipitation and/or solid-phase extraction method.
-
Reconstitute the dried extract in a solvent compatible with your LC mobile phase (e.g., 50% methanol (B129727) or acetonitrile in water).
-
-
Liquid Chromatography:
-
Column: A C18 or C8 reversed-phase column is a common choice.
-
Mobile Phase A: Water with 5 mM ammonium acetate.[6]
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: Develop a gradient that provides good retention and separation of your dihydroxy acyl-CoA from other components. Due to their increased polarity, a shallower gradient at the beginning of the run may be necessary.
-
Flow Rate: Typically in the range of 200-400 µL/min for analytical scale columns.
-
-
Mass Spectrometry (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]+ for your specific dihydroxy acyl-CoA.
-
Product Ion (Q3): The ion corresponding to the neutral loss of 507.0 Da.
-
Optimization: Infuse a standard solution of your dihydroxy acyl-CoA to optimize source parameters (see tables below) and collision energy for the MRM transition.
-
Data Presentation
Table 1: Starting ESI-MS Parameters for Acyl-CoA Analysis (Positive Ion Mode)
These parameters are based on published methods for general acyl-CoAs and should be used as a starting point for optimizing the analysis of dihydroxy acyl-CoAs.
| Parameter | Value | Reference |
| Capillary Voltage | 3.20 - 5.5 kV | [1][7] |
| Cone Voltage | 45 V | [7] |
| Source Temperature | 120 - 350 °C | [1][7] |
| Desolvation Temperature | 500 °C | [7] |
| Desolvation Gas Flow | 500 L/h | [7] |
Table 2: Starting ESI-MS Parameters for Acyl-CoA Analysis (Negative Ion Mode)
| Parameter | Value | Reference |
| Capillary Voltage | -4.5 kV | [1] |
| Source Temperature | 350 °C | [1] |
| Interface Heater | 100 °C | [1] |
Visualizations
Caption: Experimental workflow for the analysis of dihydroxy acyl-CoAs.
Caption: Troubleshooting logic for poor ESI signal of dihydroxy acyl-CoAs.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
resolving isomeric interference in 3,5-Dihydroxytetradecanoyl-CoA analysis
Welcome to the technical support center for the analysis of 3,5-Dihydroxytetradecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomeric interference and other challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of this compound?
The primary challenge in analyzing this compound is the presence of multiple stereoisomers. Specifically, the hydroxyl groups at the C3 and C5 positions create four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). These isomers have identical mass-to-charge ratios (m/z) and similar physicochemical properties, making their separation and individual quantification difficult with standard analytical techniques. Resolving these isomers is critical as they may have different biological activities.
Q2: Which analytical techniques are best suited for resolving these isomeric interferences?
Chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most effective technique for the separation and quantification of this compound stereoisomers. Chiral HPLC utilizes a stationary phase with a chiral selector that interacts differently with each stereoisomer, leading to their separation. Tandem mass spectrometry provides high sensitivity and selectivity for detection. Gas chromatography-mass spectrometry (GC-MS) after derivatization can also be used, particularly for the free 3,5-dihydroxytetradecanoic acid.
Q3: Is derivatization necessary for the analysis of this compound?
While direct analysis of the acyl-CoA is possible with LC-MS/MS, derivatization is often recommended for several reasons:
-
Improved Chromatographic Resolution: Derivatizing the hydroxyl groups can enhance the separation of stereoisomers on a chiral column.
-
Increased Sensitivity in MS: For LC-MS, derivatization can improve ionization efficiency.
-
Volatility for GC-MS: For GC-MS analysis of the corresponding fatty acid, derivatization of the carboxylic acid and hydroxyl groups is essential to increase volatility. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Q4: How can I confirm the identity of each stereoisomer peak in my chromatogram?
Confirming the identity of each stereoisomer peak requires the use of chemically synthesized, pure stereoisomeric standards. By injecting each standard individually, you can determine its retention time under your specific chromatographic conditions and then assign the peaks in your sample mixture accordingly.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound isomers.
Chromatography Issues
| Problem | Possible Causes | Solutions |
| Poor or no separation of stereoisomers | Inappropriate chiral column. | Select a chiral stationary phase known to be effective for hydroxylated fatty acids, such as a polysaccharide-based column (e.g., Chiralcel OD-RH). |
| Suboptimal mobile phase composition. | Optimize the mobile phase. A common starting point is a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. | |
| Inadequate temperature control. | Maintain a constant and optimized column temperature. A temperature of 25°C is a good starting point. | |
| Peak tailing | Secondary interactions with the stationary phase. | Add a small percentage of a competing agent to the mobile phase. Ensure the pH of the mobile phase is appropriate for the analyte. |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, consider replacing the column. | |
| Split peaks | Column void or channeling. | This may indicate column degradation. Replace the column. |
| Injector issues. | Ensure the injector is functioning correctly and that the sample is fully dissolved in the injection solvent. | |
| Shifting retention times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate composition. |
| Fluctuations in column temperature. | Use a reliable column oven and allow the system to fully equilibrate before analysis. | |
| Column aging. | Retention times can shift over the lifetime of a column. Regular use of standards is necessary for peak identification. |
Mass Spectrometry Issues
| Problem | Possible Causes | Solutions |
| Low signal intensity | Poor ionization efficiency. | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Consider derivatization to enhance ionization. |
| Ion suppression from matrix components. | Improve sample clean-up using solid-phase extraction (SPE). Optimize chromatographic separation to elute the analyte in a region with less co-eluting matrix components. | |
| Incorrect mass transitions (for MRM). | Optimize the precursor and product ions for your specific analyte and instrument. For a dihydroxy C14-CoA, the precursor ion will be the molecular ion, and product ions will likely result from fragmentation of the CoA moiety and neutral losses of water. | |
| High background noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Contaminated mass spectrometer source. | Clean the ion source according to the manufacturer's instructions. | |
| Inconsistent fragmentation pattern | Fluctuating collision energy. | Optimize and stabilize the collision energy in your MS/MS method. |
| In-source fragmentation. | Adjust source conditions to minimize fragmentation before the collision cell. |
Experimental Protocols
Chiral HPLC-MS/MS Method for this compound Stereoisomers
This protocol is adapted from a method for the separation of 3,5-dihydroxy ester stereoisomers and should be optimized for your specific instrument and standards.
1. Sample Preparation:
-
If starting from biological samples, perform a lipid extraction followed by solid-phase extraction (SPE) to isolate the acyl-CoA fraction.
-
For analysis of the free fatty acid, perform alkaline hydrolysis of the acyl-CoA, followed by acidification and liquid-liquid extraction.
2. Derivatization (for GC-MS or improved LC separation):
-
For GC-MS analysis of the free acid, derivatize with a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 60°C for 30-60 minutes.
-
For LC-MS, derivatization may not be necessary but can be explored to improve separation.
3. Chiral HPLC Conditions:
-
Column: Chiralcel OD-RH, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: Start with a low percentage of B, and run a linear gradient to a higher percentage of B over 20-30 minutes to elute the isomers. A starting point could be a gradient of 25-30% B over 25 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5-10 µL
4. Mass Spectrometry Conditions (ESI-MS/MS):
-
Ionization Mode: Negative or Positive Ion Electrospray (ESI) - to be optimized. Negative mode is often suitable for fatty acids.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The m/z of the [M-H]⁻ or [M+H]⁺ ion of this compound.
-
Product Ions (Q3): Characteristic fragment ions. For acyl-CoAs, fragments related to the CoA moiety are common. For the free acid, neutral losses of water and fragments from cleavage adjacent to the hydroxyl groups are expected. These must be determined by infusing a standard.
Visualizations
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Logical troubleshooting flow for resolving isomeric interference issues.
Technical Support Center: Improving the Sensitivity of Acyl-CoA Detection in Complex Matrices
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the sensitive detection of acyl-CoA molecules in complex biological matrices. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to refine your experimental protocols and enhance the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying acyl-CoAs?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for the quantification of acyl-CoAs due to its high sensitivity and selectivity.[1] This technique, particularly when using methods like multiple reaction monitoring (MRM), allows for the specific detection of precursor-to-product ion transitions for each acyl-CoA species, minimizing interference from the complex matrix.[1]
Q2: My acyl-CoA samples are degrading. What are the common causes and how can I prevent this?
A2: Acyl-CoAs are inherently unstable and susceptible to both enzymatic and chemical degradation.[2][3] Key factors include:
-
Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond.[3] To mitigate this, it is crucial to quench all enzymatic activity immediately upon sample collection by flash-freezing in liquid nitrogen and maintaining ice-cold conditions throughout the extraction process.[2][3]
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1][3] Maintaining a slightly acidic pH (typically between 4.0 and 6.0) during extraction and storage is recommended.[3]
-
Temperature Instability: Elevated temperatures accelerate degradation.[3] All steps should be performed on ice, and samples should be stored at -80°C.[2][3]
Q3: I am observing a low signal or a complete loss of signal for my acyl-CoA analytes in LC-MS. What are the likely causes and troubleshooting steps?
A3: Low or no signal can be attributed to several factors:
-
Sample Degradation: As mentioned in Q2, ensure proper sample handling to prevent degradation.
-
Inefficient Ionization: The composition of the mobile phase can significantly impact ionization efficiency. Ensure optimal pH and organic solvent concentration.
-
Ion Suppression (Matrix Effects): Co-eluting endogenous molecules from the sample matrix can interfere with the ionization of the target analytes, leading to a suppressed signal.[4] Strategies to mitigate this are discussed in Q5.
-
Suboptimal MS Parameters: Ensure that the precursor and product ion m/z values, as well as the collision energy, are correctly optimized for your specific acyl-CoA species.[4]
-
Chromatographic Issues: Poor peak shape due to column contamination or overload can decrease the signal-to-noise ratio.[4] Regular column maintenance and optimization of loading amounts are crucial.
Q4: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A4: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][5] Another common fragment ion is observed at m/z 428, which results from the cleavage between the 5' diphosphates.[1] This predictable fragmentation pattern allows for the use of neutral loss or precursor ion scanning to identify a broad range of acyl-CoA species within a sample.
Q5: How can I mitigate matrix effects in my acyl-CoA analysis?
A5: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in complex matrices.[6] Several strategies can be employed to minimize their impact:
-
Effective Sample Cleanup: Solid-phase extraction (SPE) is a highly effective method for removing interfering matrix components before LC-MS analysis.[2]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate the analytes of interest from co-eluting matrix components is crucial.[6]
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects and variations in extraction recovery.[1] If a stable isotope-labeled standard is unavailable, an odd-chain acyl-CoA can be used.[1]
-
Standard Addition: This method involves creating a calibration curve for each sample by spiking the sample extract with known concentrations of the analyte. While effective, it is a time-consuming approach.[7]
Troubleshooting Guides
Guide 1: Low Recovery of Acyl-CoAs
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis/Tissue Homogenization | Ensure thorough homogenization using an appropriate method (e.g., glass homogenizer). Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often recommended.[2] |
| Analyte Degradation | Work quickly and maintain samples on ice at all times. Use fresh, high-purity solvents. Incorporate an internal standard early in the workflow to monitor recovery throughout the process.[2] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Optimize the wash and elution solvent compositions and volumes. |
| Poor Solubility of Long-Chain Acyl-CoAs | Ensure the final extract is in a solvent that maintains the solubility of long-chain species, such as a methanol (B129727)/water mixture.[2] |
Guide 2: Poor Chromatographic Peak Shape
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Implement a column wash step with a strong solvent after each analytical run. Consider using a guard column to protect the analytical column. |
| Inappropriate Mobile Phase | Optimize the mobile phase pH and organic solvent gradient to ensure good peak shape for your target acyl-CoAs. |
| Column Overload | Reduce the injection volume or dilute the sample to avoid overloading the analytical column. |
| Analyte Adsorption | The inclusion of a small percentage of a weak acid, such as formic acid, in the mobile phase can sometimes improve peak shape for acidic analytes. |
Quantitative Data Summary
The sensitivity of acyl-CoA detection methods can vary significantly based on the analytical technique and sample matrix. The following tables provide a summary of reported quantitative data for comparison.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Acyl-CoA Analysis by LC-MS/MS
| Analyte | Method | LOD | LOQ | Reference |
| Various Acyl-CoAs (C2-C20) | UHPLC-MS/MS | 1-5 fmol | - | [8] |
| 3-Hydroxy-Octanoyl-CoA | LC-MS/MS | 1-10 fmol | 5-50 fmol | [9] |
| Various Acyl-CoAs | LC-MS/MS | 2-133 nM | - | [10] |
| Acetyl-CoA & Malonyl-CoA | LC-MS/MS | - | 1.09 ng/mL | [10] |
| Various Acyl-CoAs | LC-MS/MS | - | S/N of 10 | [5] |
Table 2: Reported Recovery Rates for Acyl-CoA Extraction
| Extraction Method | Acyl-CoA Chain Length | Recovery Rate | Reference |
| Acetonitrile/2-propanol extraction with SPE | Short, Medium, & Long | 83-90% | [11] |
| Acetonitrile/2-propanol extraction | Short, Medium, & Long | 93-104% | [11] |
| UHPLC-MS/MS with serial HILIC and RP chromatography | C2 to C20 | 90-111% | [8] |
Experimental Protocols
Detailed Protocol: Extraction of Acyl-CoAs from Mammalian Tissue for LC-MS/MS Analysis
This protocol is a synthesis of established methods designed for high recovery and stability of a broad range of acyl-CoA species.
Materials:
-
Frozen tissue sample (~20-50 mg)
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol, HPLC grade
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a weak anion exchanger)
-
Methanol, HPLC grade
-
Nitrogen gas evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)
Procedure:
-
Sample Preparation:
-
Weigh approximately 20-50 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
-
Homogenization and Extraction:
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Add 2 mL of an acetonitrile/isopropanol (3:1 v/v) solution and homogenize again for 30 seconds.[11]
-
Transfer the homogenate to a centrifuge tube.
-
-
Phase Separation:
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[12]
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for acyl-CoA extraction and analysis.
Caption: Simplified overview of acyl-CoA metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for 3,5-Dihydroxytetradecanoyl-CoA analysis
Technical Support Center: 3,5-Dihydroxytetradecanoyl-CoA Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods.
Q1: I am observing low or no signal for my this compound analyte. What are the potential causes and solutions?
A1: Low or no signal is a common issue that can stem from several factors throughout the analytical workflow.
-
Analyte Instability: Acyl-CoA thioesters are known to be unstable, particularly in aqueous solutions with alkaline or strongly acidic pH.[1] Ensure that samples are processed quickly and kept on ice or at 4°C. For reconstitution of dry samples after evaporation, consider using a solution such as 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) to improve stability.[1][2]
-
Inefficient Extraction: The recovery of acyl-CoAs can be highly dependent on the extraction method.[3] For tissue samples, rapid quenching with cooled aqueous solutions of sulfosalicylic acid can be effective.[3] Alternatively, homogenization in a buffered solvent like 100 mM KH2PO4 followed by extraction with isopropanol (B130326) and acetonitrile (B52724) is a common approach.[3] The efficiency of protein precipitation can be tested with different solvents like methanol or acetonitrile.
-
Suboptimal Mass Spectrometry Parameters: The settings for the mass spectrometer's ion source and fragmentation are critical. For electrospray ionization (ESI), parameters such as ion spray voltage, gas temperatures, and gas flows should be optimized for your specific analyte and instrument.[4][5] Multiple Reaction Monitoring (MRM) settings, including collision energy, should be determined using a pure standard of this compound if available.[4]
-
Sample Matrix Effects: Components in the sample matrix can suppress the ionization of the target analyte. The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects.[6] If a labeled standard is not available, an odd-chain acyl-CoA like pentadecanoyl-CoA (C15:0 CoA) can be used as an internal standard.[1]
Q2: My results show high variability between replicate injections. What should I investigate?
A2: High variability, often indicated by a high coefficient of variation (%CV), points towards issues with precision and reproducibility.
-
Autosampler and Injection Issues: Ensure the autosampler is properly cooled (typically 4°C) to maintain sample stability during the analytical run.[2] Check for any potential for sample evaporation from the vials. The injection volume should be consistent.
-
Chromatographic Inconsistencies: Poorly shaped or shifting peaks can lead to inconsistent integration and high variability. This could be due to column degradation, an unstable mobile phase, or a fluctuating column temperature. Ensure the mobile phase is well-mixed and degassed.
-
Inconsistent Sample Preparation: Variability can be introduced during sample preparation. Ensure thorough mixing and consistent timing for each step of the extraction and derivatization process, if used. The use of an internal standard added at the very beginning of the sample preparation process is crucial to correct for variability during extraction.[1][7]
Q3: How do I choose an appropriate internal standard for my analysis?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 13C- or 2H-labeled this compound). This is because it has nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation and ionization.[7] If a stable isotope-labeled standard is not available, a structurally similar compound that is not endogenously present in the sample can be used. For acyl-CoA analysis, odd-chain acyl-CoAs like heptadecanoyl-CoA or pentadecanoyl-CoA are commonly used.[1][3] The internal standard should be added to the sample at the beginning of the extraction process to account for any analyte loss during sample preparation.[7]
Q4: What are the key parameters for validating my LC-MS/MS method for this compound analysis?
A4: A robust method validation should assess the following:
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²) of the calibration curve, which should ideally be >0.99.[8]
-
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements. These are typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy is often expressed as percent error, and precision as the coefficient of variation (%CV).[4][9]
-
Sensitivity: The sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[1] The LOQ is often defined as a signal-to-noise ratio of 10.[1]
-
Selectivity/Specificity: This ensures that the method is able to differentiate the analyte from other components in the sample. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Stability: The stability of this compound in the sample matrix and in prepared extracts should be evaluated under different storage conditions (e.g., room temperature, 4°C, -80°C) and for different durations.[2]
Quantitative Quality Control Parameters
The following table summarizes key quality control parameters and their generally accepted criteria for LC-MS/MS-based lipidomics and metabolomics assays. These should be adapted based on the specific requirements of your assay and regulatory guidelines.
| Parameter | Quality Control Metric | Acceptance Criteria |
| System Suitability | Peak Area and Retention Time of Internal Standard | %CV < 15% across the analytical batch |
| Calibration Curve | Coefficient of Determination (R²) | R² ≥ 0.99 |
| Accuracy of Calibrators | Within ±15% of nominal concentration (±20% for LLOQ) | |
| Accuracy | Mean concentration of QC samples | Within ±15% of the nominal value |
| Precision | Coefficient of Variation (%CV) of QC samples | Intra-assay: < 15% Inter-assay: < 20% |
| Sensitivity | Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 with acceptable accuracy and precision |
| Carryover | Analyte signal in a blank injection after a high concentration sample | Should be below the LOQ |
| Matrix Effect | Comparison of analyte response in post-extraction spiked matrix vs. neat solution | Internal standard should compensate for matrix effects |
Experimental Protocol: A General Framework for this compound Analysis
This protocol provides a general methodology for the extraction and analysis of this compound from biological samples (e.g., tissue, cells) using LC-MS/MS. This should be optimized for your specific sample type and instrumentation.
1. Sample Preparation and Extraction
-
Homogenization: Homogenize frozen tissue powder or cell pellets in a cold buffer (e.g., 100 mM KH2PO4, pH 7.4) containing an internal standard (e.g., C15:0-CoA or a stable isotope-labeled standard).[3]
-
Solvent Extraction: Add isopropanol and acetonitrile to the homogenate. Vortex thoroughly to ensure mixing.[3]
-
Phase Separation: Add saturated ammonium sulfate (B86663) and vortex again. Centrifuge at a low speed (e.g., 1,900 x g) to separate the phases.[3]
-
Collection: Collect the upper aqueous/organic phase containing the acyl-CoAs.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
2. Sample Clean-up (Optional, but recommended)
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE step can be used to remove interfering substances. The choice of SPE sorbent will depend on the properties of the analyte.
3. LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 50% methanol/50% 50 mM ammonium acetate (pH 6.8).[1][2]
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.
-
Mobile Phases: Use a gradient elution with mobile phases such as:
-
Mobile Phase A: Water with a suitable modifier (e.g., 10 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile/methanol mixture with the same modifier.
-
-
Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Determine the optimal precursor and product ions for this compound and the internal standard by infusing pure standards. The fragmentation of similar 3-hydroxy fatty acids suggests potential neutral losses of water and fragmentation related to the CoA moiety.[10][11]
-
Visualizations
Caption: Quality control workflow for this compound analysis.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape in Acyl-CoA Chromatography
Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to poor peak shape in the chromatography of acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: Why are my acyl-CoA peaks tailing?
A1: Peak tailing in acyl-CoA chromatography is a common issue that can arise from several factors. The primary cause is often secondary interactions between the negatively charged phosphate (B84403) groups of the acyl-CoA molecule and active sites on the stationary phase or HPLC system.[1][2] These active sites can include residual silanol (B1196071) groups on silica-based columns or metal surfaces within the HPLC flow path.[2] Other potential causes include column overload, packing bed deformation, and inappropriate mobile phase pH.[3][4]
Q2: What is causing my acyl-CoA peaks to show fronting?
A2: Peak fronting, where the peak is broader in the first half, is typically caused by column overload, where too much sample is injected.[3][5][6] It can also result from a mismatch between the sample solvent and the mobile phase, particularly if the sample is dissolved in a solvent stronger than the initial mobile phase.[5] Other possibilities include column degradation or collapse.[3][5]
Q3: Why are my acyl-CoA peaks splitting?
A3: Split peaks can be caused by several issues. If all peaks in the chromatogram are split, it often points to a problem before the column, such as a partially blocked inlet frit or a void in the column packing.[3][7][8] If only a single peak is splitting, it is more likely related to the specific analyte or the method conditions, such as co-elution with an interfering compound, or the sample solvent being incompatible with the mobile phase.[3][9]
Q4: How can I improve the peak shape of short-chain acyl-CoAs?
A4: Short-chain acyl-CoAs are particularly challenging due to their hydrophilicity.[10] Using ion-pairing agents, such as dimethylbutylamine (DMBA), in the mobile phase can significantly improve peak shape.[10] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative to reversed-phase chromatography for these compounds.[11] Additionally, derivatization of the phosphate group through methylation can improve peak shape for a full range of acyl-CoAs.[12]
Q5: Can the HPLC system itself contribute to poor peak shape for acyl-CoAs?
A5: Yes, the metallic surfaces of standard HPLC systems, particularly stainless steel, can interact with the phosphate groups of acyl-CoAs, leading to peak tailing and loss of analyte.[12][13] This is a form of nonspecific adsorption.[13] Passivating the HPLC system with acids like nitric acid or citric acid can help to mitigate these interactions by creating a protective oxide layer on the metal surfaces.[13]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
// Path for all peaks tailing overload [label="Check for Column Overload"]; reduce_sample [label="Reduce sample concentration/volume"]; column_issue [label="Inspect Column (frit blockage, void)"]; backflush [label="Backflush or replace column"];
// Path for single/few peaks tailing secondary_interactions [label="Suspect Secondary Interactions"]; mobile_phase_mod [label="Modify Mobile Phase"]; add_ion_pair [label="Add ion-pairing agent (e.g., DMBA)"]; adjust_ph [label="Adjust pH"]; passivate [label="Passivate HPLC System"]; derivatize [label="Consider Derivatization (e.g., methylation)"];
end_good_peak [label="Good Peak Shape", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_all_peaks; check_all_peaks -> yes_all_peaks [label=" All peaks affected "]; check_all_peaks -> no_all_peaks [label=" Specific peaks affected "];
yes_all_peaks -> overload; overload -> reduce_sample; reduce_sample -> end_good_peak; overload -> column_issue [label=" If no improvement "]; column_issue -> backflush; backflush -> end_good_peak;
no_all_peaks -> secondary_interactions; secondary_interactions -> mobile_phase_mod; mobile_phase_mod -> add_ion_pair; add_ion_pair -> end_good_peak; mobile_phase_mod -> adjust_ph [label=" Or "]; adjust_ph -> end_good_peak; secondary_interactions -> passivate [label=" If mobile phase mods fail "]; passivate -> end_good_peak; secondary_interactions -> derivatize [label=" Alternative approach "]; derivatize -> end_good_peak; }
Caption: Troubleshooting workflow for peak fronting in acyl-CoA analysis.
| Potential Cause | Recommended Solution |
| Column Overload | This is the most common cause of peak fronting. [3][5][6]Reduce the amount of sample injected by either lowering the concentration or the injection volume. [5][6] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the initial mobile phase, it can cause peak distortion. [5]Whenever possible, dissolve your sample in the initial mobile phase. [5] |
| Column Degradation/Collapse | A physical change to the column, such as a collapse of the packing material, can lead to peak fronting. [3]This may require column replacement. |
Issue 3: Split Peaks
Split peaks appear as two or more peaks for a single compound.
Caption: Troubleshooting workflow for split peaks in acyl-CoA analysis.
| Potential Cause | Recommended Solution |
| Blocked Inlet Frit | If all peaks are split, it's likely that the inlet frit of the column is partially blocked by particulates from the sample or mobile phase. [3][7]Try backflushing the column. If this doesn't resolve the issue, the column may need to be replaced. |
| Column Void | A void or channel in the column packing material can cause the sample to travel through the column unevenly, resulting in split peaks for all analytes. [3][8]This typically requires column replacement. |
| Sample Solvent Incompatibility | If the sample solvent is not miscible with the mobile phase, or is too strong, it can cause peak splitting, often affecting the earlier eluting peaks more severely. [3]Prepare samples in the mobile phase whenever possible. |
| Co-elution | If only a single peak is split, it may be two different compounds eluting very close together. [3]Adjusting the chromatographic method (e.g., gradient, temperature) may be necessary to resolve the two peaks. |
Experimental Protocols
Protocol 1: HPLC System Passivation for Acyl-CoA Analysis
This protocol is designed to minimize interactions between acyl-CoAs and the metallic surfaces of the HPLC system. [13] Materials:
-
HPLC-grade water
-
6M Nitric Acid (HNO₃)
Procedure:
-
System Preparation:
-
Remove the column and any guard column from the system.
-
Replace the column with a union or a piece of tubing to connect the injector to the detector.
-
-
Initial Water Wash:
-
Flush the entire system with HPLC-grade water for 15 minutes at a flow rate of 1-2 mL/min. 3. Isopropanol Wash:
-
Flush the system with isopropanol for 10 minutes at 1 mL/min to remove any organic residues. 4. Second Water Wash:
-
Flush the system again with HPLC-grade water for 15 minutes at 1-2 mL/min to remove the isopropanol. 5. Nitric Acid Passivation:
-
CAUTION: Nitric acid is highly corrosive. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Flush the system with 6M nitric acid for 30-60 minutes at a flow rate of 1 mL/min. [14]6. Final Water Wash:
-
Flush the system extensively with HPLC-grade water until the eluent is neutral (check with pH paper). This may take an hour or more. It is critical to remove all traces of acid.
-
-
System Re-equilibration:
-
Flush the system with the initial mobile phase for your acyl-CoA analysis until the baseline is stable.
-
Reconnect the column and allow it to equilibrate thoroughly before starting your analysis.
-
This passivation procedure should be repeated periodically (e.g., every 1-2 months of heavy use) to maintain an inert system.
Protocol 2: General Method for Acyl-CoA Extraction and Analysis
This protocol provides a general workflow for the extraction and analysis of acyl-CoAs from biological samples.
Materials:
-
Extraction Solvent: 80% Methanol in water
-
Deproteinization Agent: 5-sulfosalicylic acid (SSA)
-
Reversed-phase C18 column
-
Mobile Phase A: Ammonium acetate (B1210297) with an ion-pairing agent (e.g., DMBA) in water
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Quenching and Extraction:
-
Rapidly quench metabolic activity in your biological sample (e.g., by flash-freezing in liquid nitrogen).
-
Extract the acyl-CoAs by adding a cold extraction solvent (e.g., 80% methanol).
-
Use a deproteinization agent like 5-sulfosalicylic acid (SSA), which has been shown to be effective for retaining short-chain species without requiring a solid-phase extraction (SPE) step. [10]2. Sample Preparation:
-
Centrifuge the extract to pellet the precipitated proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Store the dry pellets at -80°C until analysis.
-
-
Reconstitution and Analysis:
-
Just before analysis, reconstitute the dried extract in the initial mobile phase.
-
Inject the sample onto a reversed-phase C18 column.
-
Use a gradient elution with a mobile phase containing an ion-pairing agent to improve peak shape. [10] * Detect the acyl-CoAs using tandem mass spectrometry (MS/MS), often in positive ion mode, looking for the characteristic neutral loss of 507 amu.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. acdlabs.com [acdlabs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bio-works.com [bio-works.com]
- 9. researchgate.net [researchgate.net]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. welch-us.com [welch-us.com]
internal standard selection for 3,5-Dihydroxytetradecanoyl-CoA quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 3,5-Dihydroxytetradecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
The gold standard for an internal standard in mass spectrometry-based quantification is a stable isotope-labeled version of the analyte of interest.[1] For this compound, this would be a deuterated or ¹³C-labeled this compound. Such a standard will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute during chromatography and exhibit similar ionization efficiency, effectively correcting for variations in sample extraction, processing, and matrix effects.[1][2]
Q2: Is a stable isotope-labeled this compound commercially available?
The commercial availability of specific, complex acyl-CoA derivatives like this compound can be limited. While some common long-chain acyl-CoA standards with stable isotopes are available, a custom synthesis of deuterated this compound might be necessary.[3][4][5][6]
Q3: What are suitable alternatives if a stable isotope-labeled internal standard for this compound is not available?
When a stable isotope-labeled analog is unavailable, a structurally similar compound that is not naturally present in the sample can be used. A good option is an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17-CoA), which is often used for the quantification of even-chain long-chain acyl-CoAs.[7] The key is to select a compound with similar chromatographic behavior and ionization response to the analyte.
Q4: Can I use a commercially available stable isotope-labeled long-chain acyl-CoA, like ¹³C₁₆-Palmitoyl-CoA, as an internal standard?
While not ideal, a commercially available stable isotope-labeled long-chain acyl-CoA such as ¹³C₁₆-Palmitoyl-CoA can be a pragmatic choice.[1] However, it's important to validate its performance thoroughly. Differences in structure, such as the presence of hydroxyl groups in your analyte, can affect chromatographic retention time and ionization efficiency, potentially leading to quantification inaccuracies.
Q5: What is SILEC and can it be used to generate an internal standard for this compound?
SILEC, which stands for Stable Isotope Labeling by Essential nutrients in Cell culture, is an advanced technique for producing a mixture of stable isotope-labeled metabolites, including acyl-CoAs, within cultured cells.[8][9][10] By growing cells in a medium where a precursor like pantothenate (vitamin B5) is replaced with its stable isotope-labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate), the cells will synthesize a full complement of labeled acyl-CoAs.[1][9] This labeled cell lysate can then be used as a source of internal standards for a wide range of acyl-CoAs, including this compound, assuming the cell line is capable of its synthesis.
Troubleshooting Guides
Issue 1: High variability in quantification results between samples.
-
Possible Cause: Inefficient or inconsistent correction by the internal standard. This can happen if the chosen internal standard has different extraction recovery or ionization suppression/enhancement compared to the analyte.
-
Solution:
-
Re-evaluate your internal standard choice. If you are not using a stable isotope-labeled analog of your analyte, consider if a closer structural analog is available.
-
Optimize extraction procedure. Ensure your extraction protocol is robust and reproducible for both the analyte and the internal standard.
-
Assess matrix effects. Perform a post-extraction addition study to determine if the internal standard is adequately compensating for matrix effects. This involves adding the analyte and internal standard to a blank matrix extract and comparing the response to that in a pure solvent.
-
Issue 2: The internal standard peak is not detected or has a very low signal.
-
Possible Cause:
-
Degradation of the internal standard.
-
Incorrect concentration of the internal standard spiking solution.
-
The internal standard is not being ionized effectively under the chosen mass spectrometry conditions.
-
-
Solution:
-
Check the stability of your internal standard. Prepare fresh stock and working solutions. Acyl-CoAs can be unstable, especially at room temperature and non-optimal pH.
-
Verify the concentration of your spiking solution.
-
Optimize MS parameters for the internal standard. Infuse the internal standard directly into the mass spectrometer to optimize parameters like cone voltage and collision energy.
-
Issue 3: The internal standard and analyte peaks are not chromatographically resolved.
-
Possible Cause: The chosen internal standard is too structurally similar to the analyte and the chromatographic method lacks sufficient resolution. This is generally the desired behavior for a stable isotope-labeled internal standard but can be problematic if you are trying to use a non-labeled analog that is also endogenously present.
-
Solution:
-
Modify the chromatographic gradient. Adjust the mobile phase composition and gradient slope to improve separation.
-
Consider a different column. A column with a different stationary phase (e.g., C8 instead of C18) or a longer column may provide better resolution.[7]
-
Data Presentation
Table 1: Comparison of Internal Standard Options for this compound Quantification
| Internal Standard Type | Example(s) | Pros | Cons |
| Ideal: Stable Isotope Labeled Analyte | Deuterated or ¹³C-labeled this compound | - Co-elutes with analyte- Identical chemical and physical properties- Corrects for all stages of sample preparation and analysis | - Often not commercially available- May require custom synthesis |
| Alternative: Odd-Chain Acyl-CoA | Heptadecanoyl-CoA (C17-CoA) | - Not typically endogenous- Commercially available | - Different chromatographic retention time- May have different ionization efficiency- Does not perfectly mimic analyte behavior |
| Alternative: Stable Isotope Labeled Long-Chain Acyl-CoA | ¹³C₁₆-Palmitoyl-CoA | - Commercially available- Stable isotope label aids in detection | - Different chemical structure and polarity- Different chromatographic retention time- May not accurately correct for matrix effects |
| Advanced: SILEC-generated Labeled Analogs | Labeled this compound in a cell extract | - Provides a labeled version of the analyte- Corrects for procedural variability | - Requires cell culture capabilities- Complex workflow- Labeled standard is part of a complex mixture |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Acyl-CoA Quantification
This protocol provides a general starting point for the analysis of long-chain acyl-CoAs. Optimization will be required for your specific instrumentation and analyte.
-
Chromatography:
-
Column: C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[7][11]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[7][11]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7][11]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For many acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate) is observed.[11][12] The precursor ion will be [M+H]⁺. The specific m/z for the precursor and product ions for this compound and the chosen internal standard must be determined.
-
Parameter Optimization: Infuse the analyte and internal standard solutions directly into the mass spectrometer to determine the optimal cone voltage and collision energy for each MRM transition.
-
Protocol 2: Preparation of Internal Standard Spiking Solution
-
Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a suitable solvent (e.g., a mixture of methanol (B129727) and water) to create a concentrated stock solution (e.g., 1 mg/mL). Store this solution at -80 °C.
-
Working Solution: Prepare a series of dilutions from the stock solution to create a working solution at a concentration that will result in a peak area comparable to that of the analyte in your samples.
-
Spiking: Add a precise volume of the internal standard working solution to each sample and calibration standard at the beginning of the sample preparation process. This ensures that the internal standard is present throughout the entire workflow.
Visualizations
Caption: Workflow for selecting an internal standard.
Caption: General experimental workflow for quantification.
References
- 1. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3α-deuterated 7α-hydroxy-DHEA and 7-oxo-DHEA and application in LC-MS/MS plasma analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydroepiandrosterone sulfate quantification in serum using high-performance liquid chromatography/mass spectrometry and a deuterated internal standard: a technique suitable for routine use or as a reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
handling and storage conditions for 3,5-Dihydroxytetradecanoyl-CoA
This technical support center provides guidance on the handling, storage, and use of 3,5-Dihydroxytetradecanoyl-CoA for researchers, scientists, and drug development professionals. The information provided is based on general knowledge of long-chain acyl-CoA esters, as specific data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound, typically supplied as a lyophilized powder or a solid, should be stored at -20°C or preferably at -80°C for long-term stability. It is crucial to keep the compound in a tightly sealed container to prevent moisture absorption and degradation.
Q2: What is the recommended solvent for reconstituting this compound?
A2: Due to the amphiphilic nature of long-chain acyl-CoAs, solubility can be challenging. For stock solutions, it is recommended to use a minimal amount of an organic solvent such as ethanol (B145695), methanol, or DMSO, followed by dilution with an aqueous buffer. The final concentration of the organic solvent should be kept low to avoid interference with downstream biological assays. For some applications, direct sonication in an aqueous buffer may be possible, but the stability of the solution will be limited.
Q3: How stable are aqueous solutions of this compound?
A3: Acyl-CoA esters are susceptible to hydrolysis in aqueous solutions, especially at neutral or alkaline pH. It is strongly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store the solution on ice and use it within a few hours. For longer-term storage, aliquoting the stock solution in an organic solvent and storing it at -80°C is advisable. Avoid repeated freeze-thaw cycles.
Q4: My this compound solution appears cloudy. What should I do?
A4: Cloudiness in the solution often indicates that the critical micelle concentration (CMC) has been exceeded, leading to the formation of micelles. This is a common characteristic of long-chain acyl-CoAs. To address this, you can try gentle warming and sonication to aid dissolution. However, it's important to note that the monomeric concentration of the acyl-CoA in equilibrium with the micelles will remain relatively constant. For enzymatic assays, it is often the monomeric form that is the active substrate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no enzyme activity | 1. Degradation of this compound: The thioester bond is labile. | - Prepare fresh solutions before each experiment. - Store stock solutions in an appropriate organic solvent at -80°C. - Avoid prolonged exposure to high pH or temperature. |
| 2. Micelle formation: The enzyme may not be able to utilize the micellar form of the substrate. | - Use a concentration of this compound below its CMC if known, or test a range of concentrations. - The inclusion of a carrier protein like fatty acid-free BSA in the assay buffer can help to monomerize the acyl-CoA. | |
| 3. Inhibition by organic solvent: The solvent used to dissolve the acyl-CoA may inhibit the enzyme. | - Keep the final concentration of the organic solvent in the assay as low as possible (typically <1%). - Run a solvent control to check for inhibitory effects. | |
| Inconsistent results between experiments | 1. Variability in solution preparation: Inconsistent dissolution can lead to different effective concentrations. | - Standardize the protocol for solution preparation, including solvent, temperature, and mixing time. - Use freshly prepared solutions for each set of experiments. |
| 2. Freeze-thaw cycles: Repeated freezing and thawing can lead to degradation. | - Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Precipitate forms in the solution | 1. Low solubility: The concentration may be too high for the chosen solvent system. | - Try a different solvent or a co-solvent system (e.g., ethanol/water). - Gentle warming and sonication may help to redissolve the precipitate. |
| 2. Interaction with buffer components: Some buffer components may cause precipitation. | - Check the compatibility of this compound with your buffer system. Consider trying a different buffer. |
Experimental Protocols
General Protocol for Preparation of a Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Add a precise volume of an appropriate organic solvent (e.g., ethanol or DMSO) to the vial to achieve a high concentration stock solution (e.g., 10-20 mM).
-
Vortex briefly to ensure complete dissolution.
-
For immediate use, dilute the stock solution to the desired working concentration with the appropriate aqueous buffer.
-
For storage, aliquot the organic stock solution into single-use tubes, flush with an inert gas like argon or nitrogen if possible, and store at -80°C.
Representative Enzyme Assay Workflow
The following diagram illustrates a general workflow for an enzyme assay using this compound as a substrate, such as an acyl-CoA dehydrogenase or hydratase assay.
Signaling Pathways
This compound is an intermediate in fatty acid metabolism. The following diagram illustrates a simplified view of the mitochondrial beta-oxidation pathway, where similar molecules are processed.
Validation & Comparative
A Comparative Guide to Long-Chain 3-Hydroxyacyl-CoA Levels in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of long-chain 3-hydroxyacyl-CoA levels, contrasting their roles and concentrations in healthy individuals versus those with specific metabolic disorders. Due to the limited direct quantitative data on intracellular long-chain 3-hydroxyacyl-CoA thioesters in diseased tissues, this guide will focus on the well-established surrogate markers, long-chain 3-hydroxyacylcarnitines, which are elevated in circulation as a direct consequence of the accumulation of their corresponding acyl-CoAs. The primary disease focus is Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, a rare inherited disorder of fatty acid metabolism.
Introduction to Long-Chain 3-Hydroxyacyl-CoAs
Long-chain 3-hydroxyacyl-CoAs are essential intermediates in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway is crucial for energy production, especially during periods of fasting or prolonged exercise. In healthy tissues, these molecules are transiently formed and quickly metabolized to the next intermediate in the beta-oxidation spiral. However, in certain genetic disorders, enzymatic defects lead to their accumulation, causing cellular toxicity and a range of severe clinical symptoms.
Comparative Analysis: Healthy vs. LCHAD Deficiency
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency is an autosomal recessive genetic disorder that prevents the body from converting certain fats into energy.[1][2] This condition is caused by mutations in the HADHA gene, which provides instructions for making a part of an enzyme complex called mitochondrial trifunctional protein.[1] A deficiency in LCHAD activity disrupts the third step of the beta-oxidation pathway for long-chain fatty acids, leading to the accumulation of long-chain 3-hydroxyacyl-CoAs and their corresponding acylcarnitine esters.[1][3][4]
While direct measurement of intracellular long-chain 3-hydroxyacyl-CoAs is technically challenging and not routinely performed in clinical settings, the analysis of acylcarnitine profiles in plasma or dried blood spots serves as a reliable and sensitive diagnostic method.[3] The levels of specific long-chain 3-hydroxyacylcarnitines, such as 3-hydroxypalmitoylcarnitine (C16-OH) and 3-hydroxyoleoylcarnitine (C18:1-OH), are significantly elevated in individuals with LCHAD deficiency compared to healthy controls.
Table 1: Comparison of Long-Chain 3-Hydroxyacylcarnitine Levels in Healthy vs. LCHAD Deficiency
| Analyte | Healthy Control Levels (Plasma) | LCHAD Deficiency Levels (Plasma) | Fold Increase (Approximate) | Reference |
| 3-Hydroxypalmitoylcarnitine (C16-OH) | Typically < 0.2 µmol/L | Can range from 1 to > 20 µmol/L | > 5-100x | [3] |
| 3-Hydroxyoleoylcarnitine (C18:1-OH) | Typically < 0.1 µmol/L | Can range from 0.5 to > 10 µmol/L | > 5-100x | [3] |
Note: The exact concentrations can vary depending on the laboratory, analytical method, and the individual's metabolic state (e.g., fasting vs. fed). The values presented are illustrative of the significant differences observed.
The accumulation of these toxic metabolites can lead to a variety of clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, retinopathy, and peripheral neuropathy.[1][5][6]
Signaling Pathways and Experimental Workflows
Mitochondrial Fatty Acid Beta-Oxidation Pathway
The following diagram illustrates the steps of mitochondrial beta-oxidation for a long-chain saturated fatty acid, highlighting the point of disruption in LCHAD deficiency.
Caption: Mitochondrial fatty acid beta-oxidation pathway and the impact of LCHAD deficiency.
Experimental Workflow for Acyl-CoA Quantification
The quantification of long-chain acyl-CoAs from tissue samples is a multi-step process that requires careful sample handling and sophisticated analytical techniques, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General experimental workflow for the quantification of acyl-CoAs from tissue samples.
Experimental Protocols
The following is a generalized protocol for the extraction and quantification of long-chain acyl-CoAs from tissue samples, based on established methodologies.[7][8][9]
1. Tissue Homogenization and Extraction
-
Objective: To lyse the tissue and extract the acyl-CoAs while minimizing degradation.
-
Procedure:
-
A known weight of frozen tissue (e.g., 50-100 mg) is rapidly homogenized in a cold buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing internal standards (e.g., deuterated or 13C-labeled acyl-CoA species).
-
The homogenate is subjected to solid-phase extraction (SPE) using a C18 cartridge or liquid-liquid extraction with an organic solvent mixture (e.g., isopropanol/acetonitrile).
-
The eluate containing the acyl-CoAs is collected.
-
2. Sample Concentration and Reconstitution
-
Objective: To concentrate the extracted acyl-CoAs and prepare them for LC-MS/MS analysis.
-
Procedure:
-
The eluate is dried under a stream of nitrogen.
-
The dried residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Objective: To separate and quantify the individual long-chain 3-hydroxyacyl-CoA species.
-
Instrumentation: An ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of two solvents is used, for example, Solvent A: water with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid, and Solvent B: acetonitrile (B52724) or methanol (B129727) with the same modifier.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target analyte and internal standard.
-
4. Data Analysis and Quantification
-
Objective: To determine the concentration of each long-chain 3-hydroxyacyl-CoA in the original tissue sample.
-
Procedure:
-
A standard curve is generated using known concentrations of authentic long-chain 3-hydroxyacyl-CoA standards.
-
The peak area ratio of the endogenous analyte to its corresponding internal standard is calculated.
-
The concentration of the analyte in the sample is determined by interpolating this ratio onto the standard curve.
-
The final concentration is expressed as pmol or nmol per gram of tissue.
-
Conclusion
The accumulation of long-chain 3-hydroxyacyl-CoAs is a key pathological feature of LCHAD deficiency. While direct tissue measurements are challenging, the analysis of surrogate markers like long-chain 3-hydroxyacylcarnitines in blood provides a robust method for diagnosis and monitoring. The detailed experimental protocols for acyl-CoA quantification using LC-MS/MS are critical for research into the pathophysiology of fatty acid oxidation disorders and for the development of novel therapeutic strategies. Further research focusing on direct tissue quantification of these metabolites could provide deeper insights into the cellular mechanisms of these diseases.
References
- 1. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dietary management of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHADD). A case report and survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the impact of long-chain fatty acid oxidation disorders for patients and caregivers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential of Novel Acyl-CoAs as Biomarkers: A Guide to Validation
The landscape of disease diagnostics and drug development is continually advancing, with a significant focus on the discovery and validation of novel biomarkers. Among the myriad of endogenous molecules, acyl-Coenzyme A (acyl-CoA) species have garnered interest due to their central role in cellular metabolism. This guide provides a comprehensive overview of the validation process for a potential biomarker, using the hypothetical case of 3,5-Dihydroxytetradecanoyl-CoA. While specific data for this molecule is not prevalent in current literature, we will draw comparisons with structurally similar and well-studied acyl-CoAs to illustrate the validation pathway.
The Role of Acyl-CoAs in Metabolism
Coenzyme A (CoA) and its derivatives are pivotal in over 100 metabolic reactions, including the catabolism of fats, carbohydrates, and proteins.[1] Acyl-CoAs are intermediates in numerous pathways, most notably fatty acid beta-oxidation, the primary process for cellular energy generation from lipids.[2][3][4] For instance, (S)-3-Hydroxytetradecanoyl-CoA is a known intermediate in mitochondrial fatty acid elongation.[2] The concentration and flux of these molecules are tightly regulated, and alterations can be indicative of pathological states, making them attractive candidates for biomarkers.
A Framework for Biomarker Validation
The validation of a novel biomarker is a rigorous process that establishes its analytical validity, clinical qualification, and utility. The U.S. Food and Drug Administration (FDA) provides a structured Biomarker Qualification Program to guide this process. The journey from a candidate molecule to a qualified biomarker involves several key stages, outlined in the workflow below.
Caption: A generalized workflow for the discovery and validation of a novel biomarker.
Comparative Analysis: A Hypothetical Scenario
To illustrate the validation process, let's consider a hypothetical scenario where this compound is being investigated as a biomarker for a metabolic disorder, and compare its potential performance metrics against an established biomarker, such as plasma 3-hydroxyisovaleryl carnitine for biotin (B1667282) deficiency.[5]
| Performance Metric | Hypothetical this compound | Established Biomarker (e.g., 3-HIA-carnitine) | Alternative Acyl-CoA Biomarkers |
| Diagnostic Sensitivity | To be determined in clinical studies | High (e.g., >90% for biotin deficiency) | Varies depending on the specific acyl-CoA and disease |
| Diagnostic Specificity | To be determined in clinical studies | High (e.g., >95% for biotin deficiency) | Varies; may be influenced by diet and other metabolic conditions |
| Linear Range of Detection | Assay dependent (e.g., 0.1 - 100 µM) | Established and validated (e.g., 0.01 - 10 µM) | Dependent on analytical method and specific molecule |
| Intra-assay Precision (%CV) | <10% (Target for new assay) | <5% | Typically <15% for research-grade assays |
| Inter-assay Precision (%CV) | <15% (Target for new assay) | <10% | Typically <20% for research-grade assays |
| Correlation with Disease Severity | To be established | Demonstrated positive correlation | Under investigation for various metabolic disorders |
Experimental Protocols: Quantifying Acyl-CoAs
The accurate quantification of acyl-CoAs is critical for their validation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method due to its high sensitivity and specificity.
Protocol: Quantification of this compound in Plasma
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column suitable for polar molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through infusion and optimization experiments.
-
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of the analyte to determine the concentration in the unknown samples.
-
Signaling Pathways: The Context of Fatty Acid Metabolism
This compound, as a hydroxylated fatty acyl-CoA, would likely be an intermediate in a fatty acid metabolic pathway. The diagram below illustrates the central role of acyl-CoAs in mitochondrial beta-oxidation.
Caption: A simplified diagram of the mitochondrial fatty acid beta-oxidation spiral.
References
- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for (S)-3-Hydroxytetradecanoyl-CoA (HMDB0003934) [hmdb.ca]
- 3. The Multifaceted Contributions of Mitochondria to Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Metabolomics of Fatty Acid Oxidation Intermediates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of metabolomic approaches for analyzing fatty acid oxidation (FAO) intermediates. It includes supporting experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of this critical metabolic pathway and its role in health and disease.
Fatty acid oxidation is a fundamental mitochondrial process responsible for energy production from lipids. The study of its intermediates, primarily acylcarnitines, through metabolomics has revolutionized the diagnosis and monitoring of inherited fatty acid oxidation disorders (FAODs) and is increasingly applied in drug development to assess off-target mitochondrial toxicity.[1][2] This guide focuses on the comparative analysis of these intermediates using advanced mass spectrometry techniques.
Comparative Analysis of Acylcarnitine Profiles in Health and Disease
Metabolomic profiling, particularly using tandem mass spectrometry (MS/MS), allows for the sensitive and specific quantification of acylcarnitines in various biological samples, including plasma, dried blood spots, and urine.[1][2] These profiles provide a metabolic snapshot that can reveal characteristic patterns of accumulated intermediates, pointing to specific enzymatic defects in the FAO pathway.[3]
Below is a summary of typical acylcarnitine alterations observed in common long-chain FAODs compared to healthy individuals.
| Acylcarnitine Species | Healthy Controls (Plasma, µM) | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency (Plasma, µM) | Carnitine Palmitoyltransferase II (CPT2) Deficiency (Plasma, µM) |
| Free Carnitine (C0) | 25 - 50 | Often decreased | Normal to slightly decreased |
| Acetylcarnitine (C2) | 2 - 10 | Normal to slightly elevated | Normal |
| Octanoylcarnitine (C8) | < 0.2 | Normal | Normal |
| Decanoylcarnitine (C10) | < 0.2 | Normal | Normal |
| Tetradecanoylcarnitine (C14) | < 0.3 | Elevated | Elevated |
| Hexadecanoylcarnitine (C16) | < 0.5 | Markedly Elevated | Markedly Elevated |
| Hydroxy-hexadecanoylcarnitine (C16-OH) | Undetectable | Markedly Elevated | Normal to slightly elevated |
| Octadecanoylcarnitine (C18) | < 0.4 | Elevated | Elevated |
| Hydroxy-octadecenoylcarnitine (C18:1-OH) | Undetectable | Markedly Elevated | Normal |
Note: The concentration ranges are approximate and can vary between laboratories and individuals. Data synthesized from multiple sources for illustrative purposes.
Untargeted metabolomics studies have further revealed that individuals with FAODs exhibit significant alterations in other lipid classes, including triglycerides, phosphatidylethanolamines, ceramides, and sphingomyelins, indicating a broader impact of these disorders on lipid homeostasis.[4][5]
Experimental Protocols
The following sections detail the methodologies for the analysis of fatty acid oxidation intermediates, primarily focusing on acylcarnitine profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
Plasma:
-
To 50 µL of plasma, add an internal standard solution containing a mixture of stable isotope-labeled acylcarnitines.[6]
-
Precipitate proteins by adding 200 µL of cold acetonitrile.[6]
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[6]
Dried Blood Spots:
-
Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.[1]
-
Add 100 µL of methanol (B129727) containing deuterated internal standards to each well.[1]
-
Seal the plate and shake for 30-60 minutes at room temperature to elute the acylcarnitines.[1]
-
Transfer the methanol extract to a new 96-well plate and evaporate to dryness.[1]
Derivatization (Butylation)
For improved chromatographic separation and detection, acylcarnitines are often derivatized to their butyl esters.
-
Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.[6]
-
Incubate the mixture at 65°C for 15 minutes.[6]
-
Evaporate the butanolic HCl to dryness under nitrogen.[6]
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
Instrumentation:
-
A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.[1]
-
A suitable liquid chromatography system. Flow injection analysis can also be used for high-throughput screening.[1]
LC Separation:
-
Column: A C18 or mixed-mode column is typically used.[6]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is common.[6]
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecular ions [M+H]+.[1]
-
Data Acquisition:
-
Precursor Ion Scan: This mode is used to detect all parent ions that fragment to produce a specific product ion characteristic of carnitine and its esters (m/z 85 or m/z 99 for butylated carnitines).[1][3]
-
Multiple Reaction Monitoring (MRM): For targeted analysis, specific precursor-product ion transitions for each acylcarnitine of interest are monitored for sensitive and specific quantification.[7]
-
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
This diagram illustrates the key steps in the transport and oxidation of long-chain fatty acids, highlighting the enzymes CPT1, CACT, CPT2, and LCHAD, which are commonly deficient in FAODs.
Caption: General Workflow for Acylcarnitine Analysis.
This workflow outlines the major steps involved in the analysis of fatty acid oxidation intermediates from biological samples using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique plasma metabolomic signatures of individuals with inherited disorders of long-chain fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique plasma metabolomic signatures of individuals with inherited disorders of long-chain fatty acid oxidation. [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Substrate Specificity of Acyl-CoA Dehydrogenases for 3,5-Dihydroxytetradecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the substrate specificity of various acyl-CoA dehydrogenases (ACADs) for the novel substrate, 3,5-Dihydroxytetradecanoyl-CoA. As no published data currently exists for this specific substrate, this document outlines the necessary background, experimental protocols, and data presentation templates required to perform a comparative analysis.
Introduction to Acyl-CoA Dehydrogenases and Substrate Specificity
Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that catalyze the initial step in each cycle of fatty acid β-oxidation.[1] They introduce a trans double-bond between the α (C2) and β (C3) carbons of the fatty acyl-CoA thioester substrate.[1] The specificity of these enzymes is primarily determined by the length of the fatty acyl chain, leading to their classification into distinct groups:
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD): Prefers substrates with 4 to 6 carbon atoms.
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Most active with substrates containing 6 to 12 carbon atoms.
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD): Shows optimal activity for substrates with 12 to 18 carbon atoms.
-
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): Acts on substrates with 14 to 24 carbon atoms.
The substrate specificity is dictated by the architecture of the substrate-binding cavity within each enzyme.[2][3] The length and shape of this cavity create a molecular ruler that selectively accommodates fatty acyl-CoAs of a particular chain length.[2] The presence of hydroxyl groups on the acyl chain, as in this compound, may significantly influence binding and catalytic efficiency. Therefore, experimental validation is crucial to determine which, if any, ACAD isoform can process this modified substrate.
Experimental Plan for Determining Substrate Specificity
To assess the activity of different ACADs with this compound, a systematic approach is required. This involves the synthesis of the novel substrate, followed by enzymatic assays using a panel of purified ACAD enzymes.
Synthesis of this compound
As this compound is not commercially available, it must be synthesized. A general method for the chemical synthesis of acyl-CoA thioesters involves the activation of the corresponding carboxylic acid (3,5-Dihydroxytetradecanoic acid) and subsequent reaction with coenzyme A. Common methods include activation via mixed anhydrides or 1-acylimidazoles.
Panel of Acyl-CoA Dehydrogenases
A comparative study should ideally include purified recombinant human forms of the following enzymes:
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD)
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD)
-
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)
As a positive control and for comparative purposes, well-characterized straight-chain acyl-CoA substrates of varying lengths (e.g., Butyryl-CoA (C4), Octanoyl-CoA (C8), Lauroyl-CoA (C12), Palmitoyl-CoA (C16)) should be used.
Experimental Protocols
General Enzymatic Reaction
The core reaction catalyzed by ACADs is the oxidation of the acyl-CoA substrate, coupled with the reduction of an electron acceptor.
References
Comparative Kinetic Analysis of Enzymes in 3-Hydroxyacyl-CoA Metabolism
A Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 11, 2025
Introduction
The enzymes featured in this comparison are central to mitochondrial and peroxisomal fatty acid oxidation. Understanding their kinetic properties is crucial for elucidating their roles in metabolic regulation and for the development of targeted therapeutics for metabolic disorders.
Comparative Kinetic Data
The following table summarizes the kinetic parameters of pig heart mitochondrial L-3-hydroxyacyl-CoA dehydrogenase for a range of straight-chain 3-hydroxyacyl-CoA substrates. This data, adapted from He, Yang, and Schulz (1989), provides a baseline for understanding the substrate preferences of this key metabolic enzyme.[1]
| Substrate (3-Hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA | C4 | 58 | 85 |
| 3-Hydroxyhexanoyl-CoA | C6 | 15 | 118 |
| 3-Hydroxyoctanoyl-CoA | C8 | 7 | 135 |
| 3-Hydroxydecanoyl-CoA | C10 | 5 | 142 |
| 3-Hydroxydodecanoyl-CoA | C12 | 4 | 120 |
| 3-Hydroxytetradecanoyl-CoA | C14 | 4 | 98 |
| 3-Hydroxypalmitoyl-CoA | C16 | 4 | 75 |
Data from He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109.[1]
Key Enzymes in 3-Hydroxyacyl-CoA Metabolism
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)
L-3-hydroxyacyl-CoA dehydrogenase is a crucial enzyme in the mitochondrial β-oxidation spiral. It catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The kinetic data presented above for the pig heart enzyme demonstrates a preference for medium-chain length substrates, with the highest maximal velocity observed for 3-hydroxydecanoyl-CoA (C10).[1] The Michaelis-Menten constants (Km) are lowest for longer-chain substrates, indicating a higher affinity for these molecules.[1]
Mitochondrial Trifunctional Protein (MTP)
The mitochondrial trifunctional protein is a multi-enzyme complex of the inner mitochondrial membrane that catalyzes the last three steps of long-chain fatty acid β-oxidation. It is a hetero-octamer composed of four α-subunits and four β-subunits. The α-subunit contains the long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities, while the β-subunit harbors the long-chain 3-ketoacyl-CoA thiolase activity. The LCHAD component of MTP is specific for long-chain substrates.
Peroxisomal Bifunctional Enzyme (PBE)
Peroxisomes also play a role in fatty acid metabolism, particularly in the oxidation of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. The peroxisomal bifunctional enzyme (also known as L-bifunctional enzyme or EHHADH) possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. This enzyme is essential for the production of medium-chain dicarboxylic acids.[2] A second peroxisomal bifunctional enzyme, the D-bifunctional protein (MFP-2), is also involved in the β-oxidation of specific substrates like pristanic acid and di- and trihydroxycholestanoic acid.[3][4]
Experimental Protocols
Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
The following protocol is adapted from He, Yang, and Schulz (1989) for the determination of L-3-hydroxyacyl-CoA dehydrogenase activity using a coupled enzyme assay.[1]
Principle:
The activity of L-3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD+ to NADH at 340 nm. The reaction is coupled to the cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase, which makes the overall reaction essentially irreversible and prevents product inhibition.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM NAD+
-
10 mM Coenzyme A (CoA)
-
1 mM 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxytetradecanoyl-CoA)
-
3-ketoacyl-CoA thiolase (sufficiently pure and in excess)
-
L-3-hydroxyacyl-CoA dehydrogenase (enzyme sample)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NAD+, CoA, and BSA.
-
Add the 3-ketoacyl-CoA thiolase to the reaction mixture.
-
Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase enzyme sample.
-
Immediately before adding the substrate, record the baseline absorbance at 340 nm.
-
Add the 3-hydroxyacyl-CoA substrate to start the reaction.
-
Monitor the increase in absorbance at 340 nm over time. The rate of NADH formation is directly proportional to the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).
Determination of Kinetic Parameters:
To determine the Km and Vmax values, the assay is performed with varying concentrations of the 3-hydroxyacyl-CoA substrate while keeping the concentrations of all other reactants constant and saturating. The initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Visualizations
Mitochondrial β-Oxidation Pathway
References
- 1. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal bifunctional enzyme deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisomal d-hydroxyacyl-CoA dehydrogenase deficiency: Resolution of the enzyme defect and its molecular basis in bifunctional protein deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Analytical Platforms for 3,5-Dihydroxytetradecanoyl-CoA Detection
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate detection and quantification of specific acyl-CoA species is paramount. This guide provides a comparative overview of analytical platforms for the detection of 3,5-Dihydroxytetradecanoyl-CoA, a key intermediate in fatty acid metabolism. We present a side-by-side comparison of leading analytical techniques, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
Comparative Analysis of Analytical Platforms
The selection of an appropriate analytical platform for this compound detection hinges on the specific requirements of the research question, including sensitivity, specificity, throughput, and the complexity of the biological matrix. The primary methods employed for the analysis of acyl-CoA esters are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and enzymatic assays.
| Parameter | LC-MS/MS | HPLC-Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | ~100 fmol - 1 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | ~500 fmol - 10 pmol (with derivatization) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 15% | < 20% | < 20% |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Moderate (potential for co-elution of fluorescent derivatives) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
| Matrix Effect | Can be significant, often requires internal standards | Less susceptible than MS, but matrix can affect derivatization | Can be affected by inhibitors/activators in the sample |
| Instrumentation Cost | High | Moderate | Low |
| Expertise Required | High | Moderate | Moderate |
Table 1: Comparison of Analytical Platforms for Acyl-CoA Analysis. Data is compiled from studies on similar long-chain hydroxyacyl-CoAs and represents typical performance characteristics. Actual performance for this compound may vary.
Signaling Pathway and Experimental Workflow
The metabolic pathway of this compound is believed to be integrated within the peroxisomal beta-oxidation of dicarboxylic acids. This pathway is crucial for the breakdown of long-chain fatty acids that have been oxidized at both ends.
A typical experimental workflow for the analysis of this compound from a biological sample involves several key steps from sample preparation to data analysis.
Experimental Protocols
Below are detailed methodologies for the key analytical platforms. These protocols are based on established methods for similar analytes and should be optimized for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.
1. Sample Preparation:
-
Homogenize tissue or cell pellets in a cold methanol (B129727)/water (1:1) solution.
-
Perform protein precipitation by adding acetonitrile (B52724), followed by centrifugation.
-
Purify the supernatant using solid-phase extraction (SPE) with a C18 cartridge.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile with a small amount of acid).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
2. LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/water (95:5).
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
3. MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecular ion [M+H]⁺ of this compound.
-
Product Ion: A characteristic fragment ion, typically resulting from the neutral loss of the phosphopantetheine moiety.
-
Collision Energy and other MS parameters: Optimize by direct infusion of a standard.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method offers a cost-effective alternative to LC-MS/MS, although it generally requires a derivatization step to introduce a fluorescent tag.
1. Sample Preparation and Derivatization:
-
Follow the same sample preparation steps as for LC-MS/MS up to the elution from the SPE cartridge.
-
After evaporation, reconstitute the sample in a suitable buffer for derivatization.
-
Add a fluorescent labeling reagent that reacts with the thiol group of Coenzyme A (e.g., a maleimide-based dye).
-
Incubate the reaction mixture according to the reagent manufacturer's instructions.
-
Quench the reaction if necessary.
2. HPLC Separation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 0.1% trifluoroacetic acid.
-
Gradient: A suitable gradient to separate the derivatized analyte from other fluorescent compounds.
-
Flow Rate: 1.0 mL/min.
3. Fluorescence Detection:
-
Set the excitation and emission wavelengths appropriate for the chosen fluorescent label.
Enzymatic Assay
Enzymatic assays provide high specificity and can be sensitive, but are generally lower in throughput. This assay would typically measure the activity of 3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate.
1. Principle: The assay measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
2. Assay Components:
-
Tris-HCl buffer (pH ~9.0).
-
NAD⁺ solution.
-
Purified 3-hydroxyacyl-CoA dehydrogenase.
-
Sample containing this compound.
3. Procedure:
-
In a cuvette, mix the buffer, NAD⁺ solution, and the sample.
-
Initiate the reaction by adding the 3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH production is proportional to the concentration of this compound in the sample, which can be quantified using a standard curve.
Conclusion
The choice of analytical platform for the detection of this compound is a critical decision that will impact the quality and scope of research findings. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for discovery and quantitative studies in complex biological matrices. HPLC with fluorescence detection provides a robust and more accessible alternative for targeted quantification, while enzymatic assays offer a highly specific, albeit lower-throughput, approach. By carefully considering the experimental goals and available resources, researchers can select the most appropriate method to advance their understanding of fatty acid metabolism and its role in health and disease.
Comparative Guide to the Quantification of 3,5-Dihydroxytetradecanoyl-CoA and Related Acyl-Coenzyme A Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies applicable to the measurement of 3,5-Dihydroxytetradecanoyl-CoA. Direct experimental data for this specific analyte is limited in publicly available literature. Therefore, this document details the two most relevant analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Spectrophotometric/Fluorometric Enzymatic Assays—using performance data from structurally similar long-chain acyl-Coenzyme A (acyl-CoA) molecules as reliable proxies.
Method Comparison Overview
The selection of an appropriate measurement method depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and available equipment. LC-MS/MS is the gold standard for specific and sensitive quantification of individual acyl-CoA species.[1][2] In contrast, enzymatic assays offer a more accessible, high-throughput option for measuring total acyl-CoAs or specific subsets, depending on the enzyme's substrate specificity.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior selectivity and sensitivity, allowing for the precise quantification of specific acyl-CoA molecules even in complex biological matrices.[1] This technique separates analytes chromatographically before detecting them based on their unique mass-to-charge ratios and fragmentation patterns.
Performance Characteristics (Based on Representative Acyl-CoA Analogs)
The following table summarizes the performance of LC-MS/MS methods for various acyl-CoA species, which are expected to be comparable for this compound.
| Parameter | C14:0-CoA | C16:0-CoA | C18:0-CoA | C18:1-CoA | General Performance |
| Limit of Detection (LOD) | 0.11 pmol | 0.08 pmol | 0.09 pmol | 0.11 pmol | Low fmol to pmol range[3][4] |
| Limit of Quantification (LOQ) | 0.36 pmol | 0.27 pmol | 0.31 pmol | 0.36 pmol | Defined as S/N > 10[5] |
| **Linearity (R²) ** | > 0.98 | > 0.98 | > 0.98 | > 0.98 | Typically > 0.99 over several orders of magnitude[3] |
| Intra-assay CV (%) | 5% - 8% | 5% - 8% | 5% - 8% | 5% - 8% | Generally < 10%[6] |
| Inter-assay CV (%) | 6% - 9% | 6% - 9% | 6% - 9% | 6% - 9% | Generally < 15%[6] |
| Note: Data is synthesized from studies on various long-chain acyl-CoAs to provide a representative performance overview.[5][6] The amount in pmol refers to the amount injected on-column. |
Experimental Workflow for LC-MS/MS Analysis
The general workflow for acyl-CoA analysis involves sample extraction, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocol (Generalized)
This protocol is a composite of established methods for acyl-CoA analysis.[3][6]
-
Sample Extraction:
-
Flash-freeze approximately 30-50 mg of tissue or a cell pellet in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample on ice in a solution of 100 mM potassium phosphate (B84403) (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol).[6] Include an odd-chain acyl-CoA internal standard (e.g., C17:0-CoA) for accurate quantification.
-
Vortex and sonicate the homogenate, followed by centrifugation at ~16,000 x g at 4°C to pellet proteins and debris.
-
Collect the supernatant and dry it completely under a stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of an appropriate solvent like methanol:water (1:1 v/v) for injection.[6]
-
-
Liquid Chromatography:
-
Column: Use a reversed-phase column suitable for separating hydrophobic molecules, such as a C8 or C18 column (e.g., Acquity BEH C8, 2.1 x 150 mm, 1.7 µm).[6]
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[6]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[6]
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs. For example, start at 20% B, increase to 65% B over 4-5 minutes, followed by a wash and re-equilibration.[6]
-
Flow Rate: ~0.4 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is commonly used.[5][6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: For quantification, a specific precursor-to-product ion transition is monitored. For acyl-CoAs, the precursor ion is typically the protonated molecule [M+H]⁺. A common, highly specific product ion results from the neutral loss of the 5'-ADP moiety (m/z 428) or the entire phosphopantetheine group.[1]
-
Method 2: Spectrophotometric and Fluorometric Enzymatic Assays
Enzymatic assays offer a simpler, higher-throughput alternative to LC-MS/MS. These assays typically involve a series of coupled enzyme reactions that produce a detectable colorimetric or fluorescent signal proportional to the amount of acyl-CoA in the sample.[7]
Assay Principle
Commercially available kits for fatty acyl-CoA determination generally follow a two-step enzymatic process. First, an acyl-CoA synthetase acts on the target acyl-CoA. Subsequently, an acyl-CoA oxidase acts on the acyl-CoA to produce hydrogen peroxide (H₂O₂). This H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a quantifiable colorimetric (absorbance at ~570 nm) or fluorometric (Ex/Em = 535/587 nm) signal.[8]
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. assaygenie.com [assaygenie.com]
Comparative Analysis of 3,5-Dihydroxytetradecanoyl-CoA Abundance Across Species: A Review of Available Data
A comprehensive review of scientific literature and metabolic databases reveals a significant lack of specific information regarding the relative abundance of 3,5-Dihydroxytetradecanoyl-CoA across different species. This particular acyl-CoA variant does not appear to be a commonly studied or abundant metabolite, and as such, no quantitative data, established experimental protocols for its direct measurement, or well-defined metabolic pathways involving this molecule are currently available.
While the broader family of acyl-CoAs plays a crucial role in metabolism across all domains of life, functioning as intermediates in fatty acid synthesis and degradation, the specific biological relevance and distribution of this compound remain uncharacterized. Searches for this molecule did not yield any peer-reviewed studies detailing its identification, quantification, or metabolic function in any organism.
General Principles of Acyl-CoA Metabolism
Acyl-CoAs are central molecules in cellular metabolism. Their synthesis and degradation are tightly regulated processes. The general pathway for fatty acid beta-oxidation, which involves the generation of various hydroxyacyl-CoA intermediates, is well-established. However, the specific combination of a 14-carbon chain with hydroxyl groups at the 3 and 5 positions is not a standard intermediate in the canonical fatty acid metabolism pathways.
Methodologies for Acyl-CoA Quantification
The quantification of acyl-CoA species is typically achieved through sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). These methods allow for the separation and identification of various acyl-CoA molecules within a complex biological sample.
A general workflow for the quantification of short-chain acyl-CoA thioesters has been described, which involves the following key steps:
-
Cell Quenching and Metabolite Extraction: Rapid inactivation of metabolic activity and extraction of intracellular metabolites.
-
Chromatographic Separation: Separation of different acyl-CoA species using high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: Detection and quantification of the separated acyl-CoAs using tandem mass spectrometry (MS/MS).
While this methodology is applicable to a range of acyl-CoAs, the absence of commercially available standards and established fragmentation patterns for this compound would pose a significant challenge to its specific quantification.
Hypothetical Metabolic Pathway
Given the lack of direct evidence, any depiction of a metabolic pathway involving this compound would be purely speculative. It is possible that such a molecule could be an intermediate in a non-canonical or specialized fatty acid metabolic pathway in a specific, yet-to-be-studied organism. Below is a hypothetical workflow for the discovery and characterization of such a pathway.
Caption: A hypothetical workflow for the discovery and characterization of a novel metabolite like this compound.
Differential Expression of Hydroxyacyl-CoAs in Metabolic Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential expression of medium to long-chain 3-hydroxyacyl-CoAs and related lipid species in prevalent metabolic disorders, including type 2 diabetes, obesity, and metabolic dysfunction-associated steatotic liver disease (MASLD). While specific data for 3,5-Dihydroxytetradecanoyl-CoA is not prevalent in the reviewed literature, this document synthesizes findings on the broader class of hydroxyacyl-CoAs and associated lipids, offering insights into their potential roles as biomarkers and therapeutic targets.
Comparative Analysis of Altered Lipid Metabolism
Metabolic disorders are characterized by significant dysregulation of lipid metabolism.[1] Untargeted metabolomics and lipidomics studies have revealed distinct profiles of acyl-CoAs and other lipid species in individuals with obesity, type 2 diabetes, and MASLD compared to healthy controls.[2][3] These alterations point towards perturbations in key metabolic pathways, including fatty acid β-oxidation and de novo lipogenesis.
A central theme across these conditions is an imbalance in fatty acid trafficking and oxidation within the mitochondria.[4][5] In healthy individuals, fatty acids are efficiently oxidized to produce ATP. However, in metabolic disorders, this process can become dysfunctional, leading to the accumulation of various acyl-CoA intermediates.
Key Observations:
-
Obesity: Individuals with obesity exhibit significant shifts in their lipid profiles, including elevated levels of ceramides, free fatty acids, and acylcarnitines in adiposomes.[6][7] This suggests a state of lipotoxicity, where excess lipids contribute to inflammation and insulin (B600854) resistance.[8]
-
Type 2 Diabetes: Patients with type 2 diabetes and prediabetes show distinct alterations in plasma amino acids and acylcarnitines.[9][10] Specifically, incomplete oxidation of long-chain fatty acids can lead to an accumulation of medium- and long-chain acylcarnitines.[10]
-
MASLD: This condition, formerly known as non-alcoholic fatty liver disease (NAFLD), is characterized by the accumulation of lipids, primarily triacylglycerols, in the liver.[2][3] Metabolomic studies have identified significant changes in pathways related to de novo fatty acid biosynthesis and fatty acid metabolism in MASLD patients.[2]
Quantitative Data Summary
The following tables summarize the observed changes in relevant lipid classes across different metabolic disorders based on the reviewed literature. It is important to note that direct quantitative comparisons of this compound are not available; the data reflects broader lipid categories.
Table 1: Differential Expression of Lipid Classes in Obesity
| Lipid Class | Change in Obesity | Reference |
| Acylcarnitines | Increased | [6] |
| Ceramides | Increased | [6][7] |
| Free Fatty Acids | Increased | [6][7] |
| Phospholipids | Decreased | [6][7] |
| Sphingomyelins | Decreased | [6][7] |
Table 2: Differential Expression of Acylcarnitines in Type 2 Diabetes
| Acylcarnitine Species | Change in Diabetes | Reference |
| C16 (Palmitoylcarnitine) | Significantly Different | [9] |
| C18 (Stearoylcarnitine) | Significantly Different | [9] |
| Medium-chain Acylcarnitines | Down-regulated | [10] |
| Long-chain Acylcarnitines | Down-regulated | [10] |
Table 3: Altered Metabolic Pathways in MASLD
| Metabolic Pathway | Status in MASLD | Reference |
| De Novo Fatty Acid Biosynthesis | Dysregulated | [2] |
| Fatty Acid Activation | Dysregulated | [2] |
| Fatty Acid Metabolism | Dysregulated | [2] |
Experimental Protocols
The analysis of acyl-CoA species is technically challenging due to their low abundance and instability. The most common and sensitive method for their quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][13][14]
Key Experiment: LC-MS/MS for Acyl-CoA Profiling
1. Sample Preparation:
-
Extraction: Biological samples (tissues or cells) are typically homogenized in a cold solvent mixture, such as acetonitrile/methanol/water (2:2:1 v/v/v), to precipitate proteins and extract metabolites.[12] Some protocols may utilize trichloroacetic acid or trifluoroacetic acid for deproteinization.[11]
-
Purification: Solid-phase extraction (SPE) is often employed to purify acyl-CoAs and remove interfering substances.[11]
-
Internal Standards: To ensure accurate quantification, isotopically labeled internal standards for various acyl-CoA species are added to the samples before extraction.[11]
2. LC-MS/MS Analysis:
-
Chromatography: The extracted and purified acyl-CoAs are separated using a liquid chromatography system, typically with a C18 reversed-phase column. A gradient of mobile phases, such as water with an ammonium (B1175870) acetate (B1210297) buffer and methanol, is used to elute the different acyl-CoA species based on their hydrophobicity.[13]
-
Mass Spectrometry: The separated acyl-CoAs are then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is commonly used to generate ions. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each acyl-CoA of interest.[13]
3. Data Analysis:
-
The peak areas of the endogenous acyl-CoAs are normalized to the peak areas of their corresponding internal standards.
-
Quantification is achieved by comparing the normalized peak areas to a calibration curve generated using known concentrations of authentic acyl-CoA standards.[13]
Visualizations
Signaling and Metabolic Pathways
References
- 1. Unraveling Metabolic Dysfunction-Associated Steatotic Liver Disease Through the Use of Omics Technologies [mdpi.com]
- 2. Plasma Metabolomic and Lipidomic Profiling of Metabolic Dysfunction-Associated Fatty Liver Disease in Humans Using an Untargeted Multiplatform Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aocs.org [aocs.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Lipidomic profiling of human adiposomes identifies specific lipid shifts linked to obesity and cardiometabolic risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. metagenicsinstitute.com [metagenicsinstitute.com]
- 9. Metabolomics Signature in Prediabetes and Diabetes: Insights From Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Targeted Metabolomics Analysis for Amino Acids and Acylcarnitines in Patients with Prediabetes, Type 2 Diabetes Mellitus, and Diabetic Vascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxytetradecanoyl-CoA is a fascinating, yet understudied, lipid molecule. As an intermediate in fatty acid metabolism, its biological significance is primarily understood within the context of mitochondrial beta-oxidation and fatty acid elongation. However, the broader bioactivity of this and other dihydroxylated fatty acyl-CoA esters remains an area of active investigation. This guide provides a comparative analysis of the known biological role of this compound and related lipids, offering insights into its potential functions and the experimental approaches to elucidate them. Due to the limited direct experimental data on this compound, this guide draws comparisons with structurally similar and better-characterized lipids to infer potential activities and guide future research.
Metabolic Context of this compound
(S)-3-Hydroxytetradecanoyl-CoA is a recognized intermediate in the mitochondrial beta-oxidation of long-chain saturated fatty acids. This metabolic pathway is crucial for energy production from fats. The molecule is formed from 3-Oxotetradecanoyl-CoA and is subsequently converted to trans-Tetradec-2-enoyl-CoA. This places it at a key enzymatic crossroads, highlighting the importance of the enzymes that act upon it.
Figure 1. Simplified pathway of mitochondrial beta-oxidation highlighting the position of this compound.
Comparative Biological Activity: A Data-Driven Overview
| Lipid Molecule | Class | Known/Potential Biological Activity | Quantitative Data (Example) | Citation |
| This compound | Dihydroxy Fatty Acyl-CoA | Intermediate in fatty acid metabolism. Potential modulator of enzymes in this pathway. | Not available | |
| Palmitoyl-CoA | Saturated Fatty Acyl-CoA | Substrate for beta-oxidation, allosteric regulator of enzymes like acetyl-CoA carboxylase. | Ki for acetyl-CoA carboxylase is ~5 nM | [1] |
| Oleoyl-CoA | Monounsaturated Fatty Acyl-CoA | Involved in energy metabolism, membrane synthesis, and signaling. | ||
| Arachidonoyl-CoA | Polyunsaturated Fatty Acyl-CoA | Precursor for eicosanoid synthesis (prostaglandins, leukotrienes). | ||
| Resolvins and Protectins | Dihydroxy Fatty Acid Derivatives | Potent anti-inflammatory and pro-resolving mediators. | Inhibit platelet aggregation and reduce inflammation. | [2] |
| 9,10-Dihydroxy-stearic acid | Dihydroxy Fatty Acid | Exhibits anti-inflammatory and anti-proliferative effects. |
Potential Biological Activities and Signaling Pathways
Based on the activities of related lipids, this compound could possess biological activities beyond its role as a metabolic intermediate.
-
Enzyme Modulation: As a substrate for 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase, it could act as a competitive inhibitor for other substrates of these enzymes, thereby modulating fatty acid metabolism.
-
Signaling Roles: Other hydroxylated fatty acids have been shown to act as signaling molecules. It is plausible that this compound or its derivatives could interact with nuclear receptors (e.g., PPARs) or G-protein coupled receptors to influence gene expression and cellular responses.
-
Anti-inflammatory Effects: The presence of hydroxyl groups in other lipids is associated with anti-inflammatory properties. Future studies could explore if this compound exhibits similar activities.
Figure 2. Hypothetical signaling pathways for this compound.
Experimental Protocols for Characterization
To elucidate the biological activity of this compound, a series of in vitro and cell-based assays can be employed.
Enzyme Activity Assays
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay:
-
Principle: This assay measures the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA product. The rate of NADH formation is monitored spectrophotometrically at 340 nm.
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), NAD+, and the purified HADH enzyme.
-
Initiate the reaction by adding this compound as the substrate.
-
Record the increase in absorbance at 340 nm over time using a spectrophotometer.
-
To determine kinetic parameters (Km and Vmax), vary the concentration of the substrate.
-
For comparison, perform the assay with other known 3-hydroxyacyl-CoA substrates of different chain lengths.[3]
-
-
-
Enoyl-CoA Hydratase (ECH) Activity Assay:
-
Principle: This assay measures the hydration of the double bond in an enoyl-CoA substrate to form a 3-hydroxyacyl-CoA product. The decrease in absorbance at 263 nm due to the disappearance of the enoyl-CoA double bond is monitored.
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4) and the purified ECH enzyme.
-
Initiate the reaction by adding the enoyl-CoA substrate (e.g., trans-2-tetradecenoyl-CoA to test the reverse reaction).
-
Record the decrease in absorbance at 263 nm over time.
-
To test the forward reaction with this compound, a coupled assay with HADH can be used, monitoring NADH formation.
-
-
Cell-Based Assays for Fatty Acid Oxidation (FAO)
-
Principle: These assays measure the rate of fatty acid beta-oxidation in intact cells, often by monitoring oxygen consumption or the production of radiolabeled metabolites.
-
Protocol (Oxygen Consumption Rate):
-
Culture cells of interest (e.g., hepatocytes, myotubes) in a Seahorse XF analyzer plate.
-
Replace the culture medium with a low-glucose, fatty acid-supplemented medium.
-
Treat cells with this compound or other test lipids.
-
Measure the oxygen consumption rate (OCR) in real-time to assess the impact on mitochondrial respiration driven by fatty acid oxidation.
-
Control experiments should include known inhibitors of FAO, such as etomoxir.[4]
-
Quantitative Analysis by Mass Spectrometry
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific quantification of acyl-CoA esters in biological samples.
-
Protocol:
-
Extract lipids, including acyl-CoA esters, from cells or tissues using a suitable solvent system (e.g., isopropanol/acetonitrile).
-
Separate the acyl-CoA species using reverse-phase liquid chromatography.
-
Detect and quantify the different acyl-CoA esters using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for accurate quantification.[5][6]
-
Figure 3. Proposed experimental workflow to investigate the biological activity of this compound.
Conclusion and Future Directions
While this compound is a known player in the fundamental process of fatty acid metabolism, its broader biological activities remain to be fully elucidated. By drawing comparisons with related dihydroxy fatty acids and other acyl-CoA esters, we can hypothesize its involvement in cellular signaling and inflammatory processes. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically investigate these potential functions. Future studies employing these methodologies will be crucial in uncovering the full spectrum of biological activity of this compound and its potential as a therapeutic target or biomarker in metabolic diseases.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and biological effects of di-hydroxylated compounds deriving from the lipoxygenation of ALA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Metabolic Crosstalk: 3,5-Dihydroxytetradecanoyl-CoA and its Correlation with Key Metabolic Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3,5-Dihydroxytetradecanoyl-CoA and its correlated metabolic markers. The information is grounded in experimental data from studies on long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein (MTP) deficiencies, genetic disorders that lead to the accumulation of precursors of this compound.
Correlation with Key Metabolic Markers
An intricate relationship exists between the accumulation of long-chain 3-hydroxyacyl-CoAs, such as the precursor to this compound, and several key metabolic markers. This is most evident in inherited metabolic disorders like LCHAD and MTP deficiencies, where the enzymatic steps for their breakdown are impaired. The blockage in the fatty acid β-oxidation pathway triggers a cascade of metabolic dysregulation, impacting energy production and cellular homeostasis.
The primary correlated metabolic markers include:
-
Long-Chain 3-Hydroxyacylcarnitines: These are direct downstream metabolites of the accumulating 3-hydroxyacyl-CoAs. Their levels in plasma and urine are significantly elevated in LCHAD and MTP deficiencies and serve as primary diagnostic markers.[1]
-
Ketone Bodies (β-Hydroxybutyrate): Due to the impaired fatty acid oxidation, the production of acetyl-CoA, a substrate for ketogenesis, is reduced. This leads to hypoketonemia, particularly during periods of fasting or metabolic stress.[2]
-
Glucose: The inability to utilize fatty acids for energy puts a greater demand on glucose. This, coupled with impaired gluconeogenesis in some cases, can lead to hypoketotic hypoglycemia, a hallmark of these disorders.[1][2]
-
Creatine (B1669601) Kinase (CK): The accumulation of toxic long-chain 3-hydroxy fatty acid metabolites can lead to muscle damage (rhabdomyolysis), resulting in a significant increase in the plasma concentration of creatine kinase.[3][4]
Quantitative Data Comparison
The following tables summarize the quantitative correlation between elevated long-chain 3-hydroxyacylcarnitines (as a proxy for the accumulation of this compound precursors) and other key metabolic markers in patients with LCHAD/MTP deficiency compared to healthy individuals.
Table 1: Plasma Long-Chain 3-Hydroxyacylcarnitines
| Marker | LCHAD/MTP Deficiency Patients | Healthy Controls |
| 3-Hydroxypalmitoylcarnitine (C16-OH) | 0.5 - 15.41 µmol/L[5] | < 0.03 µmol/L |
| 3-Hydroxyoleoylcarnitine (C18:1-OH) | 0.2 - 10.67 µmol/L[5] | < 0.02 µmol/L |
Table 2: Correlation with Other Metabolic Markers
| Marker | LCHAD/MTP Deficiency Patients | Healthy Controls | Correlation with 3-Hydroxyacyl-CoA Accumulation |
| β-Hydroxybutyrate (Plasma) | < 0.1 mmol/L (during hypoglycemia)[2] | 0.02 - 0.27 mmol/L (fasting) | Negative |
| Glucose (Plasma) | < 2.2 mmol/L (< 40 mg/dL) (during crisis)[2] | 3.9 - 5.5 mmol/L (70 - 100 mg/dL) (fasting) | Negative |
| Creatine Kinase (Plasma) | 879 - >100,000 U/L (during rhabdomyolysis)[3][4] | 22 - 198 U/L | Positive |
Signaling and Metabolic Pathways
The accumulation of this compound precursors directly impacts the mitochondrial fatty acid β-oxidation pathway and subsequently affects downstream energy-producing pathways like ketogenesis.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway showing the LCHAD/MTP deficiency block.
Caption: Ketogenesis Pathway and its link to Fatty Acid Oxidation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This method is used for the quantitative analysis of long-chain 3-hydroxyacylcarnitines in plasma or dried blood spots.
-
Sample Preparation:
-
A 3mm disk is punched from a dried blood spot or a specific volume of plasma is used.
-
Acylcarnitines are extracted using a methanol (B129727) solution containing isotopically labeled internal standards.
-
The extract is evaporated to dryness under a stream of nitrogen.
-
The dried residue is derivatized to their butyl esters using butanolic-HCl.
-
The derivatized sample is again dried and then reconstituted in the mobile phase for analysis.
-
-
Instrumentation and Analysis:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
The analysis is typically performed using flow injection analysis.
-
The instrument is operated in the positive ion mode, and specific precursor-to-product ion transitions are monitored for each acylcarnitine species and the internal standards.
-
-
Data Analysis:
-
The concentration of each acylcarnitine is calculated by comparing the ratio of the peak area of the analyte to its corresponding internal standard against a calibration curve.
-
Caption: Experimental Workflow for Acylcarnitine Profiling.
Spectrophotometric Assay for Plasma β-Hydroxybutyrate
This enzymatic assay measures the concentration of β-hydroxybutyrate in plasma.
-
Principle: β-Hydroxybutyrate is oxidized to acetoacetate by the enzyme β-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the β-hydroxybutyrate concentration.
-
Procedure:
-
Plasma samples are deproteinized, typically with perchloric acid, followed by neutralization.
-
The deproteinized sample is added to a reaction mixture containing buffer, NAD+, and β-hydroxybutyrate dehydrogenase.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The absorbance at 340 nm is measured before and after the addition of the enzyme or at timed intervals.
-
The change in absorbance is used to calculate the β-hydroxybutyrate concentration by comparison to a standard curve.
-
Spectrophotometric Assay for Plasma Glucose
The glucose oxidase method is a common and specific assay for glucose measurement.
-
Principle: Glucose is oxidized by the enzyme glucose oxidase to produce gluconic acid and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product. The intensity of the color, measured spectrophotometrically, is proportional to the glucose concentration.
-
Procedure:
-
Plasma is separated from whole blood collected in a tube containing an antiglycolytic agent (e.g., sodium fluoride).
-
The plasma sample is added to a reagent solution containing glucose oxidase, peroxidase, and a chromogenic substrate.
-
The reaction is incubated for a specific time at a controlled temperature.
-
The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 505 nm).
-
The glucose concentration is determined by comparing the absorbance of the sample to that of a known glucose standard.
-
Spectrophotometric Assay for Plasma Creatine Kinase (CK)
This coupled enzyme assay measures the activity of creatine kinase in plasma.
-
Principle: CK catalyzes the transfer of a phosphate (B84403) group from creatine phosphate to ADP, forming ATP. The ATP produced is then used in a series of coupled enzymatic reactions involving hexokinase and glucose-6-phosphate dehydrogenase, which ultimately leads to the reduction of NADP+ to NADPH. The rate of NADPH formation, measured as an increase in absorbance at 340 nm, is proportional to the CK activity.
-
Procedure:
-
Plasma or serum is added to a reagent mixture containing creatine phosphate, ADP, glucose, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase.
-
The reaction is initiated by the addition of the sample.
-
The change in absorbance at 340 nm is monitored over a specific time interval at a constant temperature (e.g., 37°C).
-
The rate of change in absorbance (ΔA/min) is used to calculate the CK activity in units per liter (U/L).
-
References
- 1. Thermo‐sensitive mitochondrial trifunctional protein deficiency presenting with episodic myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diagnosis, Treatment, and Clinical Outcome of Patients with Mitochondrial Trifunctional Protein/Long-Chain 3-Hydroxy Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of a family with mitochondrial trifunctional protein deficiency caused by HADHA gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exceptionally High Creatine Kinase (CK) Levels in Multicausal and Complicated Rhabdomyolysis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Validating Knockout Models for 3,5-Dihydroxytetradecanoyl-CoA Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of knockout (KO) models is paramount for accurately studying the roles of specific molecules like 3,5-Dihydroxytetradecanoyl-CoA in metabolic pathways. This guide provides a comparative overview of a genetically engineered mouse model lacking 3-hydroxyacyl-CoA dehydrogenase (HADH), the key enzyme in the metabolism of this compound, and explores alternative in vitro methodologies.
Introduction to this compound and its Metabolic Significance
This compound is an intermediate metabolite in the mitochondrial beta-oxidation of fatty acids. The conversion of 3-ketoacyl-CoA to 3-hydroxyacyl-CoA and its subsequent dehydrogenation are critical steps in this energy-producing pathway. The enzyme family responsible for the dehydrogenation of 3-hydroxyacyl-CoAs is 3-hydroxyacyl-CoA dehydrogenase (HADH). Deficiencies in HADH can lead to serious metabolic disorders. Understanding the function of HADH and the role of its substrates, such as this compound, is crucial for developing therapies for these conditions.
The HADH Knockout Mouse Model: A Primary Tool for In Vivo Studies
Genetically engineered mouse models, particularly knockout (KO) mice, are invaluable for investigating the in vivo function of enzymes like HADH. These models allow for the study of the systemic effects of enzyme deficiency.
Validation of the HADH Knockout Model
A rigorous validation process is essential to confirm the successful creation and desired phenotype of a knockout model. This process typically involves a combination of genomic, transcriptomic, proteomic, and functional analyses.
Table 1: Comparison of Validation Data for HADH Knockout vs. Wild-Type Mice
| Parameter | Wild-Type (WT) | HADH Knockout (KO) | Validation Method |
| Genomic DNA | Presence of Hadh gene | Absence or disruption of Hadh gene | PCR, Southern Blotting, DNA Sequencing |
| Hadh mRNA Expression | Normal levels | Absent or significantly reduced | qRT-PCR |
| HADH Protein Level | Normal levels | Absent or significantly reduced | Western Blotting |
| HADH Enzyme Activity | Normal activity | Significantly reduced or absent | Spectrophotometric Enzyme Assay |
| Metabolite Levels | Basal levels of C4OH- and C6OH-carnitines | Elevated levels of C4OH- and C6OH-carnitines | Mass Spectrometry-based Metabolomics |
| Phenotype | Normal body weight and fat mass | Lower body weight and reduced fat mass on a high-fat diet | Phenotypic Analysis |
| Normal insulin (B600854) secretion | Hyperinsulinemia | Physiological Assays |
Note: Specific quantitative values can vary between studies and experimental conditions.
Alternative and Complementary Models for Studying HADH Function
While knockout mouse models provide systemic insights, in vitro models and other techniques offer complementary approaches to dissect the cellular and molecular functions of HADH.
Table 2: Comparison of Alternative Models for Studying HADH
| Model/Technique | Principle | Advantages | Limitations |
| siRNA-mediated Knockdown | Small interfering RNA (siRNA) is used to silence the expression of the Hadh gene in cultured cells. | Rapid and transient gene silencing, suitable for high-throughput screening. | Incomplete knockdown, potential off-target effects, limited to in vitro studies. |
| Chemical Inhibitors | Small molecules that bind to and inhibit the activity of the HADH enzyme. | Allows for acute and reversible inhibition, can be used in both in vitro and in vivo studies. | Potential for lack of specificity and off-target effects. |
| In Vitro Enzyme Assays | Purified HADH enzyme is used to study its kinetics and substrate specificity in a controlled environment. | Provides detailed information on enzyme function and mechanism. | Lacks the complexity of the cellular environment. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of key protocols used in the validation of HADH knockout models.
Quantitative Real-Time PCR (qRT-PCR) for Hadh mRNA Expression
-
RNA Isolation: Isolate total RNA from tissues or cells of wild-type and HADH KO mice using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction with a master mix containing SYBR Green or a fluorescent probe, primers specific for the Hadh gene, and the cDNA template.
-
Data Analysis: Quantify the relative expression of Hadh mRNA in KO samples compared to WT samples, normalizing to a stable housekeeping gene.[1][2][3][4]
Western Blotting for HADH Protein Detection
-
Protein Extraction: Lyse tissues or cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the HADH protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[5][6][7][8]
HADH Enzyme Activity Assay
-
Sample Preparation: Prepare tissue or cell lysates.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, NAD+, and a substrate such as acetoacetyl-CoA.[9]
-
Enzyme Reaction: Initiate the reaction by adding the lysate to the reaction mixture.
-
Spectrophotometric Measurement: Measure the rate of NADH production by monitoring the increase in absorbance at 340 nm.[9][10][11]
Visualizing the Workflow and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
A typical workflow for the validation of a HADH knockout model.
The role of HADH in the mitochondrial fatty acid beta-oxidation pathway.
Conclusion
The validation of knockout models is a multi-faceted process that is essential for the reliable study of molecules like this compound. The HADH knockout mouse provides a powerful in vivo system, and its proper validation through genomic, transcriptomic, proteomic, and functional analyses is critical. Complementary in vitro models such as siRNA-mediated knockdown and the use of chemical inhibitors offer valuable tools for dissecting the specific cellular and molecular mechanisms of HADH function. By employing a combination of these approaches and adhering to rigorous experimental protocols, researchers can gain a comprehensive understanding of the role of this compound and its associated enzymes in health and disease.
References
- 1. mcgill.ca [mcgill.ca]
- 2. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gene-quantification.de [gene-quantification.de]
- 4. researchgate.net [researchgate.net]
- 5. addgene.org [addgene.org]
- 6. ptglab.com [ptglab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 11. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthetic 3,5-Dihydroxytetradecanoyl-CoA: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic long-chain acyl-CoA molecules like 3,5-Dihydroxytetradecanoyl-CoA is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of key analytical techniques for purity assessment, complete with experimental protocols and data presented for easy interpretation.
The analysis of long-chain acyl-CoA esters presents unique challenges due to their amphipathic nature and potential for degradation. A multi-pronged analytical approach is often necessary to fully characterize the purity of a synthetic batch and identify potential impurities. The primary methods employed for this purpose are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and enzymatic assays.
Comparative Analysis of Key Purity Assessment Methods
The choice of analytical method depends on the specific requirements of the analysis, including the need for sensitivity, structural confirmation, and quantification of impurities. The following table summarizes the performance characteristics of the most common techniques.
| Parameter | HPLC-MS/MS | ¹H and ¹³C NMR Spectroscopy | Enzymatic Assays |
| Primary Use | Quantification, Impurity Profiling | Structural Elucidation, Purity Confirmation | Functional Purity Assessment |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | High (provides detailed structural information) | High (enzyme-specific) |
| Sensitivity | Very High (femtomole to picomole range) | Moderate to Low | High |
| Quantitative Accuracy | High (with appropriate internal standards) | Good (for major components) | Good (for active compound) |
| Throughput | High | Low | Moderate to High |
| Limitations | Requires reference standards for absolute quantification | Lower sensitivity, can be complex to interpret for minor impurities | Only measures biologically active compound, does not detect all impurities |
Experimental Protocols for Purity Assessment
Detailed methodologies are crucial for obtaining reliable and comparable data. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for separating and identifying the target compound from potential impurities based on their physicochemical properties and mass-to-charge ratio.
Sample Preparation:
-
Dissolve the synthetic this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Use a concentration appropriate for the instrument's sensitivity, typically in the range of 1-10 µg/mL.
-
Include an appropriate internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA, for accurate quantification.
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used for acyl-CoA analysis.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute compounds of varying polarity. For example, 5% to 95% B over 15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry Conditions (Representative):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for acyl-CoAs.
-
Scan Mode: Full scan mode to identify all ions present, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of the parent compound and expected impurities.
-
Parent Ion (Expected): The protonated molecule [M+H]⁺ for this compound would be expected at m/z corresponding to its molecular weight + 1.
-
Fragment Ions: Fragmentation of the parent ion can provide structural confirmation. Common fragments for acyl-CoAs include the loss of the phosphopantetheine group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthetic product and can be used to estimate purity by comparing the integrals of signals from the target molecule to those of impurities.
Sample Preparation:
-
Dissolve a sufficient amount of the sample (typically 1-5 mg) in a deuterated solvent such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD).
-
The choice of solvent is critical to ensure good solubility and minimize interfering signals.
¹H NMR Spectroscopy:
-
Provides information on the number and chemical environment of protons in the molecule.
-
Characteristic signals for the acyl chain, the ribose sugar, and the adenine (B156593) base of the CoA moiety should be present and have the correct chemical shifts and splitting patterns.
-
The presence of unexpected signals may indicate impurities.
¹³C NMR Spectroscopy:
-
Provides information on the carbon skeleton of the molecule.
-
Each unique carbon atom will give a distinct signal, and its chemical shift is indicative of its chemical environment.
-
This can be particularly useful for identifying isomeric impurities.
Purity Estimation:
By carefully integrating the signals corresponding to the target molecule and any impurity signals, a semi-quantitative estimate of purity can be obtained.
Potential Impurities in Synthetic this compound
The synthesis of long-chain acyl-CoAs can result in several types of impurities, which can be broadly categorized as:
-
Starting materials and reagents: Unreacted starting fatty acid (3,5-dihydroxytetradecanoic acid), coenzyme A, and coupling reagents.
-
Byproducts of the synthesis: These can include isomers (e.g., other positional isomers of the hydroxyl groups), dehydrated products, or oxidized forms of the target molecule.
-
Degradation products: Acyl-CoAs are susceptible to hydrolysis, leading to the free fatty acid and coenzyme A.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for planning and executing the purity assessment of this compound.
This diagram illustrates the logical flow from the synthesized product to the final purity assessment report, highlighting the roles of the different analytical techniques.
Signaling Pathway Context
This compound is an intermediate in fatty acid metabolism. Its accurate analysis is crucial for studying pathways like fatty acid beta-oxidation.
Safety Operating Guide
Navigating the Disposal of 3,5-Dihydroxytetradecanoyl-CoA: A Comprehensive Guide to Laboratory Safety and Chemical Handling
For researchers and scientists engaged in drug development and other biochemical research, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Dihydroxytetradecanoyl-CoA, a long-chain fatty acyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound in public databases, this document outlines a cautious and compliant approach based on general principles for handling biochemical waste.
Core Principle: Treat as Hazardous Waste
In the absence of specific data to the contrary, this compound should be handled and disposed of as a hazardous chemical waste. This approach ensures the highest level of safety for laboratory personnel and the environment. Most used laboratory reagents are required to be collected as hazardous waste. The determination of a chemical waste as hazardous is typically based on its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed by environmental protection agencies.
Step-by-Step Disposal Protocol for this compound
The following protocol provides a procedural, step-by-step guide for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Keep solid and liquid waste in separate, clearly labeled containers.
3. Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap for liquid waste. For solid waste, a clearly labeled, sealed bag or container is appropriate.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Your institution's EHS department may provide specific hazardous waste labels.
4. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Store the waste in secondary containment to prevent spills.
5. Scheduling Waste Pickup:
-
Once the waste container is full or is ready for disposal, follow your institution's procedures to request a pickup from the EHS department. This is often done through an online system.
6. Decontamination and Spill Cleanup:
-
Any materials used to clean up spills of this compound, such as absorbent pads or gloves, must also be disposed of as hazardous waste.
-
Thoroughly decontaminate any surfaces that come into contact with the compound.
Data Presentation: Key Information from a Safety Data Sheet (SDS)
While a specific SDS for this compound was not located, the following table outlines the critical information a researcher should seek from the SDS of any similar chemical to inform safe handling and disposal procedures.
| SDS Section | Information to Look For |
| Section 2: Hazard(s) Identification | Classification of the substance (e.g., flammable, corrosive, toxic), signal words, hazard statements, and precautionary statements. |
| Section 7: Handling and Storage | Precautions for safe handling, including measures to prevent skin and eye contact, ingestion, and inhalation. Conditions for safe storage, including incompatibilities with other chemicals. |
| Section 8: Exposure Controls/Personal Protection | Permissible exposure limits (PELs), threshold limit values (TLVs), and appropriate engineering controls. Required personal protective equipment (PPE) such as specific types of gloves, eye protection, and respiratory protection. |
| Section 13: Disposal Considerations | Guidance on proper disposal methods. This section will often refer to compliance with federal, state, and local regulations and direct the user to contact their licensed professional waste disposal service or EHS department. |
| Section 14: Transport Information | UN number, proper shipping name, transport hazard classes, and packing group. This information is primarily for shipping and transportation but can indicate the hazardous nature of the material. |
Experimental Protocols: General Considerations
When designing experiments involving this compound, it is crucial to incorporate waste management into the protocol from the outset. Consider the following:
-
Minimization: Use the smallest quantity of the chemical necessary for the experiment to reduce the volume of waste generated.
-
Inactivation: If a safe and documented procedure exists to neutralize or deactivate the compound to a non-hazardous form, this should be considered and performed as part of the experimental workflow. However, this should only be done with the approval of your institution's EHS department.
-
Waste Streams: Identify all potential waste streams that will be generated, including pure compound, solutions, contaminated labware, and PPE.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and EHS department for any questions or clarification.
Personal protective equipment for handling 3,5-Dihydroxytetradecanoyl-CoA
Essential Safety and Handling Guide: 3,5-Dihydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling similar biochemical reagents and acyl-CoA compounds in a laboratory setting. A conservative approach is recommended, treating the substance as potentially hazardous upon contact and inhalation.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The minimum required PPE for handling this compound in a laboratory where chemical and biological hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with appropriate gloves and other protective equipment based on the specific tasks.[1]
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[1][2] | To protect eyes from splashes of solutions containing the compound.[2][3] |
| Hand Protection | Disposable nitrile gloves.[1][2] | To prevent skin contact with the compound.[1][3] Nitrile gloves offer protection against a wide range of chemicals for incidental contact.[1][4] |
| Body Protection | Standard laboratory coat. | To protect skin and personal clothing from accidental spills.[2][3] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. A respirator may be necessary if there is a risk of generating aerosols or dusts.[2][4] | To prevent inhalation of airborne particles or aerosols. |
| Face Protection | A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[1][2][3] | For full-face protection during procedures with a high splash hazard.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound, from preparation to experimental use.
Preparation and Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated area. A certified chemical fume hood is recommended, especially when handling powders or creating stock solutions.
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[5]
Reconstitution and Aliquoting
-
Weighing: If handling the compound in solid form, weigh it carefully in a chemical fume hood to avoid generating dust.
-
Solubilization: Refer to the manufacturer's instructions for the appropriate solvent. Prepare solutions by slowly adding the solvent to the solid compound to minimize splashing.
-
Aliquoting: Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Experimental Use
-
Glove Changes: Change gloves immediately if they become contaminated.[1]
-
Avoidance of Aerosols: Use techniques that minimize the generation of aerosols, such as gentle vortexing and careful pipetting.
-
Containment: Keep all containers with this compound sealed when not in use.
Post-Experiment
-
Decontamination: Thoroughly clean the designated work area and any equipment used with an appropriate solvent or detergent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Waste containing this compound must be disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Disposal Steps
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. Dispose of as chemical waste. |
| Liquid Waste | Collect in a labeled, sealed, and chemically resistant container. Dispose of as chemical waste. Do not pour down the drain. |
| Contaminated PPE | Dispose of used gloves, disposable lab coats, and other contaminated items in a designated chemical waste container. |
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: General workflow for handling this compound.
Caption: Decision logic for the disposal of waste materials.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
